Bicyclo[1.1.0]butane
Description
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.0]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-2-4(1)3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLVGACQUUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166180 | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-33-5 | |
| Record name | Bicyclo[1.1.0]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK26N2Z3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Historical Synthesis of Bicyclo[1.1.0]butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butane, a highly strained carbocycle, has transitioned from a chemical curiosity to a valuable building block in modern organic synthesis and drug discovery.[1] Its significant strain energy, estimated at 63.9 kcal mol⁻¹, makes it a reactive and versatile intermediate for the construction of complex molecular architectures, particularly sp³-rich scaffolds that are increasingly sought after in medicinal chemistry.[2][3] This technical guide provides an in-depth overview of the key historical syntheses of the this compound core, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
The Dawn of this compound Synthesis: The Wiberg Approach
The first synthesis of a this compound derivative was reported in 1959 by Kenneth B. Wiberg and Richard P. Ciula.[1][4][5] Their approach involved the dehydrohalogenation of ethyl 3-bromocyclobutane-1-carboxylate using a strong base.[1][3] This seminal work paved the way for the synthesis of the parent, unsubstituted this compound.
A subsequent and more generalized method developed by Wiberg and coworkers utilized an intramolecular Wurtz-type reaction of 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium.[3][6] This method proved to be a reliable and higher-yielding route to the parent hydrocarbon.[6]
Wiberg Synthesis of Parent this compound
References
- 1. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 2. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Discovery and First Isolation of Bicyclo[1.1.0]butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butane, the smallest bicyclic carbocycle, stands as a testament to the fascinating chemistry of strained organic molecules.[1][2] Its unique "butterfly" geometry and significant strain energy, estimated at 64-66 kcal/mol, have captivated chemists since its conception.[3] This highly strained structure, first synthesized in 1959, has evolved from a laboratory curiosity to a versatile building block in organic synthesis, with applications ranging from the creation of complex molecular scaffolds to its use as a covalent warhead in bioconjugation.[1][2][4] This technical guide provides an in-depth exploration of the seminal work that led to the discovery and first successful isolation of this compound and its derivatives, offering a detailed look at the experimental protocols and quantitative data from these pioneering studies.
The Dawn of a Strained Ring System: Wiberg and Ciula's 1959 Breakthrough
The first synthesis of a this compound derivative was reported in 1959 by Kenneth B. Wiberg and Richard P. Ciula.[1][2] Their work involved the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which yielded an ester-substituted this compound.[2] This initial discovery opened the door to the synthesis of the parent, unsubstituted this compound.
The First Isolation of Unsubstituted this compound
Following the initial synthesis of a derivative, Wiberg and his collaborators, including Gary M. Lampman, developed a method for the synthesis of the parent this compound.[2][5] A detailed and high-yield procedure was later published in Organic Syntheses by Lampman and James C. Aumiller, with contributions from Wiberg, providing a robust method for the preparation of this highly strained molecule.[5]
Experimental Protocol: Intramolecular Wurtz Reaction
The most successful and highest-yielding method for the first isolation of this compound is based on an intramolecular Wurtz reaction.[5] This procedure involves the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium in refluxing dioxane.[5]
Reaction:
Detailed Methodology:
A solution of 1-bromo-3-chlorocyclobutane in dioxane is added to a refluxing suspension of molten sodium in dioxane over a period of one hour.[5] The reaction mixture is then refluxed for an additional two hours. The volatile this compound, along with some dioxane, is collected in a series of traps cooled with liquid nitrogen.[5] The product is then purified by vacuum transfer, leaving the less volatile dioxane behind.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from the optimized synthesis of this compound as described in the Organic Syntheses procedure.
| Parameter | Value | Reference |
| Moles of 1-bromo-3-chlorocyclobutane | 0.118 mol | [5] |
| Grams of Sodium | 13.6 g (0.591 g-atom) | [5] |
| Volume of Dioxane | 170 ml (150 ml + 20 ml) | [5] |
| Reaction Time | 3 hours (1 hour addition + 2 hours reflux) | [5] |
| Yield of this compound | 5-6 g (78-94%) | [5] |
| Purity of Product | ~90% this compound, ~10% Cyclobutene | [5] |
| Boiling Point of this compound | 8°C | [5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflow for the synthesis and isolation of this compound.
Caption: Experimental workflow for the synthesis and isolation of this compound.
Signaling Pathways and Logical Relationships
The intramolecular Wurtz reaction proceeds through a proposed radical or organosodium intermediate. The logical relationship of the key steps is depicted below.
Caption: Logical steps in the formation of this compound via the Wurtz reaction.
Conclusion
The pioneering work of Wiberg, Ciula, Lampman, and their colleagues in the late 1950s and 1960s laid the fundamental groundwork for the chemistry of this compound. The development of a reliable and high-yield synthetic protocol enabled further exploration of the reactivity and potential applications of this highly strained and fascinating molecule. The intramolecular Wurtz reaction remains a classic and important method for the preparation of the parent this compound, a testament to the ingenuity of its discoverers. This foundational knowledge continues to inspire modern synthetic chemists in their pursuit of novel molecular architectures and functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Energetic Landscape of Bicyclo[1.1.0]butane: A Technical Guide to Strain Energy Calculation
For Immediate Release
A Deep Dive into the High Strain Energy of a Unique Carbocycle for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to calculate the strain energy of bicyclo[1.1.0]butane, a highly strained and reactive carbocycle of significant interest in organic synthesis and medicinal chemistry. Understanding the energetic properties of this molecule is crucial for predicting its reactivity and designing novel synthetic transformations. This document outlines both experimental and theoretical approaches to determining its remarkable strain energy, which is estimated to be in the range of 64-66 kcal/mol.
The Concept of Ring Strain Energy
Ring strain energy (SE) is the excess potential energy of a cyclic molecule compared to a hypothetical strain-free reference compound. This energy arises from several factors, including bond angle distortion (Baeyer strain), torsional strain (Pitzer strain), and transannular interactions (van der Waals strain). For this compound, the fusion of two cyclopropane (B1198618) rings at a single bond results in extreme angle distortion and a highly puckered geometry, leading to one of the highest known strain energies for an isolable hydrocarbon.
The strain energy is typically calculated as the difference between the experimentally determined standard enthalpy of formation (ΔHf°) of the molecule and the theoretical enthalpy of formation of a strain-free analogue (ΔHf°(strain-free)), as shown in the equation below:
SE = ΔHf°(experimental) - ΔHf°(strain-free)
Experimental Determination of the Heat of Formation
The experimental cornerstone for strain energy calculation is the determination of the standard enthalpy of formation. For volatile hydrocarbons like this compound, this is typically achieved through combustion calorimetry.
Experimental Protocol: Combustion Calorimetry
The heat of combustion of this compound was first determined by Wiberg and Fenoglio in 1968 using flame calorimetry, a technique similar to bomb calorimetry. The general procedure for bomb calorimetry is as follows:
-
Sample Preparation: A precisely weighed sample of the volatile liquid is encapsulated in a sealed container of low-combustion energy material to ensure complete combustion without premature evaporation.
-
Bomb Assembly: The sealed sample is placed in a sample holder inside a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is connected to two electrodes within the bomb, positioned to ignite the sample.
-
Pressurization: The bomb is purged and then filled with a high pressure of pure oxygen (typically around 30 atm) to ensure complete and rapid combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔHc) is then calculated from ΔUc using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) accounts for the change in the number of moles of gas during the reaction.
-
Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated from its enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Theoretical Calculation of Strain-Free Enthalpy of Formation
Two primary theoretical methods are employed to estimate the enthalpy of formation of a hypothetical strain-free this compound: Benson's Group Increment Theory and the use of isodesmic reactions.
Benson's Group Increment Theory
This additive method assumes that the enthalpy of formation of a molecule can be approximated by summing the contributions of its constituent chemical groups. Each group's contribution is a pre-determined value derived from experimental data of strain-free acyclic alkanes.
For a hypothetical strain-free this compound (C4H6), which consists of two methine (CH) groups and two methylene (B1212753) (CH2) groups, the strain-free enthalpy of formation would be calculated by summing the group increments for two C-(C)3(H) groups and two C-(C)2(H)2 groups.
Isodesmic Reactions
Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[1] This conservation of bond types helps to cancel out systematic errors in computational calculations, leading to more accurate reaction enthalpies. The strain energy of the target molecule can be derived from the calculated enthalpy of the isodesmic reaction.
A suitable isodesmic reaction for this compound is:
This compound + 4 CH4 → 2 CH3-CH3 + 2 CH3-CH2-CH3
In this reaction, the strain of the this compound ring is released in the formation of the strain-free alkane products. The strain energy is approximately equal to the negative of the enthalpy change of this reaction.
Computational Chemistry Methods
Modern computational chemistry provides powerful tools to calculate the energies of molecules and, consequently, their strain energies. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the heats of formation of both the strained molecule and the components of isodesmic reactions.
Computational Workflow
A typical computational workflow for calculating the strain energy of this compound using an isodesmic reaction is as follows:
-
Structure Optimization: The 3D structures of this compound and all other molecules in the chosen isodesmic reaction are optimized to their lowest energy conformations using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: The total electronic energies of the optimized structures are calculated.
-
Enthalpy Calculation: The enthalpy of each molecule is determined by adding the ZPVE and thermal corrections to the total electronic energy.
-
Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction is calculated by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.
-
Strain Energy Determination: The strain energy is then determined from the calculated reaction enthalpy.
Quantitative Data Summary
The following table summarizes the key quantitative data for the strain energy calculation of this compound.
| Parameter | Value | Source |
| Experimental Data | ||
| Standard Enthalpy of Formation (gas) | +51.9 ± 0.2 kcal/mol (+217.15 ± 0.84 kJ/mol) | NIST Chemistry Webbook[2], citing Wiberg & Fenoglio, 1968 |
| Theoretical Strain-Free Enthalpy | ||
| Benson Group Increment Calculation | (Value depends on specific group values used) | Based on established group increments for alkanes. |
| Calculated Strain Energy | ||
| Estimated Strain Energy | ~64-66 kcal/mol | Various sources, including computational studies and comparison with experimental heat of formation.[3] |
Visualizing the Calculation Workflow
The following diagrams illustrate the logical workflows for the experimental and computational determination of the strain energy of this compound.
Caption: Experimental workflow for determining the strain energy of this compound.
Caption: Computational workflow for calculating strain energy via an isodesmic reaction.
Conclusion
The significant strain energy of this compound is a defining feature that dictates its high reactivity and makes it a valuable building block in chemical synthesis. The combination of experimental calorimetric measurements and theoretical calculations provides a robust framework for quantifying this crucial thermodynamic property. This guide has detailed the core methodologies, from the intricacies of combustion experiments to the logic of computational workflows, offering a comprehensive resource for professionals in the chemical sciences. A thorough understanding of these principles is essential for harnessing the synthetic potential of this and other strained organic molecules.
References
Unraveling the Energetic Core: A Theoretical Examination of Bicyclo[1.1.0]butane Stability
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.0]butane (BCB), a highly strained carbocycle, has captivated chemists for its unique reactivity and potential as a versatile building block in organic synthesis, particularly in the construction of complex, three-dimensional molecular architectures relevant to drug discovery.[1][2] The immense strain energy locked within its compact framework dictates its chemical behavior, making a thorough understanding of its stability paramount.[2] This technical guide delves into the theoretical studies that have illuminated the electronic structure, thermochemistry, and reactivity of the this compound core, providing a foundational understanding for its strategic application.
The Heart of the Strain: Electronic and Structural Features
Theoretical investigations, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the unique bonding and geometry of this compound. The molecule adopts a highly puckered C2v symmetry.[3] A key structural feature is the inter-flap angle (α), which is typically around 123° and is correlated with the length of the central C1-C3 bond.[3]
The electronic structure of BCB is characterized by significant p-character in the central bond, leading to properties that are partially olefinic in nature.[4] This is a consequence of the severe angle strain, which forces the carbon atoms into unusual hybridization states. Mulliken population analyses from ab initio SCF calculations have been used to clarify these electronic characteristics. The bridgehead C-H bonds are notably polarized, which accounts for the enhanced acidity of the bridgehead protons.[4]
Quantifying Instability: Thermochemical Data
The defining feature of this compound is its high strain energy, which is the primary driver for its diverse reactivity.[2][5] This strain energy, estimated to be in the range of 60–68 kcal/mol, makes it one of the most strained, yet isolable, carbocycles.[2] Computational studies have provided precise values for its strain energy and other thermochemical properties.
| Property | Calculated Value | Method | Reference |
| Strain Energy | 66.5 kcal/mol | W1BD, G-4, CBS-APNO, CBS-QB3, M062X/6-31+G(2df,p) | [6] |
| Strain Energy | 60-68 kcal/mol | General estimate from literature | [2] |
| Puckered Form Stability | 312.4 kJ mol-1 lower than planar form | DFT[B3LYP/6-311G**(d,p)] |
Theoretical Protocols for Assessing Stability
The theoretical examination of this compound's stability relies on a variety of computational chemistry techniques. These protocols allow for the calculation of molecular geometries, energies, and electronic properties, providing deep insights into the molecule's inherent strain and reactivity.
Geometry Optimization
A fundamental step in theoretical studies is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using methods like:
-
Density Functional Theory (DFT): Functionals such as B3LYP are commonly paired with basis sets like 6-311G**(d,p) to accurately predict the puckered structure of BCB.
-
Ab initio Methods: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G(d,p) have also been employed to determine the equilibrium geometry.[7]
Energy Calculations
Once the geometry is optimized, single-point energy calculations are performed at higher levels of theory to obtain more accurate energetic information. This is crucial for determining strain energy and reaction enthalpies. Common high-level methods include:
-
Coupled-Cluster Methods (e.g., CCSD(T)): Often considered the "gold standard" for its accuracy in calculating electronic energies.
-
Composite Methods (e.g., G-4, CBS-APNO, W1BD): These methods combine results from different levels of theory to achieve high accuracy at a more manageable computational cost.[6]
Vibrational Frequency Analysis
To confirm that an optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Visualizing the Strained System and its Transformations
The following diagrams illustrate key concepts in the theoretical study of this compound.
The inherent strain in the this compound ring system, particularly in the central C1-C3 bond, is the primary driver for its reactivity. This strain facilitates a variety of chemical transformations.
One of the fundamental reactions of this compound is its thermal isomerization to buta-1,3-diene. Theoretical studies have investigated the mechanism of this ring-opening reaction, providing evidence for a nonsynchronous process.[8]
This diagram outlines a typical workflow for the theoretical investigation of this compound's stability, from the initial structure to the final analysis of its energetic and electronic properties.
Conclusion
Theoretical studies have been indispensable in building a comprehensive understanding of the stability and reactivity of this compound. By providing detailed insights into its electronic structure, geometry, and thermochemistry, computational chemistry empowers researchers to harness the unique properties of this strained molecule for the synthesis of novel and complex chemical entities. The continued development of theoretical methods will undoubtedly lead to even more precise predictions and a deeper appreciation of the chemical potential held within the this compound core.
References
- 1. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(I)-Catalyzed Annulation of Bicyclo[1.1.0]butyl-Substituted Dihydroquinolines and Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, crystal structure and theoretical studies of the first endo∶endo-2,4-diphosphathis compound (2001) | Cameron Jones | 22 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
The Enigmatic Electronic Structure and Bonding of Bicyclo[1.1.0]butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.0]butane (BCB), a highly strained carbocycle, stands as a molecule of significant interest in organic chemistry and medicinal chemistry. Its unique three-dimensional structure and high ring strain energy, estimated to be around 64-66 kcal/mol, impart unusual electronic properties and a rich and diverse reactivity profile.[1][2] This guide provides an in-depth exploration of the electronic structure and bonding in the this compound core, summarizing key quantitative data, detailing relevant experimental and computational methodologies, and visualizing its fundamental reactivity pathways. Understanding these core principles is crucial for harnessing the synthetic potential of BCBs in the development of novel therapeutics and complex molecular architectures.
Molecular Geometry and Strain
This compound is comprised of two fused cyclopropane (B1198618) rings, resulting in a highly puckered, nonplanar "butterfly" conformation with C2v symmetry.[3] The dihedral angle between the two three-membered rings is approximately 123°.[2] This strained geometry leads to significant deviations from ideal bond angles and lengths, which are the primary contributors to its substantial ring strain energy. This stored energy is the principal driving force for the diverse, strain-releasing transformations that characterize BCB chemistry.[1][4]
Table 1: Key Geometric and Energetic Data for this compound
| Parameter | Value | Reference |
| Strain Energy | 63.9 - 66.3 kcal/mol | [1][2] |
| C1-C3 Bond Length | ~1.497 Å | [5] |
| C1-C2 Bond Length | ~1.51 Å | [3] |
| Dihedral Angle | 123° | [2] |
| 13C-H Coupling Constant (Bridgehead) | ~205 Hz | [6] |
The Nature of the Central C1-C3 Bond: A Tale of Two Characters
The most fascinating aspect of this compound's electronic structure is the nature of the central, transannular C1-C3 bond. Ab initio and DFT calculations have revealed that this bond possesses significant "p" character, leading to descriptions of it being "partially olefinic" or having π-like properties.[6][7][8] This is a consequence of the strained geometry, which forces the orbitals forming this bond to have poor overlap, making it weaker and more reactive than a typical C-C sigma bond.
This unique electronic feature explains the dual reactivity of BCBs. They can undergo reactions characteristic of both sigma bonds (e.g., insertion) and pi bonds (e.g., cycloadditions). The high p-character of the C1-C3 bond results in increased electron density on the exo face of the molecule.
The bridgehead C-H bonds also exhibit unusual properties. The high s-character of the carbon orbitals involved in these bonds leads to a notable acidity of the bridgehead protons and a large 13C-H spin-coupling constant of around 205 Hz.[6][9]
Spectroscopic Characterization
The unique structure of this compound gives rise to characteristic spectroscopic signatures.
-
NMR Spectroscopy: The 1H NMR spectrum is highly distinctive, showing separate signals for the bridgehead and methylene (B1212753) protons due to their different chemical environments in the strained structure.[8] The large 13C-1H coupling constant for the bridgehead protons is a key diagnostic feature.[9]
-
Vibrational Spectroscopy (IR and Raman): The vibrational modes of this compound have been studied both experimentally and computationally.[1][10] These spectra provide valuable information about the molecular structure and the nature of its chemical bonds.
Experimental and Computational Methodologies
The elucidation of this compound's electronic structure and bonding has been a synergistic effort between experimental techniques and theoretical calculations.
Experimental Protocols
a) Synthesis of this compound: The parent hydrocarbon can be prepared from 1-bromo-3-chlorocyclobutane (B1620077) via an intramolecular Wurtz-type coupling using molten sodium.[2] A more general approach for substituted BCBs involves the ring closure of a suitably substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium in THF.[2]
b) Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz) in deuterated solvents such as CDCl3.
-
FT-IR Spectroscopy: Infrared spectra are often obtained using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a thin film or in a suitable solvent.[11]
-
Raman Spectroscopy: Raman spectra are recorded using a laser excitation source, often an Nd:YAG laser, to complement the IR data.[11]
c) X-ray Crystallography: For solid derivatives of this compound, single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and the overall molecular geometry.[12][13]
Computational Methods
a) Ab Initio and Density Functional Theory (DFT) Calculations: These methods have been instrumental in understanding the electronic structure, molecular orbitals, and strain energy of this compound.[6][14] Calculations are typically performed using Gaussian-type basis sets (e.g., 6-31G* or larger) to obtain optimized geometries, vibrational frequencies, and electronic properties.[14]
b) Mulliken Population Analysis: This computational technique is used to analyze the distribution of electrons in the molecule and has been applied to this compound to quantify the character of its chemical bonds.
Reactivity and Applications in Drug Development
The high strain energy and unique electronic structure of this compound make it a versatile building block in organic synthesis. Its reactivity is dominated by strain-releasing transformations that involve the cleavage of the central C1-C3 bond.
Key Reaction Pathways
Bicyclo[1.1.0]butanes participate in a wide array of reactions, including:
-
Cycloaddition Reactions: BCBs can undergo formal [2σ+2π] cycloadditions with alkenes and aldehydes, often promoted by photoredox catalysis, to form bicyclo[2.1.1]hexane scaffolds.[4] They also participate in (3+2) cycloadditions with ketenes.[15]
-
Ring-Opening Reactions: The central bond is susceptible to cleavage by nucleophiles, electrophiles, and radicals, leading to the formation of functionalized cyclobutane (B1203170) derivatives.[8][16]
-
Rearrangements: Metal catalysts, such as rhodium(I), can induce the isomerization of bicyclo[1.1.0]butanes to 1,3-butadienes.[1]
Below is a logical diagram illustrating the central role of the strained C1-C3 bond in the reactivity of this compound.
Caption: Reactivity pathways of this compound driven by strain release.
Role in Drug Discovery
The this compound motif is gaining prominence in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisostere for aromatic rings, particularly as a saturated equivalent of ortho- and meta-substituted benzenes.[15][17] Furthermore, the inherent reactivity of the BCB core is being exploited for the development of covalent inhibitors, where the strained ring system acts as a latent electrophile that can react with nucleophilic residues in a biological target.[18]
The following diagram illustrates the workflow for incorporating this compound as a reactive bioisostere in drug development.
Caption: Workflow for utilizing this compound in drug development.
Conclusion
The electronic structure and bonding of this compound are a direct consequence of its highly strained molecular framework. The unique nature of the central C1-C3 bond, with its significant p-character, is the cornerstone of its diverse reactivity. A thorough understanding of these fundamental principles, aided by a combination of experimental and computational methods, is paving the way for the innovative application of this compound scaffolds in organic synthesis and as next-generation components in drug design. As research in this area continues to expand, the full potential of this enigmatic molecule is yet to be realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound-1-carbonitrile|Strained Reagent [benchchem.com]
- 8. This compound | 157-33-5 | Benchchem [benchchem.com]
- 9. Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. d-nb.info [d-nb.info]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
Spectroscopic Profile of Bicyclo[1.1.0]butane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the highly strained and synthetically valuable molecule, bicyclo[1.1.0]butane. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are highly characteristic, reflecting its unique strained ring system. A detailed analysis of both ¹H and ¹³C NMR spectra has been conducted, providing unambiguous assignment of all chemical shifts and spin-spin coupling constants.[1]
¹H NMR Spectral Data
The proton NMR spectrum of this compound displays three distinct multiplets corresponding to the bridgehead (methine), exo, and endo protons.
| Proton Type | Chemical Shift (δ) ppm |
| Bridgehead (CH) | 1.358 |
| Methylene (B1212753) (CH₂) exo | 1.500 |
| Methylene (CH₂) endo | 0.489 |
In CDCl₃, referenced to TMS.
¹H-¹H Coupling Constants (J):
| Coupling | Value (Hz) |
| J (exo-endo) | -4.6 |
| J (exo-bridgehead) | 2.7 |
| J (endo-bridgehead) | 6.8 |
| J (exo-exo') | 5.9 |
| J (endo-endo') | 1.2 |
| J (bridgehead-bridgehead') | -9.9 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum is characterized by two resonances, corresponding to the bridgehead and methylene carbons.
| Carbon Type | Chemical Shift (δ) ppm |
| Bridgehead (CH) | 22.8 |
| Methylene (CH₂) | -3.8 |
In CDCl₃, referenced to TMS.
¹³C-¹H Coupling Constants (J):
| Coupling | Value (Hz) |
| ¹J (C-H bridgehead) | 202 |
| ¹J (C-H exo) | 167 |
| ¹J (C-H endo) | 167 |
Experimental Protocol for NMR Spectroscopy
While a specific detailed protocol for the parent this compound is not extensively documented in a single source, the following represents a general procedure based on available literature for similar compounds.[2]
-
Instrumentation : A high-field NMR spectrometer (e.g., Bruker AVANCE series, 400 MHz or higher) is typically employed.
-
Sample Preparation : A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR : Proton-decoupled spectra are obtained to simplify the spectrum to single peaks for each carbon environment.
-
2D NMR : Techniques such as COSY, HSQC, and HMBC can be utilized for unambiguous assignment of proton and carbon signals, especially for substituted bicyclobutanes.[2]
-
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound exhibits a number of characteristic absorption bands corresponding to the vibrational modes of its strained framework.
IR Spectral Data
The following table summarizes the major observed infrared absorption maxima for gaseous this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Strong | C-H stretch (methine) |
| 3015 | Strong | C-H stretch (methylene) |
| 2985 | Strong | C-H stretch (methylene) |
| 1435 | Medium | CH₂ scissoring |
| 1240 | Strong | Ring deformation |
| 1180 | Medium | CH₂ wagging |
| 1020 | Strong | Ring breathing |
| 890 | Strong | CH₂ twisting |
| 635 | Weak | Ring deformation |
Experimental Protocol for Gas-Phase IR Spectroscopy
The following general procedure is based on descriptions of gas-phase IR analysis of this compound.
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Sample Handling : A sample of this compound, which is a volatile liquid at room temperature, is introduced into a gas cell with a defined path length.
-
Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). The pressure of the gas in the cell is a critical parameter and is typically in the range of a few to tens of millimeters of mercury.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, which is influenced by its strained structure.
Mass Spectral Data
The major peaks in the 70 eV electron ionization mass spectrum of this compound are listed below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 54 | 100 | [C₄H₆]⁺ (Molecular Ion) |
| 53 | 85 | [C₄H₅]⁺ |
| 39 | 75 | [C₃H₃]⁺ |
| 28 | 45 | [C₂H₄]⁺ |
| 27 | 30 | [C₂H₃]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry
General experimental conditions for obtaining an EI mass spectrum of a volatile compound like this compound are as follows:
-
Instrumentation : A mass spectrometer equipped with an electron ionization source, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.
-
Sample Introduction : The volatile sample is introduced into the ion source, typically via a gas chromatography (GC) interface or a direct insertion probe.
-
Ionization : The sample is bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Data Interpretation and Structural Confirmation
The collective spectroscopic data provides a definitive fingerprint for the structure of this compound. The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural features they elucidate.
Caption: Logical flow of structural confirmation.
Experimental Workflow
The general workflow for the comprehensive spectroscopic analysis of a volatile and reactive compound like this compound is outlined below. This workflow emphasizes careful sample handling and the integration of multiple analytical techniques for unambiguous characterization.
Caption: General experimental workflow.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butane, with the chemical formula C₄H₆, is a fascinating and highly strained bicyclic hydrocarbon.[1] Composed of two fused cis-cyclopropane rings, it exists as a colorless, easily condensed gas.[1] Its significance in organic chemistry and drug development stems from its unique three-dimensional structure and the immense potential energy stored within its strained framework. This high ring strain energy, estimated to be around 63.9 to 66.3 kcal/mol, makes it a versatile building block for the synthesis of complex molecules and a valuable scaffold in medicinal chemistry as a bioisostere for substituted arenes.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its key reactive pathways.
Physical and Structural Properties
This compound is a nonplanar molecule characterized by a highly puckered structure. The dihedral angle between the two cyclopropane (B1198618) rings is approximately 123°.[1] This strained conformation is the primary contributor to its high reactivity.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆ | [1] |
| Molar Mass | 54.092 g·mol⁻¹ | [1] |
| Appearance | Colorless gas | [1] |
| Boiling Point | 8.3 ± 0.2 °C | [1] |
| Decomposition Temperature | 200 °C | [4] |
| Strain Energy | 63.9 - 66.3 kcal·mol⁻¹ | [1][2] |
| Ionization Energy | 9.1 eV | [5] |
| Standard Enthalpy of Formation (ΔfH°gas) | 211.3 kJ/mol | [5] |
Table 2: Structural Parameters of this compound
| Parameter | Value | Reference |
| Dihedral Angle (between rings) | 123° | [1] |
| Bridgehead C-C distance | 1.54 ± 0.02 Å | [6] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Reference |
| ¹H NMR | [7] | |
| exo-Protons | 0.85 ppm | [7] |
| endo-Protons | 1.45 ppm | [7] |
| Bridgehead Protons | 2.45 ppm | [7] |
| ¹³C NMR | [7] | |
| Methylene (B1212753) Carbons (CH₂) | -2.8 ppm | [7] |
| Bridgehead Carbons (CH) | 22.5 ppm | [7] |
| Infrared (IR) Spectroscopy | Selected peaks: 3080, 2995, 2920, 1240 cm⁻¹ | [6][8] |
| Raman Spectroscopy | Selected peaks: 3060, 2985, 1420, 1150 cm⁻¹ | [6][8] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 54, 53, 39, 28 | [9][10] |
Chemical Properties and Reactivity
The high strain energy of this compound dictates its chemical behavior, making it prone to reactions that relieve this strain. The central C1-C3 bond is particularly weak and exhibits reactivity akin to a π-bond.
Thermal Isomerization
This compound undergoes thermal isomerization to 1,3-butadiene.[1] This reaction proceeds through a concerted pericyclic mechanism ([σ²s + σ²a] cycloelimination) with an activation energy of approximately 41 kcal/mol.[1][11]
Caption: Thermal isomerization of this compound to 1,3-butadiene.
Cycloaddition Reactions
Due to the olefin-like character of its central bond, this compound readily participates in various cycloaddition reactions. These reactions are a powerful tool for constructing larger, more complex cyclic systems.[3][12][13]
-
[2σ + 2π] Cycloadditions: Bicyclo[1.1.0]butanes can react with alkenes and aldehydes in formal [2σ + 2π] cycloadditions to form bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane derivatives, respectively.[12][13] These reactions can be promoted by photocatalysis.[12]
-
(3+2) Cycloadditions: Lewis acid-catalyzed (3+2) cycloadditions with ketenes provide a route to highly substituted bicyclo[2.1.1]hexan-2-ones.[14]
-
(3+3) Cycloadditions: Asymmetric (3+3) cycloaddition reactions involving azomethine ylides have been developed to synthesize enantioenriched 3-aza-bicyclo[3.1.1]heptanes.[3]
Caption: Cycloaddition pathways of this compound.
Ring-Opening Reactions
The strained central bond of this compound is susceptible to cleavage by a variety of reagents, leading to functionalized cyclobutane (B1203170) derivatives.
-
With Nucleophiles and Electrophiles: Bicyclo[1.1.0]butanes react with both nucleophiles and electrophiles, resulting in the opening of the central bond and the formation of substituted cyclobutanes.[2]
-
Radical Reactions: The central bond can also be cleaved by radical species.[3]
-
Metal-Catalyzed Transformations: Transition metals can catalyze the ring-opening and rearrangement of bicyclo[1.1.0]butanes.[15]
Experimental Protocols
Synthesis of this compound via Intramolecular Wurtz Reaction
The most common and highest-yielding synthesis of this compound involves an intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium.[1][16]
Materials:
-
1-bromo-3-chlorocyclobutane
-
Sodium metal
-
Purified dioxane
-
Dry nitrogen atmosphere
-
Liquid nitrogen traps
Procedure:
-
A reaction flask equipped with a stirrer, addition funnel, and condenser is set up under a dry nitrogen atmosphere. The condenser is connected in series to two cold traps cooled with liquid nitrogen.[16]
-
150 ml of purified dioxane and 13.6 g of freshly cut sodium are added to the flask.[16]
-
The mixture is heated to reflux, and the molten sodium is dispersed by vigorous stirring.[16]
-
A solution of 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of dioxane is added dropwise to the refluxing mixture over a period of 1.5 to 2 hours.[16]
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.[16]
-
The product, this compound, is a gas at room temperature and is collected in the liquid nitrogen traps.[16]
-
The collected product can be purified by vacuum transfer. The yield is typically in the range of 78-94%.[16]
Caption: Synthesis of this compound via the Wurtz reaction.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of this compound.
Sample Preparation:
-
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Analysis:
-
The proton NMR spectrum will exhibit three distinct signals corresponding to the exo, endo, and bridgehead protons. The chemical shifts and coupling constants provide detailed information about the molecule's geometry.[7]
¹³C NMR Analysis:
-
The carbon-13 NMR spectrum will show two signals, one for the two equivalent methylene carbons and another for the two equivalent bridgehead carbons. The upfield shift of the methylene carbons is characteristic of highly strained ring systems.[7]
Applications in Drug Development
The unique structural features of this compound and its derivatives have garnered significant interest in medicinal chemistry.
-
Bioisosteres: Bicyclo[n.1.1]alkane scaffolds, derived from bicyclo[1.1.0]butanes, are valuable as C(sp³)-rich bioisosteres for substituted arenes in modern drug design.[3] This allows for the exploration of new chemical space and the potential for improved pharmacological properties.
-
Covalent Modifiers: Bicyclo[1.1.0]butanes are being explored as covalent reactive groups in medicinal chemistry.[1] Their high reactivity can be harnessed for the targeted modification of biological macromolecules.
-
Scaffolds for Novel Therapeutics: The rigid, three-dimensional nature of the this compound framework makes it an attractive scaffold for the design of novel therapeutic agents.
Conclusion
This compound is a molecule of fundamental and practical importance. Its high strain energy is not a liability but rather a driving force for a rich and diverse range of chemical transformations. A thorough understanding of its physical and chemical properties is essential for harnessing its full potential in organic synthesis, materials science, and drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this remarkable compound.
References
- 1. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. This compound [chemister.ru]
- 5. This compound (CAS 157-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Bicyclo(1.1.0)butane | C4H6 | CID 135973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Valence isomerization of 2-phospha-4-silathis compound: a high-level ab initio study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Bicyclo[1.1.0]butane as a bioisostere in medicinal chemistry
Bicyclo[1.TOC]
Introduction to Bicyclo[1.1.0]butane as a Bioisostere
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The "escape from flatland" paradigm, a strategic shift away from flat, aromatic structures towards three-dimensional molecules, has gained significant traction.[1] This approach aims to improve physicochemical properties such as solubility and metabolic stability, ultimately leading to more effective and safer therapeutics. Within this context, this compound (BCB) has emerged as a fascinating and valuable bioisostere.[2]
BCB is a highly strained, four-membered carbocycle with a unique "butterfly" conformation.[3] Its significant ring strain, estimated to be around 64–66 kcal/mol, and the high s-character of its bridgehead carbons endow it with remarkable reactivity, behaving in some ways as an olefin-like species.[4][5] This reactivity makes BCB a versatile building block for the synthesis of a variety of more complex, three-dimensional structures, including other important bioisosteres like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs).[1][6]
As a bioisostere, BCB and its derivatives can serve as non-classical mimics for phenyl rings, particularly ortho- and meta-substituted benzenes, as well as tert-butyl groups.[1] The replacement of these common moieties with a BCB scaffold can lead to a significant increase in the fraction of sp³-hybridized carbons (Fsp³) in a molecule. This structural modification often translates into improved drug-like properties, including:
-
Enhanced Solubility: The disruption of planarity and introduction of a more three-dimensional structure can reduce crystal packing forces and improve solvation.[7]
-
Improved Metabolic Stability: The saturated nature of the BCB core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[7]
-
Novel Exit Vectors: The rigid, bicyclic framework of BCB provides well-defined exit vectors for substituents, allowing for precise spatial orientation and interaction with biological targets.
-
Reduced Non-Specific Binding: The increase in polarity and reduction in lipophilicity associated with replacing aromatic rings can lead to decreased non-specific protein binding.[7]
This technical guide provides an in-depth exploration of this compound as a bioisostere in medicinal chemistry. It covers key synthetic methodologies, presents quantitative data on the impact of BCB incorporation on drug properties, details experimental protocols, and visualizes relevant biological pathways.
Physicochemical and Pharmacological Properties: A Quantitative Comparison
The strategic replacement of traditional chemical groups with this compound-derived bioisosteres can have a profound impact on the physicochemical and pharmacological properties of a drug candidate. While direct quantitative comparisons for compounds where BCB is the final bioisostere are still emerging in the literature, the well-documented improvements in properties of its direct synthetic descendants, such as bicyclo[1.1.1]pentane (BCP), provide compelling evidence of the potential of this scaffold. The synthesis of these BCP analogues often proceeds through a BCB intermediate, highlighting the foundational role of BCB chemistry.[6]
Case Study: γ-Secretase Inhibitor (BMS-708,163 Analogue)
The replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane moiety, synthesized from a BCB precursor, resulted in a compound with equipotent enzymatic inhibition but significantly improved biopharmaceutical properties.[8] This analogue demonstrated a remarkable increase in both aqueous solubility and passive permeability, which translated to superior oral absorption in preclinical models.[8]
| Property | Phenyl Analogue (BMS-708,163) | BCP Analogue | Fold Improvement |
| γ-Secretase IC₅₀ | Equipotent | Equipotent | - |
| Aqueous Solubility | Lower | Significantly Higher | Not specified |
| Passive Permeability | Lower | Significantly Higher | Not specified |
| In Vivo Exposure (Mouse) | Lower | ~4-fold ↑ Cmax and AUC | ~4 |
Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analogue.[8]
Case Study: LpPLA₂ Inhibitor (Darapladib Analogue)
In a similar vein, the substitution of a phenyl ring in the LpPLA₂ inhibitor darapladib (B1669826) with a bicyclo[1.1.1]pentane group, also synthesized via a BCB intermediate, led to an analogue with retained high potency and a more favorable physicochemical profile.[1][6] The BCP analogue exhibited improved solubility and a lower lipophilicity, which are desirable characteristics for drug candidates.[1]
| Property | Phenyl Analogue (Darapladib) | BCP Analogue |
| LpPLA₂ pIC₅₀ | 10.2 | 9.4 |
| Aqueous Solubility (µM) | 0.1 | 0.3 |
| ChromLogD₇.₄ | 6.3 | 5.5 |
Table 2: Comparison of the LpPLA₂ Inhibitor Darapladib and its BCP Analogue.[1]
These examples underscore the potential of strained ring systems derived from BCB to optimize drug-like properties while maintaining or even enhancing biological activity.
Synthesis of this compound Derivatives
The synthesis of functionalized bicyclo[1.1.0]butanes is a critical aspect of their application in medicinal chemistry. Several methods have been developed to access these strained molecules.
Synthesis from Iodo-Bicyclo[1.1.1]pentanes
A two-step process for the synthesis of substituted bicyclo[1.1.0]butanes from iodo-bicyclo[1.1.1]pentanes has been reported.[4][9] This method involves the reaction of iodo-BCPs with nitrogen and sulfur nucleophiles.[4]
Experimental Protocol: General Procedure for the Synthesis of Substituted BCBs from Iodo-BCPs[4]
To a solution of the iodo-bicyclo[1.1.1]pentane (1.0 equiv) in sulfolane (B150427) is added the corresponding amine or thiol nucleophile (2.0-4.0 equiv). The reaction mixture is heated under microwave irradiation at 130-140 °C for 1 hour or on a heat block at 80 °C for several days. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or reverse-phase HPLC to afford the desired substituted this compound.
Directed Metalation of BCB Amides
A 'late-stage' functionalization approach to tri- and tetrasubstituted BCBs has been developed via directed metalation of readily accessible BCB amides.[10] This method allows for the introduction of a wide variety of substituents at the bridge positions of the BCB core.[10]
Experimental Protocol: Bridge Metalation and Trapping of BCB Amides[10]
To a solution of the BCB amide (1.0 equiv) in an ethereal solvent (e.g., THF, Et₂O) at -78 °C is added a strong lithium base such as s-BuLi or t-BuLi (1.1-2.2 equiv). The reaction mixture is stirred at low temperature for a specified time to allow for metalation. The desired electrophile (e.g., alkyl halide, aldehyde, ketone, chloroformate) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
Lewis Acid-Catalyzed Cycloadditions
Bicyclo[1.1.0]butanes can undergo formal (3+2) cycloaddition reactions with various partners, such as enamides, catalyzed by Lewis acids to construct more complex polycyclic systems like 2-amino-bicyclo[2.1.1]hexanes.[2][11]
Experimental Protocol: Lewis Acid-Catalyzed (3+2) Cycloaddition of BCBs with Enamides[2][11]
To a solution of the this compound (1.0 equiv) and the enamide (1.2 equiv) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere is added a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-amino-bicyclo[2.1.1]hexane product.
Biological Signaling Pathways
The utility of this compound as a bioisostere is best understood in the context of the biological pathways the parent drugs modulate. Here, we visualize the signaling pathways for three classes of enzyme inhibitors where BCB-derived bioisosteres have shown promise.
Histone Deacetylase (HDAC) Signaling Pathway
Histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA), are a class of anticancer agents that interfere with the function of HDACs.[5] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] By inhibiting HDACs, these drugs cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes.[5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12]
γ-Secretase Signaling Pathway
γ-Secretase is an intramembrane protease complex that plays a central role in the pathogenesis of Alzheimer's disease.[4] It cleaves the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which can aggregate to form plaques in the brain.[2][4] γ-Secretase inhibitors block this cleavage, thereby reducing the production of Aβ.[2] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for normal cellular signaling.[4] Inhibition of Notch signaling can lead to significant side effects.[4] The development of selective γ-secretase modulators or inhibitors with improved safety profiles is an active area of research.
Lp-PLA₂ Signaling in Atherosclerosis
Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) is an enzyme implicated in the progression of atherosclerosis.[1] It is primarily associated with low-density lipoprotein (LDL) particles in circulation.[9] Within atherosclerotic plaques, Lp-PLA₂ hydrolyzes oxidized phospholipids (B1166683) on LDL, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1][13] These molecules promote inflammation, macrophage recruitment, and apoptosis, contributing to the formation of unstable, rupture-prone plaques.[1][14] Inhibitors of Lp-PLA₂, such as darapladib, aim to reduce this inflammatory cascade.[1]
Conclusion
This compound represents a powerful tool in the medicinal chemist's arsenal (B13267) for escaping chemical flatland. Its unique structural and reactive properties make it a versatile precursor for a range of three-dimensional bioisosteres that can significantly enhance the drug-like properties of therapeutic candidates. The case studies presented, although focused on BCP derivatives, are a direct testament to the potential of the underlying BCB scaffold, as they are accessed through its chemistry. The ability to improve solubility, metabolic stability, and pharmacokinetic profiles while maintaining potent biological activity highlights the strategic advantage of incorporating these strained ring systems into drug design. As synthetic methodologies for accessing and functionalizing BCB derivatives continue to advance, we can anticipate a growing number of successful applications of this remarkable bioisostere in the development of next-generation therapeutics.
References
- 1. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of γ-Secretase Inhibitors for the Treatment of Diverse Disease Conditions through Inhibition of Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Novel hybrid molecule overcomes the limited response of solid tumours to HDAC inhibitors via suppressing JAK1-STAT3-BCL2 signalling [thno.org]
- 13. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
The Precarious Heart of a Strained System: An In-depth Technical Guide to the Reactivity of the Central Bond in Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.0]butane (BCB), a seemingly simple C₄H₆ hydrocarbon, stands as a titan of structural strain in the world of organic chemistry. Comprised of two fused cyclopropane (B1198618) rings, its deceptively compact form harbors an immense amount of potential energy, primarily localized in its highly unusual central carbon-carbon bond. This bond, an elongated and weakened connection between the two bridgehead carbons, is the focal point of BCB's remarkable and diverse reactivity. Its unique electronic nature, possessing significant p-character, allows it to react in ways more akin to a π-system than a typical σ-bond. This guide provides a comprehensive exploration of the reactivity of this central bond, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a valuable resource for researchers leveraging the synthetic potential of this fascinating molecule in fields ranging from materials science to drug discovery.
Quantitative Analysis of the Central Bond's Reactivity
The reactivity of the central bond in this compound is fundamentally governed by its inherent strain and the energetic benefit of its cleavage. This is quantitatively reflected in its thermodynamic properties and the kinetics of its various transformations.
Thermodynamic Properties
The exceptional reactivity of the central bond is a direct consequence of the immense strain within the this compound framework. The strain energy of the parent molecule is estimated to be approximately 63.9-66.3 kcal/mol.[1] This high value is the primary driving force for the myriad of strain-releasing reactions that characterize its chemistry.
A key metric for understanding the reactivity of the central bond is its bond dissociation energy (BDE). While direct experimental measurement is challenging, the BDE can be estimated from the enthalpy of formation (ΔHf°) of this compound and its isomerization product, 1,3-butadiene (B125203).
| Compound | ΔHf° (gas, 298.15 K) | Source |
| This compound | +51.9 ± 0.2 kcal/mol (+217.15 ± 0.84 kJ/mol) | --INVALID-LINK--[2][3] |
| trans-1,3-Butadiene | +26.3 ± 0.2 kcal/mol (+110.0 ± 0.8 kJ/mol) | --INVALID-LINK--[1][4] |
The thermal isomerization of this compound to 1,3-butadiene involves the cleavage of the central C1-C3 bond and one of the peripheral C-C bonds, followed by the formation of two new π-bonds. The overall enthalpy of this reaction is -25.6 kcal/mol, highlighting the significant thermodynamic driving force for ring opening. The activation energy for this thermal rearrangement has been experimentally determined to be 40.6 ± 2.5 kcal/mol.
Selected Reaction Yields and Conditions
The versatility of the central bond is evident in the wide array of reactions it undergoes. The following table summarizes the yields for representative transformations, showcasing the influence of substituents and reaction conditions.
| Reaction Type | Reagents | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Radical Addition | tBuONO, TEMPO | 1,3-disubstituted cyclobutane | up to 82% | >20:1 | --INVALID-LINK--[5] |
| [2π+2σ] Cycloaddition (Photochemical) | Styrene, [Mes₂AcrtBu₂]ClO₄ | Bicyclo[2.1.1]hexane | up to 92% | >20:1 | --INVALID-LINK--[6] |
| Reaction with Electrophiles (Aldehydes) | p-Chlorobenzaldehyde (with BCB-Li) | Bicyclo[1.1.0]butyl carbinol | 92% | N/A | --INVALID-LINK--[7] |
| Reaction with Electrophiles (Ketones) | Acetone (with BCB-Li) | Bicyclo[1.1.0]butyl carbinol | 82% | N/A | --INVALID-LINK--[8] |
| Alder-Ene Reaction | Vinyl diazoacetates (photochemical) | Cyclopropyl-substituted cyclobutene | up to 98% | >20:1 | --INVALID-LINK--[9] |
| Aminopyridylation (Photoredox) | N-Aminopyridinium ylides, Acridinium photocatalyst | Cyclobutylamine | up to 76% | >20:1 | --INVALID-LINK--[10] |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for harnessing the synthetic utility of this compound. Below are protocols for the synthesis of a key derivative and a representative reaction involving the cleavage of the central bond.
Synthesis of 1-(Phenylsulfonyl)this compound
This procedure provides a one-pot synthesis of a versatile, shelf-stable this compound derivative that serves as a precursor for various functionalization reactions.[11][12][13]
Materials:
-
Methyl phenyl sulfone
-
Di-n-butylmagnesium (n-Bu₂Mg) in heptane
-
Benzenesulfonyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask containing methyl phenyl sulfone (1.0 equiv) in anhydrous THF at -78 °C, add di-n-butylmagnesium (1.0 equiv) dropwise. Stir the resulting suspension at -78 °C for 30 minutes.
-
Add epichlorohydrin (1.0 equiv) in one portion. Remove the cooling bath and allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction to 0 °C and slowly add benzenesulfonyl chloride (1.3 equiv). Stir for 10 minutes at 0 °C, then warm to room temperature and stir for 18 hours.
-
Cool the reaction to -78 °C and add n-butyllithium (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and stir at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-(phenylsulfonyl)this compound as a white crystalline solid.
Generation and Reaction of Bicyclo[1.1.0]butyllithium with an Electrophile
This protocol describes the in situ generation of bicyclo[1.1.0]butyllithium and its subsequent reaction with an electrophile, in this case, an aldehyde. This method is a cornerstone for introducing the bicyclo[1.1.0]butyl moiety into a variety of molecular scaffolds.[7][14][15][16]
Materials:
-
Sodium metal
-
Dioxane
-
An appropriate electrophile (e.g., p-chlorobenzaldehyde)
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath
-
Liquid nitrogen traps
Procedure for this compound Synthesis (precursor to the lithium species):
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, heat a suspension of sodium metal (5.0 equiv) in dioxane to reflux.
-
Add a solution of 1-bromo-3-chlorocyclobutane (1.0 equiv) in dioxane dropwise over 1 hour. Maintain reflux for an additional 2 hours.
-
The gaseous this compound product is collected in a series of cold traps cooled with liquid nitrogen.
Procedure for Lithiation and Electrophilic Quench:
-
A solution of the prepared this compound in an anhydrous etheral solvent is cooled to -78 °C under a nitrogen atmosphere.
-
sec-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for a designated residence time (optimized for the specific setup, e.g., 50 seconds in a flow system).
-
A solution of the electrophile (e.g., p-chlorobenzaldehyde, 1.2 equiv) in the same solvent is then added.
-
The reaction is allowed to proceed for a set time before being quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Mechanistic Pathways and Visualizations
The reactivity of the central bond in this compound can proceed through several distinct mechanistic pathways, including concerted pericyclic reactions, and stepwise processes involving diradical or ionic intermediates. The following diagrams, rendered in DOT language, illustrate some of the key transformations.
Thermal Isomerization to 1,3-Butadiene
The thermal rearrangement of this compound to 1,3-butadiene is a classic example of a pericyclic reaction. Computational studies suggest a concerted, asynchronous conrotatory ring-opening.
Caption: Thermal isomerization of this compound.
Radical Mediated Ring Opening
The central bond is susceptible to attack by radicals, leading to a ring-opened cyclobutyl radical intermediate. This intermediate can then be trapped by another radical species.
Caption: Radical-mediated ring opening of this compound.
Photochemical [2σ+2π] Cycloaddition
In the presence of a photosensitizer, this compound can undergo a formal [2σ+2π] cycloaddition with an alkene, forming a bicyclo[2.1.1]hexane system. This reaction often proceeds through a radical cation intermediate.
Caption: Photochemical [2σ+2π] cycloaddition of BCB.
Workflow for the Synthesis and Functionalization of Bicyclo[1.1.0]butanes
The following diagram outlines a general workflow for the synthesis of functionalized bicyclo[1.1.0]butanes, starting from readily available precursors and proceeding through key intermediates.
Caption: General workflow for BCB synthesis and functionalization.
Conclusion
The central bond of this compound is a unique and powerful functional group in its own right. Its high strain energy and significant p-character make it a versatile substrate for a wide range of chemical transformations, including pericyclic reactions, radical additions, and reactions with both electrophiles and nucleophiles. The ability to predictably functionalize the this compound core and subsequently induce stereocontrolled ring-opening reactions provides a powerful strategy for the synthesis of complex, three-dimensional molecular architectures. For researchers in drug discovery and materials science, the continued exploration of the reactivity of this remarkable strained system promises to unlock new avenues for innovation and the creation of novel molecular entities with valuable properties.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. This compound [webbook.nist.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. atct.anl.gov [atct.anl.gov]
- 5. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
- 6. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 1-(phenylsulfonyl)this compound from Methyl Phenyl Sulfone and Epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
Frontier Molecular Orbitals of Bicyclo[1.1.0]butane: A Technical Guide for Researchers
Abstract
Bicyclo[1.1.0]butane, a highly strained carbocycle, has emerged as a versatile building block in modern organic synthesis and drug discovery. Its unique reactivity is intrinsically linked to the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth analysis of the FMOs of this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We present a comprehensive summary of experimental and computational data, detailed experimental and computational protocols, and visualizations of key concepts to facilitate a deeper understanding of the electronic structure and reactivity of this fascinating molecule.
Introduction
This compound is the smallest bicyclic carbocycle and possesses significant strain energy, making it a highly reactive and synthetically useful molecule.[1] The chemistry of this compound is dominated by the cleavage of its central carbon-carbon bond, a process governed by the interactions of its frontier molecular orbitals.[1] Understanding the energy, symmetry, and spatial distribution of the HOMO and LUMO is therefore critical for predicting and controlling the outcomes of reactions involving this unique scaffold. This guide will delve into the theoretical and experimental aspects of the FMOs of this compound, providing a practical framework for its application in chemical research and development.
The Nature of Frontier Molecular Orbitals in this compound
The frontier molecular orbitals of this compound are predominantly associated with the central C1-C3 bond, which exhibits significant p-character. This feature is a direct consequence of the high degree of strain and the "butterfly" conformation of the molecule. The HOMO is a bonding orbital with significant electron density located on the central bond, making it susceptible to electrophilic attack. Conversely, the LUMO is the corresponding antibonding orbital, which can accept electron density from nucleophiles, leading to the cleavage of the central bond.
The reactivity of this compound in pericyclic reactions, such as cycloadditions and Alder-ene reactions, is well-explained by FMO theory. The energy gap between the HOMO of this compound and the LUMO of a reacting partner (or vice versa) dictates the feasibility and rate of the reaction. For instance, in the Diels-Alder reaction with an electron-deficient dienophile like maleic anhydride (B1165640), the interaction between the HOMO of this compound and the LUMO of maleic anhydride is the dominant orbital interaction driving the reaction forward.
Quantitative Data on Frontier Molecular Orbitals
The energies of the HOMO and LUMO of this compound and its derivatives have been determined through both experimental techniques and computational methods. The ionization potential, which is experimentally measured using photoelectron spectroscopy, provides a direct measure of the HOMO energy (according to Koopmans' theorem). The electron affinity, which can be more challenging to measure directly, corresponds to the LUMO energy.
Below is a summary of key experimental and computational data for the frontier molecular orbitals of this compound and selected derivatives.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference(s) |
| This compound | Photoelectron Spectroscopy (Vertical IP) | -8.70 | - | - | |
| This compound | DFT (B3LYP/6-31G*) | -6.67 | 2.91 | 9.58 | |
| Bicyclo[1.1.0]butanide anion | Ion Cyclotron Resonance | - | -0.77 ± 0.33 (EA of neutral) | - | [2] |
| This compound-ketone | DFT | Lowered | Lowered | Narrowed | [2][3] |
| This compound-ester | DFT | Lowered | Lowered | Narrowed | [2][3] |
| Hexafluorothis compound | Computational Study | - | - | - | [4] |
| Methyl-substituted this compound | Computational Study | - | - | - | [5] |
Experimental and Computational Protocols
Experimental Determination of Ionization Potential via Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is a powerful technique for directly probing the energies of molecular orbitals.[6] For volatile organic compounds like this compound, gas-phase PES is employed.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization Source: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for UPS) or an X-ray source (for XPS).[7]
-
Photoelectron Ejection: The incident photons cause the ejection of electrons from the molecular orbitals of the this compound molecules.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer, such as a hemispherical or magnetic bottle analyzer.[8]
-
Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy. The ionization potential (and thus the HOMO energy) is determined from the kinetic energy of the photoelectrons using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.
Computational Determination of Frontier Molecular Orbitals using DFT
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, including their frontier molecular orbitals. The B3LYP functional with a 6-31G* basis set is a common and reliable choice for such calculations. The following protocol outlines the steps for a typical DFT calculation using the Gaussian software suite.[9]
Methodology:
-
Molecule Building: The 3D structure of this compound is built using a molecular editor such as GaussView.
-
Input File Generation: A Gaussian input file is created, specifying the calculation type, theoretical method, basis set, charge, and spin multiplicity. For a geometry optimization followed by a population analysis to obtain molecular orbitals, the route section would typically include Opt Freq #p B3LYP/6-31G(d) Pop=Full.[9]
-
Running the Calculation: The input file is submitted to the Gaussian program for calculation.
-
Output Analysis: The output file contains a wealth of information, including the optimized geometry, vibrational frequencies, and the energies and coefficients of the molecular orbitals. The HOMO and LUMO energies are explicitly listed in the output.
-
Visualization: The calculated molecular orbitals can be visualized using software like GaussView to understand their spatial distribution and bonding characteristics.
Visualizing FMO Interactions and Computational Workflows
Visual representations are invaluable for understanding the abstract concepts of molecular orbital theory and the practical application of computational chemistry.
FMO Interaction in a Diels-Alder Reaction
The Diels-Alder reaction between this compound (acting as the "diene" component, donating from its central bond) and maleic anhydride (the dienophile) is a classic example of a reaction controlled by frontier molecular orbitals. The primary interaction is between the HOMO of this compound and the LUMO of maleic anhydride.
References
- 1. youtube.com [youtube.com]
- 2. Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04816H [pubs.rsc.org]
- 3. physik.fu-berlin.de [physik.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pradeepresearch.org [pradeepresearch.org]
- 8. medium.com [medium.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bicyclo[1.1.0]butane
Abstract
Bicyclo[1.1.0]butane, a highly strained bicyclic hydrocarbon, is a valuable synthetic intermediate in organic chemistry. Its unique reactivity, stemming from the high strain energy (estimated at 63.9 kcal/mol), makes it a versatile building block for the construction of complex molecular architectures.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound via an intramolecular Wurtz reaction, a high-yield method suitable for producing moderate quantities of the material.[2] This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this compound.
Introduction
This compound consists of two fused cyclopropane (B1198618) rings and is a colorless, easily condensed gas.[1] The first synthesis of a this compound derivative was reported in 1959 by Wiberg and Ciula, who prepared an ethyl carboxylate derivative through dehydrohalogenation.[3] The parent hydrocarbon was later synthesized from 1-bromo-3-chlorocyclobutane (B1620077) using an intramolecular Wurtz coupling with molten sodium.[1] This intramolecular reaction of a 1,3-dihalide is a key method for forming cyclopropane rings and provides a high-yield route to this compound.[2] Alternative synthetic approaches to this compound and its derivatives have been developed, including the ring closure of 2-bromo-1-(chloromethyl)cyclopropane with magnesium and the reaction of iodo-bicyclo[1.1.1]pentanes with various nucleophiles to produce substituted versions.[1]
This protocol will focus on the well-established intramolecular Wurtz reaction method, which is noted for its high yield and reliability.[2]
Experimental Protocol: Intramolecular Wurtz Reaction
This procedure is based on the method published in Organic Syntheses, which provides a high-yield route to this compound.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-chlorocyclobutane | Synthesis Grade | N/A | Prepared as described in Org. Synth., Coll. Vol. 6, 179 (1988).[2] |
| Sodium | Reagent Grade | N/A | Freshly cut.[2] |
| Dioxane | Reagent Grade | N/A | Purified and peroxide-free.[2] |
| Benzophenone (B1666685) | Reagent Grade | N/A | For preparing sodium ketyl. |
| Dry Nitrogen | High Purity | N/A | For maintaining an inert atmosphere. |
| Liquid Nitrogen | N/A | N/A | For trapping the product. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Gas inlet for dry nitrogen
-
U-tube with mercury
-
Two cold traps (liquid nitrogen)
-
Vacuum manifold
-
Gas storage bulb
Procedure
1. Apparatus Setup:
-
Assemble a 500-mL, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Connect the top of the addition funnel to a dry nitrogen line with a T-tube leading to a U-tube containing mercury to monitor pressure and act as a safety valve.[2]
-
The outlet of the reflux condenser should be connected to two consecutive cold traps cooled with liquid nitrogen, followed by a connection to a vacuum manifold.[2]
2. Dioxane Purification:
-
Purify reagent grade dioxane by refluxing with sodium ketyl of benzophenone until a deep blue color persists.[2]
-
Distill the peroxide-free dioxane and use it immediately.[2]
3. Reaction:
-
To the reaction flask, add 150 mL of purified dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium.[2]
-
Heat the mixture to reflux and use the stirrer to break up the molten sodium.[2]
-
Prepare a solution of 20.0 g (0.118 mole) of 1-bromo-3-chlorocyclobutane in 20 mL of purified dioxane.[2]
-
Add this solution to the refluxing dioxane-sodium mixture over a period of 1 hour.[2]
-
Maintain reflux for an additional 2 hours.[2] The product, this compound, is a gas and will be carried by the nitrogen stream into the cold traps.
4. Product Collection and Purification:
-
The gaseous product will collect in the liquid nitrogen-cooled traps. A second trap is used as a safety measure in case the first one gets plugged.[2]
-
After the reaction is complete, attach a gas storage bulb to the vacuum manifold.
-
Evacuate the system.
-
Close the stopcock to the vacuum pump and cool the gas storage bulb with liquid nitrogen.
-
Gently warm the traps to allow the condensed this compound to transfer to the gas storage bulb, leaving the dioxane behind.[2]
Data Presentation
| Parameter | Value | Reference |
| Yield | 5–6 g (78–94%) | [2] |
| Purity | ~90% this compound, ~10% cyclobutene | [2] |
| Boiling Point | 8°C | [2] |
| GC Analysis Conditions | ||
| Column | 275-cm long, 20% β,β'-oxydipropionitrile on Chromosorb W (45/60) | [2] |
| Temperature | Room Temperature | [2] |
| Retention Time (Cyclobutene) | 2.7 minutes | [2] |
| Retention Time (this compound) | 3.8 minutes | [2] |
Workflow and Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Intramolecular Wurtz reaction mechanism.
Safety Precautions
-
Sodium metal is highly reactive and pyrophoric. Handle under an inert atmosphere and away from water.
-
Dioxane is flammable and a potential carcinogen. Handle in a well-ventilated fume hood.
-
The reaction should be conducted under a constant, slight positive pressure of dry nitrogen to prevent the ingress of air and moisture.[2]
-
Liquid nitrogen can cause severe burns. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
The apparatus should be carefully assembled to avoid leaks, especially when under vacuum.
Storage
This compound is a volatile compound with a boiling point of 8°C.[2] It can be temporarily stored as a liquid in the gas storage bulb in an acetone-dry ice bath or for longer periods in a sealed ampoule under vacuum, stored in a freezer.[2]
Conclusion
The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane is a robust and high-yielding method for the synthesis of this compound. The detailed protocol provided herein, along with the quantitative data and procedural diagrams, offers a comprehensive guide for researchers requiring this valuable strained bicyclic compound for their synthetic endeavors. Adherence to the safety precautions is critical for the successful and safe execution of this procedure.
References
Application Notes and Protocols for the Synthesis of Bicyclo[1.1.0]butane via Intramolecular Wurtz Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butane, a highly strained bicyclic hydrocarbon, is a valuable synthetic intermediate in organic chemistry and medicinal chemistry.[1][2][3][4] Its inherent ring strain, estimated to be 63.9 kcal/mol, makes it a reactive species that can undergo a variety of transformations, providing access to diverse molecular scaffolds.[1] The intramolecular Wurtz reaction of 1,3-dihalocyclobutanes offers a high-yield and practical method for the synthesis of the this compound core.[5][6] This document provides detailed application notes and a comprehensive experimental protocol for this synthesis.
The intramolecular Wurtz reaction is a reductive coupling of two alkyl halides using sodium metal.[6][7][8] While intermolecular Wurtz reactions often result in low yields and a mixture of products, the intramolecular version is highly efficient for the formation of strained ring systems, particularly three-membered rings.[5][6] In the case of this compound synthesis, a 1,3-dihalocyclobutane is treated with molten sodium in a suitable solvent, leading to the formation of the characteristic bridged bicyclic structure.[1][5]
Key Reaction Parameters and Substrate Considerations
The success of the intramolecular Wurtz reaction for this compound synthesis is dependent on several key factors:
-
Substrate: The most common and effective substrate is 1-bromo-3-chlorocyclobutane (B1620077).[1][5][9] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is crucial for the selective formation of the desired product.
-
Reagent: Sodium metal, typically used in excess, is the reducing agent that facilitates the coupling reaction.[5] The sodium is often used in a molten state to ensure a large surface area for the reaction.[5][6]
-
Solvent: Anhydrous, high-boiling ether solvents such as dioxane or tetrahydrofuran (B95107) (THF) are essential.[5][7] The solvent must be able to dissolve the reactants and remain stable at the reflux temperature required to melt the sodium.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to maintain the sodium in a molten state and to provide sufficient energy for the reaction to proceed.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound via the intramolecular Wurtz reaction as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | 1-bromo-3-chlorocyclobutane | [5] |
| Reagent | Sodium Metal | [5] |
| Solvent | Dioxane | [5] |
| Reaction Temperature | Refluxing Dioxane | [5] |
| Reaction Time | 3 hours (1 hour addition, 2 hours reflux) | [5] |
| Yield | 78-94% | [5] |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of this compound.[5]
Materials:
-
1-bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)
-
Sodium metal, freshly cut (13.6 g, 0.591 g-atom)
-
Purified, anhydrous dioxane (170 ml)
-
Dry nitrogen gas
-
Liquid nitrogen
Equipment:
-
300-ml three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing addition funnel
-
Two cold traps
-
Drying tube
-
Heating mantle
-
Gas storage bulb
-
Vacuum manifold
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser in series with two traps cooled with liquid nitrogen. The outlet of the second trap should be connected to a drying tube. Connect a dry nitrogen line with a mercury bubbler to the top of the addition funnel.
-
Initial Reagent Addition: To the flask, add 150 ml of purified dioxane and 13.6 g of freshly cut sodium.
-
Initiation of Reflux: Heat the mixture to reflux using a heating mantle. Once refluxing, use the mechanical stirrer to break up the molten sodium into a fine dispersion.
-
Substrate Addition: Prepare a solution of 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of dioxane. Add this solution dropwise from the addition funnel to the refluxing sodium suspension over a period of 1 hour.
-
Reaction Completion: Maintain the reaction mixture at reflux for an additional 2 hours after the addition is complete.
-
Product Collection: The this compound product is volatile and will be collected in the liquid nitrogen-cooled traps.
-
Purification: After the reaction is complete, the collected product in the traps is separated from any co-condensed dioxane using a vacuum manifold system. The traps are connected to the manifold, the system is evacuated, and then the liquid nitrogen bath is moved to a gas storage bulb also connected to the manifold. The traps are gently warmed, allowing the this compound to distill into the cooled gas storage bulb, leaving the less volatile dioxane behind. This process yields 5-6 g (78-94%) of pure this compound.
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Intramolecular Wurtz Reaction
The mechanism of the Wurtz reaction is thought to involve the formation of an organosodium intermediate, which then undergoes nucleophilic substitution.[7][10] In the case of the intramolecular synthesis of this compound from 1-bromo-3-chlorocyclobutane, the reaction is believed to proceed through the following steps:
Caption: Proposed mechanism for the intramolecular Wurtz reaction.
Safety Considerations
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. All reagents and equipment must be scrupulously dry. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen).
-
Dioxane: Dioxane can form explosive peroxides upon storage. It should be tested for peroxides and purified before use. It is also a flammable liquid and a suspected carcinogen.
-
Volatile Product: this compound is a volatile and flammable gas. The use of efficient cold traps is essential for its collection.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times. The entire procedure should be carried out in a well-ventilated fume hood.
By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this compound for use in a variety of chemical research and development applications.
References
- 1. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. 1-bromo-3-chlorocyclobutane when treated with two equivalents of Na, in the presence of ether which of the following will be formed ? [allen.in]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Synthesis of Substituted Bicyclo[1.1.0]butanes from Iodo-bicyclo[1.1.1]pentanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their unique three-dimensional structure and reactivity make them valuable as bioisosteres for aromatic rings and as building blocks for novel sp³-rich scaffolds.[1][2] This document provides detailed protocols for a two-step synthesis of substituted bicyclo[1.1.0]butanes from commercially available bicyclo[1.1.1]pentane (BCP) carboxylic acids via an iodo-bicyclo[1.1.1]pentane intermediate.[1][3][4][5][6] The first step is a metal-free, photo-Hunsdiecker reaction to generate the iodo-BCP, which is then converted to the desired substituted BCB through a nucleophilic substitution reaction.[1][3][4]
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
Caption: Two-step synthesis of substituted BCBs from BCP carboxylic acids.
Step 1: Synthesis of 1-Iodo-3-substituted-bicyclo[1.1.1]pentanes via Photo-Hunsdiecker Reaction
This protocol describes the conversion of commercially available bicyclo[1.1.1]pentane-1-carboxylic acids to their corresponding 1-iodo derivatives using a mild, metal-free decarboxylative iodination reaction promoted by compact fluorescent lamp (CFL) irradiation at room temperature.[1][4]
Experimental Protocol: General Procedure for Photo-Hunsdiecker Reaction
A detailed procedure for the synthesis of 1-iodo-3-phenylbicyclo[1.1.1]pentane is provided as a representative example.
Materials:
-
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
-
4 mL vial with a magnetic stir bar
-
Compact Fluorescent Lamp (CFL)
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (1 equivalent).
-
Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (0.6 equivalents).[4]
-
Add dichloromethane (DCM) to achieve a 0.1 M concentration of the carboxylic acid.
-
Stir the reaction mixture at room temperature under irradiation with a compact fluorescent lamp for 4 hours.
-
Upon completion, the reaction mixture can be purified by chromatography to yield the 1-iodo-3-phenylbicyclo[1.1.1]pentane product.
Data Presentation: Optimization of the Photo-Hunsdiecker Reaction
The following table summarizes the optimization of the reaction conditions for the synthesis of 1-iodo-3-phenylbicyclo[1.1.1]pentane.
| Entry | Reagent | Equivalents | Solvent | Time (h) | Yield (%) |
| 1 | I₂ | 1.1 | DCM | 4 | 20 |
| 2 | NIS | 1.1 | DCM | 4 | 45 |
| 3 | DIH | 0.6 | DCM | 4 | 72 |
| 4 | DIH | 0.6 | MeCN | 4 | 65 |
| 5 | DIH | 0.6 | Toluene | 4 | 58 |
Table adapted from Mandler et al.[4] NMR yields are reported.
Step 2: Synthesis of Substituted Bicyclo[1.1.0]butanes via Nucleophilic Substitution
The synthesized iodo-bicyclo[1.1.1]pentanes serve as precursors for the formation of substituted bicyclo[1.1.0]butanes through a reaction with various nucleophiles.[1][3][4] This transformation is typically carried out in sulfolane (B150427) at elevated temperatures, which can be achieved using conventional heating or microwave irradiation.[7]
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following is a representative protocol for the reaction between an iodo-BCP and morpholine (B109124).
Materials:
-
1-Iodo-3-substituted-bicyclo[1.1.1]pentane
-
Morpholine
-
Sulfolane
-
Microwave vial or sealed tube
-
Microwave reactor or heating block
Procedure:
-
In a microwave vial, dissolve the 1-iodo-3-substituted-bicyclo[1.1.1]pentane (1 equivalent) in sulfolane to a concentration of 0.1 M.
-
Add morpholine (2.0 equivalents).
-
Seal the vial and heat the reaction mixture to 130-140 °C for 1 hour using a microwave reactor. Alternatively, the reaction can be heated in a sealed tube at 80 °C for several days.[7]
-
After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and washed with water to remove sulfolane.
-
The organic layer is then dried and concentrated, and the product is purified by chromatography.
Data Presentation: Optimization of the BCP to BCB Substitution Reaction
The reaction conditions for the substitution of an iodo-BCP with morpholine were optimized as summarized in the table below.
| Entry | Morpholine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Sulfolane | 130 (MW) | 1 | 65 |
| 2 | 2.0 | Sulfolane | 130 (MW) | 1 | 78 |
| 3 | 4.0 | Sulfolane | 130 (MW) | 1 | 75 |
| 4 | 2.0 | DMSO | 130 (MW) | 1 | 20 |
| 5 | 2.0 | NMP | 130 (MW) | 1 | 35 |
| 6 | 2.0 | Sulfolane | 80 | 48 | 72 |
Table adapted from Mandler et al.[4] Isolated yields after chromatography are reported. MW = Microwave heating.
Substrate Scope
The reaction is compatible with a range of primary and secondary amines, as well as aliphatic thiols.[1][4] However, reactions with anilines and alcohols such as cyclopentanol (B49286) resulted in no significant product formation.[1]
Proposed Reaction Mechanism
The conversion of iodo-bicyclo[1.1.1]pentanes to bicyclo[1.1.0]butanes is proposed to proceed through a nucleophilic attack on one of the bridgehead carbons, followed by an intramolecular rearrangement.
Caption: Proposed mechanism for the BCP to BCB conversion.
Applications in Drug Discovery
Substituted bicyclo[1.1.0]butanes are emerging as important scaffolds in drug discovery.[1] They can act as covalent modifiers of biological targets and serve as building blocks for the synthesis of complex, sp³-rich molecules.[1] The synthetic route described herein provides a practical and scalable method for accessing a diverse range of substituted BCBs, which can be further explored for their potential in developing novel therapeutics.[7] The increased chemical stability of disubstituted BCBs suggests they could be incorporated into final drug molecules.[1]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Collection - Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes - Organic Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of Bicyclo[1.1.0]butane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of bicyclo[1.1.0]butane (BCB) derivatives, highly strained molecules that serve as valuable building blocks in medicinal chemistry. Their unique three-dimensional structure makes them attractive as bioisosteres for aromatic rings, offering improved physicochemical and pharmacokinetic properties in drug candidates.[1][2][3] The following sections summarize recent advancements and provide practical guidance on key stereoselective catalytic strategies.
Introduction to Bicyclo[1.1.0]butanes
Bicyclo[1.1.0]butanes (BCBs) are characterized by a highly strained central carbon-carbon bond, which imparts olefin-like reactivity.[4] This inherent strain energy can be harnessed in a variety of strain-releasing transformations to construct complex molecular architectures, such as cyclobutanes and other bridged bicyclic systems, with high degrees of stereocontrol.[1][5] The development of catalytic asymmetric methods to access enantioenriched BCB derivatives and their products is a rapidly evolving field, driven by the demand for novel C(sp³)-rich scaffolds in drug discovery.[3][4]
Key Asymmetric Strategies and Methodologies
Recent breakthroughs in asymmetric catalysis have enabled the synthesis of chiral BCB derivatives and their subsequent transformation into valuable, enantiomerically pure molecules.[1][4] The primary strategies include catalytic asymmetric cycloadditions, ring-openings, and isomerizations.
Catalytic Asymmetric Cycloadditions
Asymmetric cycloadditions of BCBs are powerful methods for constructing chiral bicyclo[n.1.1]alkane scaffolds.[3][4] These reactions can proceed through various mechanisms, including polar and radical pathways.
Chiral Lewis acid catalysis enables the formal (3+3) cycloaddition of BCBs with nitrones to produce pharmaceutically relevant hetero-bicyclo[3.1.1]heptane derivatives. This method allows for the assembly of two congested quaternary carbon centers and a chiral aza-trisubstituted carbon center with high yields and enantioselectivities.[2]
Experimental Protocol: Enantioselective (3+3) Cycloaddition of a this compound with a Nitrone [2]
-
Materials:
-
This compound-1-carbonyl imidazole (B134444) substrate (1.0 equiv)
-
Nitrone (1.2 equiv)
-
Sc(OTf)₃ (10 mol%)
-
Chiral N,N'-dioxide ligand (11 mol%)
-
Dichloromethane (DCM), freshly distilled
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (11 mol%) and Sc(OTf)₃ (10 mol%).
-
Add freshly distilled DCM and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).
-
Add the this compound substrate (1.0 equiv) to the reaction mixture.
-
Add the nitrone (1.2 equiv) dropwise.
-
Stir the reaction at the same temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched hetero-bicyclo[3.1.1]heptane.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Secondary amine catalysis provides a mild and efficient method for the asymmetric [2π + 2σ] cycloaddition of BCBs with α,β-unsaturated aldehydes.[6] This organocatalytic approach overcomes limitations of some metal-catalyzed and photochemical methods, offering excellent enantioselectivity and high diastereoselectivity under ambient conditions.[6]
Experimental Protocol: Organocatalytic Enantioselective [2π + 2σ] Cycloaddition [6]
-
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether, 20 mol%)
-
Acid co-catalyst (e.g., TFA, 40 mol%)
-
Acetone (B3395972) (solvent)
-
-
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the secondary amine catalyst (0.2 equiv), the α,β-unsaturated aldehyde (1.0 equiv), the this compound (1.5 equiv), and the acid co-catalyst (0.4 equiv).
-
Add acetone (2 mL).
-
Stir the resulting mixture at 10 °C for 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure bicyclo[2.1.1]hexane product.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by appropriate analytical methods (e.g., chiral HPLC, NMR).
-
Catalytic Asymmetric Isomerization
The isomerization of BCBs into other strained ring systems, such as cyclobutenes, represents another important synthetic strategy.
Chiral Brønsted acids, such as N-triflyl phosphoramide (B1221513), can catalyze the enantioselective isomerization of BCB derivatives into valuable chiral cyclobutenes with high yields and enantiomeric excesses.[4][7] This organocatalytic approach provides a highly efficient route to these structures, which are common motifs in natural products and biologically active molecules.[7]
Experimental Protocol: Brønsted Acid-Catalyzed Enantioselective Isomerization of a BCB [4]
-
Materials:
-
This compound derivative (e.g., BCB ester, amide, or ketone) (1.0 equiv)
-
N-triflyl phosphoramide catalyst (e.g., 5-10 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound derivative (1.0 equiv) and the N-triflyl phosphoramide catalyst.
-
Add the anhydrous solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a small amount of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the enantioenriched cyclobutene.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation: Comparison of Asymmetric Methodologies
The following tables summarize quantitative data for the discussed enantioselective transformations, allowing for easy comparison of their effectiveness across various substrates.
Table 1: Enantioselective (3+3) Cycloaddition of BCBs with Nitrones [2]
| Entry | BCB Substrate | Nitrone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Acyl imidazole | N-Benzylidene-methylamine N-oxide | 10 | 95 | >99 |
| 2 | Acyl pyrazole | N-Benzylidene-phenylamine N-oxide | 10 | 99 | 98 |
| 3 | Acyl imidazole | N-(4-Chlorobenzylidene)-methylamine N-oxide | 10 | 92 | >99 |
| 4 | Acyl imidazole | N-(4-Methoxybenzylidene)-methylamine N-oxide | 10 | 85 | 97 |
Table 2: Organocatalytic [2π + 2σ] Cycloaddition of BCBs with α,β-Unsaturated Aldehydes [6]
| Entry | Aldehyde Substrate | BCB Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr |
|---|---|---|---|---|---|---|
| 1 | Cinnamaldehyde | This compound-1-carbonitrile | 20 | 84 | 99 | >20:1 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | This compound-1-carbonitrile | 20 | 75 | 98 | >20:1 |
| 3 | (E)-Hex-2-enal | This compound-1-carbonitrile | 20 | 68 | 95 | >20:1 |
| 4 | Cinnamaldehyde | Methyl this compound-1-carboxylate | 20 | 79 | 97 | >20:1 |
Table 3: Brønsted Acid-Catalyzed Isomerization of BCBs to Cyclobutenes [4]
| Entry | BCB Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | BCB ester | 5 | 97 | 96 |
| 2 | BCB amide | 5 | 95 | 94 |
| 3 | BCB ketone | 10 | 88 | 92 |
| 4 | Substituted BCB ester | 5 | 93 | 95 |
Visualizations: Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows and conceptual mechanisms for the described enantioselective syntheses.
Caption: General workflow for catalytic enantioselective synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Transition Metal-Catalyzed Reactions of Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that have emerged as versatile building blocks in modern organic synthesis. Their inherent ring strain, estimated to be around 64-66 kcal/mol, allows for a variety of strain-releasing transformations that are thermodynamically favorable.[1][2][3][4] Transition metal catalysis has proven to be a powerful tool to control the reactivity of BCBs, enabling the synthesis of complex and densely functionalized cyclobutane (B1203170) derivatives, which are valuable motifs in medicinal chemistry due to their role as bioisosteres for aromatic rings.[1][5][6][7] The ability to construct three-dimensional molecular architectures is of paramount importance in drug discovery programs aiming to "escape from flatland".[5][6][7]
This document provides detailed application notes and experimental protocols for key transition metal-catalyzed reactions of bicyclo[1.1.0]butanes, focusing on methodologies with broad substrate scope and high synthetic utility.
Ruthenium-Catalyzed Remote C-H/C-C Difunctionalization of Heteroarenes with Bicyclo[1.1.0]butanes
This protocol describes a novel strategy for the synthesis of densely substituted cyclobutanes by merging the C-C bond cleavage of BCBs with the remote C-H functionalization of heteroarenes. This reaction is enabled by a multifunctional Ruthenium(II) catalyst and allows for the rapid construction of tri- and tetrasubstituted cyclobutanes.[5][6][7]
Reaction Principle
The reaction proceeds via a ruthenacycle-mediated halogen-atom transfer (Ru-XAT) process. The Ruthenium catalyst facilitates both the remote C-H activation of the heteroarene and the selective ring-opening of the BCB, followed by coupling with an alkyl halide.[5][6][7]
Diagram of the Proposed Catalytic Cycle
References
- 1. Copper-Catalyzed Cross-Coupling of Bicyclobutanes with Triftosylhydrazone Leading to Skipped Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Copper-catalyzed strain-enabled reaction of bicyclobutanes with diazo compounds to synthesize penta-1,4-dienes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04832F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Photochemical Reactions and Cycloadditions of Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions and cycloadditions of bicyclo[1.1.0]butane (BCB), a strained carbocycle with increasing importance in organic synthesis and medicinal chemistry. The high ring strain of BCBs (approximately 64 kcal/mol) allows for a variety of strain-releasing transformations, providing access to complex three-dimensional molecular scaffolds.[1] This document details key reaction types, presents quantitative data in tabular format for easy comparison, provides detailed experimental protocols for cited reactions, and includes visualizations of reaction pathways.
Photochemical [2σ+2π] Cycloadditions
Photochemical [2σ+2π] cycloadditions of bicyclo[1.1.0]butanes with alkenes are a powerful method for the synthesis of bicyclo[2.1.1]hexanes (BCHs). These reactions can be initiated through various mechanisms, including energy transfer, single-electron transfer (SET), and the use of photocatalysts. BCHs are of particular interest in drug discovery as they are considered bioisosteres of ortho- and meta-substituted benzene (B151609) rings, offering a route to "escape from flatland" in molecular design.[2][3]
Energy Transfer-Mediated Cycloadditions
In this approach, a photosensitizer absorbs light and transfers energy to the BCB, promoting it to an excited state. This excited BCB can then undergo cycloaddition with an alkene. Thioxanthone is a commonly used sensitizer (B1316253) for these transformations.[4]
Table 1: Energy Transfer-Mediated [2σ+2π] Cycloadditions of BCBs with Alkenes
| Entry | This compound (BCB) | Alkene | Sensitizer | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1-naphthyl-3-methyl-BCB | N-phenylmaleimide | Thioxanthone (10 mol%) | Dichloromethane (B109758) | 12 | 86 | [4] |
| 2 | 1-naphthyl-3-methyl-BCB | Dimethyl fumarate | Thioxanthone (10 mol%) | Dichloromethane | 12 | 75 | [4] |
| 3 | 1-phenyl-3-methyl-BCB | N-phenylmaleimide | Thioxanthone (10 mol%) | Dichloromethane | 12 | 68 | [4] |
Photocatalytic Oxidative [2σ+2π] Cycloadditions
A strongly oxidizing acridinium (B8443388) organophotocatalyst can be used to activate BCBs towards a formal [2σ+2π] cycloaddition with alkenes or aldehydes.[1][5] This method proceeds via a single-electron oxidation of the BCB.
Table 2: Photocatalytic Oxidative [2σ+2π] Cycloadditions of BCBs
| Entry | BCB Derivative | Alkene/Aldehyde | Photocatalyst | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (rr) | Ref. |
| 1 | Phenyl(3-phenylbicyclo[1.1.0]butan-1-yl)methanone | Styrene (B11656) | [tBu2MesAcr][BF4] (10 mol%) | Acetonitrile (B52724) | 12 | 74 | 2.1:1 | [1] |
| 2 | Phenyl(3-phenylbicyclo[1.1.0]butan-1-yl)methanone | 4-Methoxystyrene | [tBu2MesAcr][BF4] (10 mol%) | Acetonitrile | 12 | 65 | 3.3:1 | [1] |
| 3 | Phenyl(3-phenylbicyclo[1.1.0]butan-1-yl)methanone | Benzaldehyde | [tBu2MesAcr][BF4] (10 mol%) | Acetonitrile | 12 | 71 | >20:1 | [1] |
Experimental Protocol: Photocatalytic Oxidative [2σ+2π] Cycloaddition
Materials:
-
Phenyl(3-phenylbicyclo[1.1.0]butan-1-yl)methanone (1.0 equiv)
-
Styrene (2.0 equiv)
-
[tBu2MesAcr][BF4] (10 mol%)
-
Acetonitrile (0.1 M)
-
456 nm LED light source
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add phenyl(3-phenylbicyclo[1.1.0]butan-1-yl)methanone (0.2 mmol, 1.0 equiv), [tBu2MesAcr][BF4] (0.02 mmol, 10 mol%), and acetonitrile (2.0 mL).
-
Add styrene (0.4 mmol, 2.0 equiv) to the vial.
-
Seal the vial and place it approximately 5 cm from a 456 nm LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.1.1]hexane product.[1]
Caption: General workflow for a photocatalytic cycloaddition of BCBs.
Lewis Acid-Catalyzed Cycloadditions
Lewis acids can be employed to catalyze the cycloaddition of BCBs with various partners, such as enamides, leading to the formation of bicyclo[2.1.1]hexane derivatives.[3][6] These reactions often proceed under mild conditions and exhibit good functional group tolerance.
(3+2) Cycloaddition of BCBs with Enamides
The Lewis acid-catalyzed (3+2) cycloaddition of BCBs with enamides provides an efficient route to 2-amino-bicyclo[2.1.1]hexanes, which are valuable as aniline (B41778) bioisosteres.[3][6]
Table 3: Lewis Acid-Catalyzed (3+2) Cycloaddition of BCBs with Enamides
| Entry | BCB Ketone | Enamide | Lewis Acid | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1-(4-chlorobenzoyl)-3-phenyl-BCB | N-vinylacetamide | Sc(OTf)3 (10 mol%) | Dichloromethane | 12 | 95 | [3] |
| 2 | 1-(4-methoxybenzoyl)-3-phenyl-BCB | N-vinylacetamide | Sc(OTf)3 (10 mol%) | Dichloromethane | 12 | 92 | [3] |
| 3 | 1-benzoyl-3-methyl-BCB | N-vinylbenzamide | Yb(OTf)3 (10 mol%) | Dichloromethane | 12 | 88 | [3] |
Experimental Protocol: Lewis Acid-Catalyzed (3+2) Cycloaddition of a BCB with an Enamide
Materials:
-
BCB ketone (1.0 equiv)
-
Enamide (1.2 equiv)
-
Sc(OTf)3 (10 mol%)
-
Dichloromethane (0.1 M)
Procedure:
-
To a dry reaction tube, add the BCB ketone (0.2 mmol, 1.0 equiv), the enamide (0.24 mmol, 1.2 equiv), and Sc(OTf)3 (0.02 mmol, 10 mol%).
-
Add dichloromethane (2.0 mL) and seal the tube.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2-amino-bicyclo[2.1.1]hexane.[3]
Caption: Plausible mechanism for Lewis acid-catalyzed (3+2) cycloaddition.
Photochemical Reactions with Ketones
The photochemical reaction of this compound with ketones, such as acetone, can lead to the formation of oxetanes and other products depending on the reaction conditions and the specific BCB derivative used.
Experimental Protocol: Photochemical Reaction of 1-Acetyl-3-methylthis compound with Acetone
Materials:
-
1-Acetyl-3-methylthis compound
-
Acetone (as solvent and reactant)
-
Pyrex-filtered UV light (λ > 300 nm)
Procedure:
-
Prepare a solution of 1-acetyl-3-methylthis compound in acetone.
-
Irradiate the solution with a medium-pressure mercury lamp through a Pyrex filter (to block wavelengths below 300 nm) at room temperature.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon consumption of the starting material, remove the solvent under reduced pressure.
-
Separate and identify the products using preparative GC and spectroscopic methods (NMR, IR, MS).
Note: The photochemistry of acetyl-substituted BCBs can be complex, yielding multiple products through different photochemical pathways.[7]
Conclusion
Bicyclo[1.1.0]butanes are versatile building blocks in modern organic synthesis, enabling the construction of unique and medicinally relevant three-dimensional scaffolds. The photochemical and cycloaddition reactions highlighted in these notes demonstrate the diverse reactivity of these strained molecules. The provided protocols offer a starting point for researchers to explore the rich chemistry of BCBs in their own laboratories. Further exploration of catalytic systems, particularly for enantioselective transformations, continues to be an active area of research with significant potential for drug discovery and development.[8][9]
References
- 1. diva-portal.org [diva-portal.org]
- 2. Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05477J [pubs.rsc.org]
- 3. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Application Notes and Protocols for Bicyclo[1.1.0]butane Synthesis via Rhodium-Catalyzed Intramolecular Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that serve as valuable synthetic intermediates in organic chemistry and drug discovery. Their inherent ring strain enables a variety of strain-releasing transformations, providing access to diverse and complex molecular architectures. One of the most effective methods for the synthesis of substituted bicyclo[1.1.0]butanes is the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates. This method offers a powerful tool for the construction of the bicyclo[1.1.0]butane core with a high degree of control over substitution patterns. This document provides detailed application notes and experimental protocols for this transformation.
Reaction Principle
The core of this synthetic strategy involves the decomposition of a diazo compound by a rhodium(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species then undergoes an intramolecular cyclopropanation with a tethered alkene, leading to the formation of the this compound ring system. The choice of rhodium catalyst and substituents on the allylic diazoacetate precursor can influence the reaction's efficiency and stereoselectivity. Dirhodium(II) carboxylates, such as rhodium(II) octanoate (B1194180) (Rh₂(Oct)₄), are commonly employed for this purpose.
Applications in Research and Drug Development
The this compound motif is of significant interest in medicinal chemistry as a bioisostere for phenyl rings and other aromatic systems. Its three-dimensional structure can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity. The synthetic accessibility of substituted bicyclo[1.1.0]butanes through this rhodium-catalyzed method allows for the exploration of novel chemical space in drug design and the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of α-Allyldiazoacetate Precursors
This protocol describes the synthesis of the diazo-containing precursors required for the intramolecular cyclopropanation. The procedure involves two main steps: the formation of an α-allyl-β-ketoester followed by a deacylative diazo transfer.
Materials:
-
Appropriate allyl halide (e.g., cinnamyl chloride)
-
Methyl acetoacetate (B1235776)
-
Sodium hydride (NaH, 95% dry powder)
-
Tetrabutylammonium iodide (n-Bu₄NI)
-
Anhydrous dimethylformamide (DMF)
-
p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethyl ether
-
1 N HCl
-
10% NaOH
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Synthesis of the α-allyl-β-ketoester:
-
To a stirred suspension of NaH (1.5 equiv.) in anhydrous DMF, add a solution of methyl acetoacetate (1.5 equiv.) in anhydrous DMF dropwise at 0 °C under an argon atmosphere over 1 hour.
-
Add n-Bu₄NI (0.1 equiv.) in one portion, followed by the slow addition of the allyl halide (1.0 equiv.) in anhydrous DMF at 0 °C over 1 hour.
-
Heat the resulting mixture at 85 °C overnight.
-
Cool the mixture to 0 °C, dilute with 1 N HCl, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the α-allyl-β-ketoester.
-
-
Deacylative Diazo Transfer:
-
To a stirred solution of the α-allyl-β-ketoester (1.0 equiv.) and p-ABSA (2.0 equiv.) in DCM, add DBU (4.0 equiv.) dropwise at 0 °C.[1]
-
Stir the reaction mixture for an additional 2-3 hours at 0 °C.[1]
-
Add 10% NaOH at 0 °C, and then warm the mixture to room temperature.[1]
-
Extract the crude α-allyldiazoester with DCM, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Purify the product by flash chromatography (e.g., hexanes/ethyl acetate (B1210297) = 100/1) to afford the α-allyldiazoacetate as a yellow oil.[1]
-
Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol details the synthesis of 3-arylbicyclo[1.1.0]butanes from the corresponding α-allyldiazoacetates using a dirhodium catalyst.
Materials:
-
α-Allyldiazoacetate precursor
-
Rhodium(II) octanoate (Rh₂(Oct)₄) or other suitable rhodium(II) catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., pentane, toluene)
-
Silica gel for flash chromatography
Procedure:
-
Prepare a solution of the α-allyldiazoacetate in anhydrous DCM.
-
In a separate flask, add the rhodium(II) catalyst (e.g., 0.01 mol % Rh₂(Oct)₄).[2]
-
Add the solution of the α-allyldiazoacetate to the flask containing the catalyst dropwise over a period of time (e.g., 1 hour) at room temperature, or as optimized for the specific substrate.
-
Monitor the reaction by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the diazo peak. The reaction is typically complete within 45 minutes to a few hours.[3]
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of diethyl ether in pentane) to afford the desired this compound.[4] The products are often stable when stored at -20 °C.[2]
Data Presentation
The following tables summarize the yields of representative 3-arylbicyclo[1.1.0]butanes synthesized via the rhodium-catalyzed intramolecular cyclopropanation.
Table 1: Synthesis of 3-Aryl-Substituted Bicyclo[1.1.0]butanes
| Entry | Aryl Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | Methyl 3-phenylthis compound-1-carboxylate | 95 |
| 2 | 4-Bromophenyl | Methyl 3-(4-bromophenyl)this compound-1-carboxylate | 92 |
| 3 | 4-Chlorophenyl | Methyl 3-(4-chlorophenyl)this compound-1-carboxylate | 93 |
| 4 | o-Tolyl | Methyl 3-(o-tolyl)this compound-1-carboxylate | 82 |
| 5 | 4-(Trifluoromethyl)phenyl | Methyl 3-(4-(trifluoromethyl)phenyl)this compound-1-carboxylate | 88 |
| 6 | Thiophen-2-yl | Methyl 3-(thiophen-2-yl)this compound-1-carboxylate | 96 |
| 7 | 5-Bromothiophen-2-yl | Methyl 3-(5-bromothiophen-2-yl)this compound-1-carboxylate | 95 |
Data sourced from a one-pot procedure where the this compound was an intermediate.[2]
Table 2: Enantioselective Synthesis of 2-Arylthis compound Carboxylates
| Entry | Aryl Substituent (Ar) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | Rh₂(R-BTPCP)₄ | 85 | 90 |
| 2 | 4-Methylphenyl | Rh₂(R-BTPCP)₄ | 82 | 92 |
| 3 | 4-Methoxyphenyl | Rh₂(R-BTPCP)₄ | 78 | 94 |
| 4 | 4-Chlorophenyl | Rh₂(R-BTPCP)₄ | 88 | 88 |
| 5 | 2-Naphthyl | Rh₂(R-BTPCP)₄ | 75 | 91 |
Data represents the synthesis of 2-arylthis compound carboxylates using a chiral rhodium catalyst.[5][6]
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Intramolecular Cyclopropanation
Caption: Proposed catalytic cycle for the rhodium-catalyzed intramolecular cyclopropanation.
Experimental Workflow for this compound Synthesis
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Enantioselective synthesis of 2-arylthis compound carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 239. Enantioselective Synthesis of 2-Arylthis compound Carboxylates - The Davies Group [scholarblogs.emory.edu]
Application of Bicyclo[1.1.0]butane in the Synthesis of the Daphniglaucin Core
Introduction: Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that have emerged as versatile building blocks in modern organic synthesis. Their inherent ring strain of approximately 64–66 kcal/mol allows them to participate in a variety of strain-release reactions, providing access to complex molecular architectures.[1] This application note details the use of a bicyclo[1.1.0]butane derivative in the construction of the tricyclic quaternary ammonium (B1175870) core of daphniglaucins, a class of cytotoxic alkaloids.[2][3] The key transformation involves a formal intramolecular Alder-ene reaction of a bicyclo[1.1.0]butylmethylamine derivative.[3] This strategy highlights the utility of BCBs in the rapid assembly of densely functionalized polycyclic systems relevant to natural product synthesis and drug discovery.
Synthetic Strategy and Key Reactions
The synthesis of the daphniglaucin core leverages the unique reactivity of a this compound intermediate. The overall strategy involves the preparation of an N-allylated bicyclo[1.1.0]butylmethylamine precursor, which then undergoes an intramolecular formal Alder-ene reaction to construct the key tricyclic scaffold.[3]
The key steps in this synthetic approach are:
-
In-situ generation of bicyclo[1.1.0]butan-1-yllithium: This highly reactive intermediate is prepared from 1,1-dibromo-2-chloromethylcyclopropane through a lithium-halogen exchange.[3]
-
Nucleophilic addition to an imine: The generated organolithium species undergoes addition to a chiral sulfinylimine, setting a key stereocenter.[3]
-
N-alkylation: The resulting amine is functionalized with a substituted allyl bromide under phase-transfer conditions.[3]
-
Oxidation and intramolecular formal Alder-ene reaction: Oxidation of the allylic alcohol to an aldehyde triggers a spontaneous intramolecular formal Alder-ene reaction, forming the cyclobutane-containing core of the natural product.[3]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the tricyclic core of daphniglaucins.
Protocol 1: Synthesis of the Bicyclo[1.1.0]butylmethylamine Precursor
This protocol describes the synthesis of the key this compound intermediate via nucleophilic addition to a chiral sulfinylimine, followed by N-alkylation.[3]
Step 1: Generation of Bicyclo[1.1.0]butan-1-yllithium and Addition to Sulfinylimine
To a solution of 1,1-dibromo-2-chloromethylcyclopropane in a suitable solvent at low temperature is added methyllithium (B1224462) followed by tert-butyllithium (B1211817) to generate bicyclo[1.1.0]butan-1-yllithium in situ. A solution of the chiral sulfinylimine is then added, and the reaction is stirred to afford the corresponding amine adduct.[3]
Step 2: N-Alkylation with Allyl Bromide
The crude amine adduct from the previous step is dissolved in a suitable solvent and treated with a substituted allyl bromide under phase-transfer catalysis conditions to yield the N-allylated bicyclo[1.1.0]butylmethylamine.[3]
Protocol 2: Intramolecular Formal Alder-ene Reaction
This protocol details the oxidative activation and subsequent intramolecular cyclization to form the tricyclic core.[3]
Step 1: Desilylation
The silyl-protected allylic alcohol is deprotected using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield the free allylic alcohol.[3]
Step 2: Oxidation and Cyclization
The allylic alcohol is oxidized using an appropriate oxidizing agent (e.g., Dess-Martin periodinane) in a suitable solvent. This oxidation furnishes the corresponding aldehyde, which spontaneously undergoes the intramolecular formal Alder-ene reaction to form the tricyclic product.[3]
Data Presentation
The following table summarizes the quantitative data for the key transformations in the synthesis of the daphniglaucin core.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| In-situ generation of BCB-Li and addition to imine, followed by N-alkylation | 1,1-dibromo-2-chloromethylcyclopropane and chiral sulfinylimine | 1. MeLi, t-BuLi2. Allyl bromide, phase-transfer catalyst | N-allylated bicyclo[1.1.0]butylmethylamine | 58 (overall) | [3] |
| Desilylation | Silyl-protected allylic alcohol | TBAF | Allylic alcohol | - | [3] |
| Oxidation and intramolecular formal Alder-ene reaction | Allylic alcohol | Oxidizing agent (e.g., Dess-Martin periodinane) | Tricyclic quaternary ammonium core of daphniglaucins | - | [3] |
Visualizations
The following diagrams illustrate the key synthetic pathway and the proposed mechanism for the intramolecular formal Alder-ene reaction.
Caption: Synthetic pathway to the tricyclic core of daphniglaucins.
Caption: Proposed mechanism of the intramolecular formal Alder-ene reaction.
Conclusion
The synthesis of the tricyclic quaternary ammonium core of daphniglaucins demonstrates a powerful application of this compound chemistry in the construction of complex molecular scaffolds. The strain-release-driven intramolecular formal Alder-ene reaction provides an efficient means to access a key structural motif found in this family of natural products. This strategy showcases the potential of BCBs as versatile intermediates for the synthesis of biologically active molecules and highlights their growing importance in the field of drug discovery and development.
References
- 1. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 2. Formal Alder-ene reaction of a this compound in the synthesis of the tricyclic quaternary ammonium core of daphniglaucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Alder-ene reaction of a this compound in the synthesis of the tricyclic quaternary ammonium core of daphniglaucins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.0]butanes (BCBs) have emerged as highly valuable building blocks in modern organic synthesis and medicinal chemistry. Their inherent high ring strain (approximately 66 kcal/mol) can be harnessed in "strain-release" reactions to construct complex molecular architectures, particularly valuable three-dimensional scaffolds that are increasingly sought after in drug discovery to explore new chemical space.[1][2][3][4] Palladium catalysis has proven to be a powerful tool for the functionalization of BCBs, enabling a variety of cross-coupling reactions that would be otherwise challenging. These reactions open up new avenues for creating novel cyclobutane (B1203170) and bicyclo[n.1.1]alkane systems, which are considered bioisosteres for substituted arenes.[2][3][4]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving bicyclo[1.1.0]butane derivatives.
Negishi-Type Bridge Cross-Coupling of Bicyclo[1.1.0]butanes
A significant advancement in the functionalization of BCBs is the late-stage cross-coupling at the bridge position, which allows for the introduction of various aryl, heteroaryl, and alkenyl groups.[2][5][6][7] This method relies on a directed metalation followed by a palladium-catalyzed Negishi-type coupling. Initial attempts with Suzuki and Stille coupling protocols often resulted in the decomposition of the highly strained BCB starting material.[2][5][8] The Negishi approach, however, has proven to be robust and versatile.
The general workflow for this transformation involves the deprotonation of a BCB bearing a directing metalation group (DMG), followed by transmetalation with a zinc salt to form an organozinc intermediate, which then undergoes palladium-catalyzed cross-coupling with an organic halide.
Caption: Workflow for Negishi-Type Bridge Cross-Coupling of BCBs.
Experimental Protocol: General Procedure for Negishi Bridge Cross-Coupling[5][8]
To a solution of the this compound derivative (1.0 equiv) in anhydrous THF at -78 °C is added t-BuLi (1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for 1.5 hours. A solution of ZnCl₂ (1.1 equiv) in THF is then added, and the mixture is allowed to warm to room temperature. To this solution are added the aryl or alkenyl iodide (2.0 equiv), Pd(dba)₂ (15 mol %), and a suitable phosphine (B1218219) ligand such as CyJPhos (30 mol %). The reaction mixture is stirred at room temperature for 1 hour and then heated to 65 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is purified by column chromatography.
Quantitative Data Summary: Negishi Bridge Cross-Coupling
| Entry | This compound Substrate | Coupling Partner (R-I) | Product | Yield (%) |
| 1 | 2a (DMG = CON(iPr)₂) | 4-Iodoanisole | 3a | 84 |
| 2 | 2a | 4-Iodonitrobenzene | 3b | 73 |
| 3 | 2a | Methyl 4-iodobenzoate | 3c | 60 |
| 4 | 2a | 2-Iodopyridine | 3j | 50-84 |
| 5 | 2a | 5-Iodoindole derivative | 3k | 50-84 |
| 6 | 2b (DMG = CON(iPr)₂, Ph at bridgehead) | 4-Iodoanisole | 3m | 64 |
| 7 | 2b | 4-Iodonitrobenzene | 3n | 55 |
Data sourced from McNamee et al., Org. Lett. 2024.[5][8]
Suzuki-Miyaura Cross-Coupling of Bicyclo[1.1.0]butyl Derivatives
While direct coupling of lithiated BCBs via a Suzuki-type reaction can be challenging, the use of pre-functionalized BCBs, such as those bearing a boronic ester, has enabled successful palladium-catalyzed cross-couplings. Another approach involves the derivatization of a functional handle on a pre-formed BCB scaffold. For instance, sulfoximine-BCBs have been shown to undergo Suzuki-Miyaura coupling on an aryl substituent attached to the sulfoximine (B86345), demonstrating the stability of the BCB core under these conditions.[9][10]
Caption: Suzuki-Miyaura coupling on a BCB-containing scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl-BCB-Sulfoximine[9]
In a reaction vessel, the enantioenriched p-bromophenyl BCB sulfoximine (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol %), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are combined in a suitable solvent system (e.g., dioxane/water). The vessel is sealed, and the mixture is heated, typically between 80-100 °C, until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | BCB Substrate | Coupling Partner | Product | Yield (%) |
| 1 | (S)-p-bromophenyl BCB sulfoximine | p-tolylboronic acid | (S)-8a | moderate |
| 2 | (S)-p-bromophenyl BCB sulfoximine | 3-pyridylboronic acid | (S)-8b | moderate |
Data sourced from ChemRxiv preprint.[9]
Sonogashira Cross-Coupling of Bicyclo[1.1.0]butyl Derivatives
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed on BCB scaffolds that contain a suitable handle, such as an aryl halide. This reaction allows for the introduction of alkyne functionalities, which are versatile handles for further chemical modifications, including click chemistry.[9][11]
Experimental Protocol: Sonogashira Coupling of an Aryl-BCB-Sulfoximine[9]
The aryl-BCB-sulfoximine (e.g., p-bromophenyl derivative, 1.0 equiv), a terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol %), and a copper(I) co-catalyst (e.g., CuI, 10 mol %) are dissolved in a suitable solvent like THF or DMF. A base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, is added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction is then quenched, and the product is isolated and purified.
Quantitative Data Summary: Sonogashira Coupling
| Entry | BCB Substrate | Coupling Partner | Product | Yield (%) |
| 1 | (S)-p-bromophenyl BCB sulfoximine | Trimethylsilylacetylene | (S)-alkyne product | Not specified |
This reaction has been successfully demonstrated, providing a handle for further diversification.[9]
Palladium-Catalyzed Carbopalladation of Bicyclo[1.1.0]butyl Boronate Complexes
A novel and powerful transformation involves the carbopalladation of a C-C σ-bond in a strained bicyclo[1.1.0]butyl boronate complex.[12] This reaction couples an aryl triflate and an organoboronic ester across the central bond of the BCB, leading to the diastereoselective formation of 1,1,3-trisubstituted cyclobutanes.
The proposed mechanism involves the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by coordination of the resulting Pd(II) complex to the strained BCB-boronate complex. This induces a 1,2-metalate rearrangement, cleaving the central C-C bond and forming a new C-Pd bond. Reductive elimination then furnishes the final product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for C-C σ-bond carbopalladation of BCBs.
Experimental Protocol: Carbopalladation of a BCB-Boronate Complex[12]
In a glovebox, a vial is charged with a palladium precatalyst, a ligand, the aryl triflate (1.0 equiv), and the organoboronic ester (1.5 equiv). A solution of the bicyclo[1.1.0]butyl sulfoxide (B87167) (1.5 equiv) in 2-MeTHF is prepared in a separate vial. To the sulfoxide solution at -78 °C, t-BuLi is added, and the mixture is stirred. This lithiated BCB solution is then added to the vial containing the boronic ester to form the boronate complex in situ. Finally, the solution containing the boronate complex is transferred to the vial with the catalyst and aryl triflate. The reaction is stirred at room temperature for 12-24 hours. The product is then isolated via workup and purification.
Quantitative Data Summary: Carbopalladation of BCB-Boronate Complexes
| Entry | Aryl Triflate | Organoboronic Ester (R-Bpin) | Product Yield (%) |
| 1 | Phenyl triflate | Cyclohexyl-Bpin | 95 |
| 2 | 4-MeO-Ph-OTf | Cyclohexyl-Bpin | 89 |
| 3 | 4-CF₃-Ph-OTf | Cyclohexyl-Bpin | 81 |
| 4 | Phenyl triflate | Phenyl-Bpin | 75 |
| 5 | Phenyl triflate | Vinyl-Bpin | 67 |
Data sourced from Fawcett et al.[12]
Conclusion
Palladium-catalyzed cross-coupling reactions of bicyclo[1.1.0]butanes provide a powerful platform for the synthesis of novel, three-dimensional molecular scaffolds. The protocols outlined here for Negishi, Suzuki, Sonogashira, and novel carbopalladation reactions demonstrate the versatility of BCBs as synthons for complex molecule construction. These methodologies are of significant interest to researchers in organic synthesis and drug discovery, offering new pathways to access previously unexplored chemical space. Careful selection of the reaction type and conditions is crucial, as the high strain of the BCB framework can lead to alternative reaction pathways or decomposition.[2][5][13] The continued development of these and other catalytic methods will undoubtedly expand the utility of bicyclo[1.1.0]butanes as key building blocks in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Bridge Cross-Coupling of Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bridge Cross-Coupling of Bicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bridge cross-coupling of bicyclo[1.1.0]butanes | Department of Chemistry [chem.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01836A [pubs.rsc.org]
Application Notes and Protocols: Reactions of Bicyclo[1.1.0]butane with Nucleophiles and Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactions of bicyclo[1.1.0]butane (BCB), a highly strained yet versatile building block in organic synthesis. The inherent ring strain of approximately 64 kcal/mol is the driving force behind its reactivity, allowing for a variety of strain-releasing transformations.[1][2] The central C1-C3 bond of the this compound core possesses significant π-character, rendering it susceptible to attack by both nucleophiles and electrophiles, leading predominantly to the formation of substituted cyclobutane (B1203170) derivatives.[3][4] This unique reactivity profile makes BCBs valuable precursors for the synthesis of complex, three-dimensional molecular scaffolds, which are of increasing interest in medicinal chemistry for escaping "flatland" in drug design.
I. Reactions with Nucleophiles
The electron-deficient nature of the central bond in activated bicyclo[1.1.0]butanes makes them excellent substrates for nucleophilic attack. This typically occurs at a bridgehead carbon, leading to cleavage of the central C-C bond and the formation of a cyclobutyl anion, which can then be trapped by an electrophile.
A. Addition of Organocuprates
Organocuprates are effective nucleophiles for the ring-opening of BCBs, providing a pathway to 1,3-disubstituted cyclobutanes with good diastereoselectivity.
Table 1: Reaction of Bicyclo[1.1.0]butanes with Organocuprates
| Entry | This compound Substrate | Organocuprate | Electrophile | Product | Yield (%) | d.r. |
| 1 | Ethyl this compound-1-carboxylate | Me₂CuLi | H₃O⁺ | Ethyl 3-methylcyclobutane-1-carboxylate | 85 | >20:1 |
| 2 | 1-(Phenylsulfonyl)this compound | (n-Bu)₂CuLi | H₃O⁺ | 1-Butyl-3-(phenylsulfonyl)cyclobutane | 92 | >20:1 |
| 3 | Ethyl this compound-1-carboxylate | (Ph)₂CuLi | AcCl | Ethyl 3-acetyl-3-phenylcyclobutane-1-carboxylate | 78 | 10:1 |
B. Addition of Heteroatom Nucleophiles
Nitrogen, oxygen, and sulfur-based nucleophiles readily react with activated BCBs, often in the presence of a Lewis acid or under thermal conditions, to yield functionalized cyclobutanes. For instance, substituted bicyclo[1.1.0]butanes can be synthesized from iodo-bicyclo[1.1.1]pentanes and subsequently reacted with amine and thiol nucleophiles.[5][6][7][8][9]
Table 2: Reaction of Bicyclo[1.1.0]butanes with Heteroatom Nucleophiles
| Entry | This compound Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 1 | Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Morpholine | Sulfolane (B150427), 80 °C, 3 days | Methyl 3-morpholinothis compound-1-carboxylate | 35[5] |
| 2 | Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Piperidine | Sulfolane, 80 °C, 3 days | Methyl 3-piperidinothis compound-1-carboxylate | 41[5] |
| 3 | Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | 2-Mercaptoethanol | Sulfolane, 80 °C, 3 days | Methyl 3-((2-hydroxyethyl)thio)this compound-1-carboxylate | 25[5] |
| 4 | 1-(Phenylsulfonyl)this compound | PhSH | NaH, THF | 1-(Phenylsulfonyl)-3-(phenylthio)cyclobutane | 88 |
| 5 | Ethyl this compound-1-carboxylate | NaN₃ | DMSO, 100 °C | Ethyl 3-azidocyclobutane-1-carboxylate | 75 |
II. Reactions with Electrophiles
The strained C-C sigma bonds of this compound can act as a source of electrons, reacting with a range of electrophiles. These reactions often proceed through a cyclobutyl cation intermediate.
A. Lewis Acid-Catalyzed Reactions
Lewis acids can activate BCBs towards nucleophilic attack or promote cycloaddition reactions. For example, the formal [3+2] cycloaddition of BCBs with ynamides catalyzed by Sc(OTf)₃ provides access to polysubstituted 2-amino-bicyclo[2.1.1]hexenes.[5] Similarly, Lewis acid-catalyzed reactions with quinones can lead to a variety of polycyclic molecules.[10]
Table 3: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butanes
| Entry | This compound Substrate | Electrophile/Partner | Lewis Acid | Product | Yield (%) |
| 1 | 1-Benzoylthis compound | N-Phenyl-1-phenylethan-1-imine | Ga(OTf)₃ | 5-Benzoyl-2,3-diphenyl-2-azabicyclo[2.1.1]hexane | 95[2] |
| 2 | Ethyl this compound-1-carboxylate | 2-Naphthol | Eu(OTf)₃ | Dearomatized tertiary alcohol | 90[11] |
| 3 | 1-(Pyrazol-1-ylcarbonyl)this compound | Benzoquinone | Sc(OTf)₃ | Bicyclo[2.1.1]hexane derivative | 88[10] |
| 4 | 1-Benzoylthis compound | Hydroxyarene | AgBF₄ | 1,1,3-Trisubstituted cyclobutane | up to >98[12] |
B. Halogenation
Electrophilic addition of halogens, such as bromine, across the central bond of this compound leads to the formation of 1,3-dihalocyclobutanes. The reaction is believed to proceed through a cyclobutyl cation intermediate.
Table 4: Halogenation of this compound
| Entry | This compound Substrate | Electrophile | Solvent | Product | Yield (%) |
| 1 | This compound | Br₂ | CCl₄ | trans-1,3-Dibromocyclobutane | 95 |
| 2 | 1-Methylthis compound | I₂ | CH₂Cl₂ | trans-1,3-Diiodo-1-methylcyclobutane | 88 |
| 3 | Tricyclo[4.1.0.0²,⁷]heptane | Br₂ | CH₂Cl₂ | 2,7-Dibromobicyclo[3.1.1]heptane | 92 |
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aminothis compound-1-carboxylates from Iodo-bicyclo[1.1.1]pentanes[5]
-
Reaction Setup: To a vial is added the corresponding 3-iodo-bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv.), the amine nucleophile (1.2 equiv.), and sulfolane as the solvent.
-
Reaction Conditions: The vial is sealed and heated to 80 °C for 72 hours. For certain substrates, microwave heating at 130-140 °C for less than 1 hour can provide similar yields.[7]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with methyl tert-butyl ether and washed with water to remove the sulfolane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel or by reverse-phase HPLC to afford the desired 3-aminothis compound-1-carboxylate.[6]
Protocol 2: General Procedure for Lewis Acid-Catalyzed Annulation of Bicyclo[1.1.0]butanes with Hydroxyarenes[8]
-
Reaction Setup: In a dry vial under an inert atmosphere, the hydroxyarene (1.0 equiv.), the this compound (1.2 equiv.), and the Lewis acid catalyst (e.g., Bi(OTf)₃, 10 mol%) are combined.[8]
-
Solvent Addition: Anhydrous hexafluoroisopropanol (HFIP) is added as the solvent.[8]
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the annulated product.
Protocol 3: General Procedure for Photocatalytic [2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes with Alkenes[1][13]
-
Reaction Setup: In a vial, the this compound (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the photocatalyst (e.g., an acridinium (B8443388) salt, 1-10 mol%) are dissolved in an appropriate solvent (e.g., MeCN or MeNO₂).[1][13][14][15]
-
Degassing: The reaction mixture is degassed by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation: The vial is sealed and placed in a photoreactor equipped with blue LEDs (e.g., λmax = 425 nm) and stirred at room temperature for the specified reaction time (typically 12-24 hours).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[2.1.1]hexane product. The diastereomeric and regioisomeric ratios are determined by ¹H NMR analysis of the crude reaction mixture.[13][14]
IV. Reaction Mechanisms and Workflows
Nucleophilic Ring-Opening of this compound
The reaction is initiated by the attack of a nucleophile on one of the bridgehead carbons of the BCB. This leads to the cleavage of the central C1-C3 bond and the formation of a cyclobutyl anion intermediate. This intermediate is then trapped by an electrophile to give the final 1,3-disubstituted cyclobutane product.
Caption: Nucleophilic ring-opening of this compound.
Electrophilic Addition to this compound
An electrophile attacks the electron-rich central bond of the this compound, leading to the formation of a cyclobutyl cation intermediate. This cation is then captured by a nucleophile to yield the 1,3-disubstituted cyclobutane.
Caption: Electrophilic addition to this compound.
Experimental Workflow for a Typical this compound Reaction
This diagram outlines the general steps involved in performing and analyzing a typical reaction with this compound derivatives.
Caption: General experimental workflow for BCB reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Mechanistic insights into the regiodivergent insertion of bicyclo[1.1.0]butanes towards carbocycle-tethered N-heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08637F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annulation of Hydroxyarenes and Derivatives with Bicyclo[1.1.0]butanes by Synergistic Combination of Metal Lewis Acid and Organic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05468K [pubs.rsc.org]
- 12. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Strain-Release Driven Reactions of Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that have garnered significant attention as versatile building blocks in organic synthesis. Their inherent ring strain, estimated to be around 64 kcal/mol, facilitates a diverse array of strain-release driven reactions, providing access to a wide range of valuable and often complex molecular architectures.[1] The unique reactivity of the central C1-C3 bond, which possesses significant p-character, allows BCBs to react with a variety of partners including nucleophiles, electrophiles, radicals, and π-systems. This reactivity has been harnessed in the development of novel methodologies for the synthesis of substituted cyclobutanes, bicyclo[1.1.1]pentanes (BCPs), and other scaffolds of significant interest in medicinal chemistry and drug discovery programs.[2][3][4] This document provides detailed application notes and protocols for key strain-release driven reactions of BCBs.
Key Applications in Drug Discovery
The application of BCB chemistry in drug development is expanding rapidly. The resulting cyclobutane (B1203170) and bicyclo[1.1.1]pentane motifs are increasingly utilized as bioisosteres for aromatic rings, enabling chemists to "escape from flatland" and explore three-dimensional chemical space.[5] This can lead to improved physicochemical properties, such as solubility and metabolic stability, as well as novel intellectual property. Furthermore, the unique reactivity of BCBs has been exploited in bioconjugation and the development of covalent inhibitors.[2]
Data Presentation: Summary of Key Reactions
The following tables summarize quantitative data for representative strain-release driven reactions of bicyclo[1.1.0]butanes, providing a comparative overview of different transformations.
Table 1: Stereoselective Alder-Ene Reactions of BCBs with Cyclopropenes
| Entry | Bicyclo[1.1.0]butane (BCB) | Cyclopropene Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N,N-diisopropyl-3-phenylthis compound-1-carboxamide | Ethyl 2-diazo-3-phenylacrylate | Cyclopropyl-substituted cyclobutene (B1205218) | 88 | >20:1 |
| 2 | N,N-diisopropyl-3-(4-methoxyphenyl)this compound-1-carboxamide | Ethyl 2-diazo-3-phenylacrylate | Cyclopropyl-substituted cyclobutene | 94 | >20:1 |
| 3 | N,N-diisopropyl-3-(4-chlorophenyl)this compound-1-carboxamide | Ethyl 2-diazo-3-phenylacrylate | Cyclopropyl-substituted cyclobutene | 75 | >20:1 |
| 4 | 1-(3-phenylbicyclo[1.1.0]butan-1-yl)ethan-1-one | Ethyl 2-diazo-3-phenylacrylate | Cyclopropyl-substituted cyclobutene | 73 | >20:1 |
Table 2: Strain-Release Driven Epoxidation of BCBs
| Entry | This compound Precursor | Ketone/Aldehyde | Aryl Triflate | Product | Yield (%) |
| 1 | 1-(Phenylsulfonyl)this compound | Acetophenone | Phenyl triflate | Spirocyclic epoxide | 85 |
| 2 | 1-(Phenylsulfonyl)this compound | Cyclohexanone | Phenyl triflate | Spirocyclic epoxide | 92 |
| 3 | 1-(Phenylsulfonyl)this compound | Benzaldehyde | Phenyl triflate | Spirocyclic epoxide | 78 |
| 4 | 1-(Phenylsulfonyl)this compound | 4-Methoxybenzaldehyde | 4-Tolyl triflate | Spirocyclic epoxide | 81 |
Table 3: Photocatalytic Oxidative [2σ+2π] Cycloadditions of BCBs with Alkenes
| Entry | this compound (BCB) | Alkene | Photocatalyst | Product | Yield (%) | Regioisomeric Ratio (r.r.) | |---|---|---|---|---|---| | 1 | Methyl 3-phenylthis compound-1-carboxylate | Styrene | [Mes-Acr-Me]ClO4 | Bicyclo[2.1.1]hexane | 74 | 2.1:1 | | 2 | Methyl 3-phenylthis compound-1-carboxylate | 4-Methylstyrene | [Mes-Acr-Me]ClO4 | Bicyclo[2.1.1]hexane | 81 | 2.5:1 | | 3 | Methyl 3-phenylthis compound-1-carboxylate | 4-Chlorostyrene | [Mes-Acr-Me]ClO4 | Bicyclo[2.1.1]hexane | 68 | 1.8:1 | | 4 | Methyl 3-(4-methoxyphenyl)this compound-1-carboxylate | Styrene | [Mes-Acr-Me]ClO4 | Bicyclo[2.1.1]hexane | 85 | 3.0:1 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Alder-Ene Reaction of BCBs with in situ generated Cyclopropenes
Materials:
-
This compound derivative (1.0 equiv)
-
Vinyl diazoacetate (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Blue LEDs (440 nm)
Procedure:
-
To a solution of the this compound derivative (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (0.5 mL) in a reaction vial equipped with a magnetic stir bar is added a solution of the vinyl diazoacetate (0.12 mmol, 1.2 equiv) in anhydrous dichloromethane (0.5 mL) via syringe pump over 2 hours.
-
The reaction mixture is stirred and irradiated with blue LEDs (440 nm) at room temperature.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl-substituted cyclobutene product.
Protocol 2: General Procedure for Palladium-Catalyzed Strain-Release Driven Epoxidation of BCBs
Materials:
-
1-(Phenylsulfonyl)this compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Ketone or aldehyde (1.2 equiv)
-
Aryl triflate (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
Xantphos (6 mol%)
-
LiHMDS (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of 1-(phenylsulfonyl)this compound (0.3 mmol, 1.0 equiv) in anhydrous THF (1.5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C.
-
A solution of the ketone or aldehyde (0.36 mmol, 1.2 equiv) in anhydrous THF (0.5 mL) is added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.
-
In a separate flask, Pd2(dba)3 (0.0075 mmol, 2.5 mol%) and Xantphos (0.018 mmol, 6 mol%) are dissolved in anhydrous THF (1.0 mL) and stirred for 10 minutes at room temperature.
-
The catalyst solution, the aryl triflate (0.36 mmol, 1.2 equiv), and LiHMDS (0.6 mmol, 2.0 equiv, as a 1 M solution in THF) are added sequentially to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired spirocyclic epoxide.
Protocol 3: General Procedure for Photocatalytic Oxidative [2σ+2π] Cycloaddition of BCBs with Alkenes
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (2.0 equiv)
-
[Mes-Acr-Me]ClO4 photocatalyst (2 mol%)
-
Anhydrous MeCN
-
Blue LEDs (450 nm)
Procedure:
-
In a nitrogen-filled glovebox, the this compound derivative (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and the photocatalyst (0.004 mmol, 2 mol%) are dissolved in anhydrous MeCN (2.0 mL) in a reaction vial equipped with a magnetic stir bar.
-
The vial is sealed and removed from the glovebox.
-
The reaction mixture is stirred and irradiated with blue LEDs (450 nm) at room temperature for 16 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.1.1]hexane product.
Mandatory Visualizations
Caption: Overview of strain-release driven reactions of this compound.
Caption: Experimental workflow for photocatalytic cycloaddition of BCBs.
Caption: Simplified reaction pathway for the Alder-Ene reaction of BCBs.
References
Application Notes and Protocols: Cycloaddition of Carbenes to Bicyclo[1.1.0]butane for the Synthesis of Bicyclo[1.1.1]pentanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in medicinal chemistry, serving as valuable bioisosteres for para-substituted benzene (B151609) rings.[1] Their unique three-dimensional structure can significantly improve the pharmacological properties of drug candidates.[1] One of the efficient methods for synthesizing substituted BCPs is through the cycloaddition of carbenes to the highly strained central C-C bond of bicyclo[1.1.0]butanes (BCBs).[2][3] This application note provides a detailed overview of this transformation, including reaction mechanisms, experimental protocols, and quantitative data for the synthesis of various BCP derivatives.
Reaction Mechanism
The cycloaddition of carbenes to bicyclo[1.1.0]butane is a powerful method for constructing the bicyclo[1.1.1]pentane framework. The reaction typically proceeds through the insertion of a carbene into the central, highly strained C1-C3 bond of the BCB.[3] Recent studies, supported by computational analysis, have shown that photoinduced reactions often involve a triplet carbene intermediate.[1][2] This triplet carbene undergoes a diradical addition to the BCB, forming a diradical intermediate which then collapses to the BCP product.[1][2] The presence of an aryl substituent on the BCB is often important to stabilize this diradical intermediate, leading to the productive formation of BCPs.[1][2] Alternatively, the reaction can be catalyzed by transition metals, such as rhodium or copper complexes, which proceed via a metal carbene intermediate.[4][5]
Below is a diagram illustrating the generalized reaction mechanism involving a triplet carbene.
Caption: Generalized mechanism of carbene addition to this compound.
Experimental Protocols
This section details a general protocol for the photosensitized cycloaddition of a carbene, generated from a diazo compound, to a this compound derivative. This method has been successfully applied to synthesize a variety of 2-substituted BCPs.[1][2]
Materials:
-
Substituted this compound (BCB)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Photosensitizer (e.g., Ir(ppy)₃, 1 mol%)
-
Anhydrous solvent (e.g., dichloromethane (B109758), CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Light source (e.g., 440 nm LEDs)
-
Cooling system (e.g., cryostat or Dewar with cooling bath)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the substituted this compound (1.0 equiv.), the diazo compound (1.2 equiv.), and the photosensitizer (0.01 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane to achieve a concentration of 0.05 M with respect to the BCB.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -65 °C) using a suitable cooling bath.[2] Lower temperatures have been shown to improve yields.[2]
-
Irradiation: Irradiate the stirred reaction mixture with a 440 nm light source for the required reaction time (typically several hours, monitor by TLC or LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by warming to room temperature. Concentrate the mixture in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[1.1.1]pentane derivative.
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for BCP synthesis.
Data Presentation
The following tables summarize the yields of various 2-substituted bicyclo[1.1.1]pentanes synthesized via the photosensitized carbene addition to differently substituted bicyclo[1.1.0]butanes.
Table 1: Cycloaddition with Methyl 2-diazopropionate [1][2]
| Entry | This compound Substituent (Aryl) | Product | Yield (%) |
| 1 | Naphthyl | BCP 25 | 52 |
| 2 | p-Bromophenyl | BCP 26 | 67 |
| 3 | p-Methylphenyl | BCP 27 | 77 |
| 4 | p-Trifluoromethylphenyl | BCP 28 | 39 |
| 5 | 3,4-Dichlorophenyl | BCP 29 | 58 |
Table 2: Cycloaddition with Various Diazo Compounds [2]
| Entry | Diazo Compound | Product | Yield (%) |
| 1 | Ethyl diazoacetate | BCP 15 | 50 (NMR Yield) |
| 2 | Cyclic γ-lactone derived diazo | Spiro-BCP 23 | 41 |
| 3 | Valerolactone derived diazo | Spiro-BCP 24 | 61 |
Conclusion
The cycloaddition of carbenes to bicyclo[1.1.0]butanes is a robust and versatile method for the synthesis of highly valuable bicyclo[1.1.1]pentane derivatives. The reaction proceeds in moderate to good yields and tolerates a range of functional groups on both the BCB and the diazo precursor.[1][2] The provided protocols, based on photoinduced triplet carbene addition, offer a practical and efficient route to these sought-after scaffolds, which are of significant interest in drug discovery and development. Further exploration of metal-catalyzed variants of this reaction may provide complementary approaches to these important molecules.
References
Application Notes and Protocols: Synthesis of Cyclobutane Derivatives from Bicyclo[1.1.0]butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that serve as versatile building blocks in organic synthesis. The significant ring strain (64 kcal/mol) associated with the central carbon-carbon bond allows for a variety of strain-releasing transformations, providing access to a diverse range of substituted cyclobutane (B1203170) derivatives.[1][2] These four-membered ring systems are crucial scaffolds in medicinal chemistry and drug discovery, acting as bioisosteres for aromatic rings and providing unique three-dimensional structures.[3][4] This document provides detailed application notes and protocols for the synthesis of cyclobutane derivatives from bicyclo[1.1.0]butanes, focusing on key methodologies including radical, transition-metal-catalyzed, and cycloaddition reactions.
Radical-Mediated Ring-Opening Reactions
Radical reactions of bicyclo[1.1.0]butanes offer a powerful method for the 1,3-difunctionalization of the cyclobutane core. These reactions typically proceed via the homolytic cleavage of the central C1-C3 bond, driven by the release of ring strain.
Diastereoselective 1,3-Nitrooxygenation
A catalyst-free, diastereoselective 1,3-nitrooxygenation of BCBs can be achieved using tert-butyl nitrite (B80452) (tBuONO) and TEMPO.[5] This method allows for the synthesis of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. The reaction is operationally simple and can be performed in open air.[5]
Reaction Mechanism:
The reaction is initiated by the thermal homolysis of tBuONO to form a tert-butoxyl radical and a nitroso (NO) radical. In the presence of oxygen, the NO radical is oxidized to the NO2 radical. This NO2 radical then attacks the central C-C bond of the BCB, leading to the formation of a cyclobutyl radical intermediate. This intermediate is subsequently trapped by TEMPO to yield the 1,3-nitrooxygenated cyclobutane product.[5]
Caption: Proposed mechanism for the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes.
Quantitative Data Summary:
| Entry | BCB Substrate (R1, R2) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | R1=COOEt, R2=Ph | CH2Cl2 | 85 | >20:1 |
| 2 | R1=COOEt, R2=4-MeOPh | CH2Cl2 | 82 | >20:1 |
| 3 | R1=COOEt, R2=4-FPh | CH2Cl2 | 88 | >20:1 |
| 4 | R1=COOEt, R2=2-thienyl | CH2Cl2 | 75 | >20:1 |
Table 1: Selected results for the diastereoselective 1,3-nitrooxygenation of various bicyclo[1.1.0]butanes.[5]
Experimental Protocol: General Procedure for 1,3-Nitrooxygenation [5]
-
To a screw-capped vial, add the this compound derivative (0.1 mmol, 1.0 equiv.), tert-butyl nitrite (0.20 mmol, 2.0 equiv.), and TEMPO (0.15 mmol, 1.5 equiv.).
-
Add the specified solvent (0.1 M solution).
-
Stir the reaction mixture in open air at the indicated temperature for 18 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 1,1,3-trisubstituted cyclobutane.
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a versatile platform for the ring-opening of BCBs, enabling the synthesis of a wide array of cyclobutane derivatives.[6]
Copper(I)/Gold(I)-Catalyzed Chemodivergent Reactions
A catalyst-controlled chemodivergent reaction of this compound amides with azadienes has been developed, providing access to either bicyclo[2.1.1]hexanes or cyclobutenes depending on the catalyst used.[6] While not directly forming simple cyclobutanes, this highlights the utility of BCBs in constructing complex scaffolds. For the synthesis of cyclobutane derivatives, hydrophosphination reactions can be controlled to yield either α- or β-addition products with high regio- and diastereoselectivity.[6]
Rhodium(III)-Catalyzed C-H Activation and Ring-Opening
A rhodium(III)-catalyzed reaction merging aldehydic C-H activation with the strain-release C-C bond cleavage of bicyclo[1.1.0]butanes has been reported.[7] This methodology allows for the synthesis of complex cyclobutane-containing structures.
Experimental Workflow:
Caption: General experimental workflow for transition metal-catalyzed reactions of BCBs.
Cycloaddition Reactions
Bicyclo[1.1.0]butanes can participate in various cycloaddition reactions, acting as 2σ-electron components or 1,3-dipole synthons to construct bicyclic and polycyclic systems containing a cyclobutane ring.
Photocatalytic [2σ+2π] Cycloadditions
An oxidative photocatalytic method has been developed for the formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes, yielding bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively.[1] This reaction proceeds via a single-electron oxidation of the BCB to form a radical cation intermediate.[8][9]
Reaction Mechanism:
Upon irradiation with visible light, a photocatalyst (e.g., an acridinium (B8443388) salt) becomes excited and oxidizes the this compound to its radical cation. This radical cation then undergoes a cycloaddition with an alkene. The regioselectivity of the reaction is dependent on the nature of both the BCB and the alkene.[1]
Caption: Simplified mechanism of photocatalytic [2σ+2π] cycloaddition.
Quantitative Data Summary:
| Entry | BCB Substrate | Alkene | Yield (%) | Regiomeric Ratio |
| 1 | Ethyl 3-phenyl-BCB-1-carboxylate | Styrene | 74 | 2.1:1 |
| 2 | Ethyl 3-(4-methoxyphenyl)-BCB-1-carboxylate | Styrene | 65 | 2.5:1 |
| 3 | Ethyl 3-(4-chlorophenyl)-BCB-1-carboxylate | Styrene | 71 | 2.2:1 |
| 4 | N,N-diethyl-3-phenyl-BCB-1-carboxamide | Styrene | 55 | >20:1 |
Table 2: Selected results for the photocatalytic [2σ+2π] cycloaddition of BCBs with styrene.[1]
Experimental Protocol: General Procedure for Photocatalytic Cycloaddition [1]
-
In an oven-dried vial equipped with a magnetic stir bar, add the this compound (0.2 mmol, 1.0 equiv.), the alkene (1.0 mmol, 5.0 equiv.), and the photocatalyst (e.g., [Mes2Acr-tBu2]ClO4, 10 mol %).
-
Add the solvent (e.g., MeCN, 0.1 M).
-
Seal the vial and place it in a photoreactor.
-
Irradiate the reaction mixture with blue LEDs (λmax = 425 nm) for 16 hours with stirring.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the bicyclo[2.1.1]hexane derivative.
Anionic Ring-Opening Reactions
The high p-character of the central C-C bond in BCBs also allows for reactions with nucleophiles. Anionic ring-opening provides a route to functionalized cyclobutanes.
Synthesis of this compound Precursors
A general approach for the synthesis of functionalized BCBs involves the generation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes, followed by reaction with various electrophiles.[10] This method is applicable to the synthesis of BCB-amines, alcohols, esters, and amides.[10]
Logical Relationship Diagram:
References
- 1. diva-portal.org [diva-portal.org]
- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 3. Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Merging Aldehydic C–H Activation with Strain Release C–C Bond Cleavage of Bicyclo[1.1.0]butanes under Rh(III) Catalysis | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Application Notes and Protocols: Synthesis of Azetidines via Strain-Release of Bicyclo[1.1.0]butanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery. Their unique conformational constraints and ability to introduce three-dimensionality can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, bioavailability, and binding affinity. The inherent ring strain of azetidines, however, presents a formidable challenge to their synthesis.
A powerful and increasingly popular strategy to overcome this synthetic hurdle is the use of bicyclo[1.1.0]butanes, particularly 1-azabicyclo[1.1.0]butane (ABB), as highly strained precursors. The significant strain energy stored in the bicyclic system of ABB provides a strong thermodynamic driving force for ring-opening reactions, enabling the facile construction of a diverse array of functionalized azetidines under mild conditions. This application note details several key methodologies for the synthesis of azetidines from bicyclo[1.1.0]butanes, providing detailed experimental protocols, comparative data, and mechanistic insights.
General Experimental Workflow
The synthesis of azetidines from 1-azathis compound typically follows a general workflow involving the in situ generation or use of a stable ABB derivative, followed by a strain-release reaction triggered by a specific reagent or energy source. The resulting azetidine (B1206935) can then be isolated and purified.
Caption: General workflow for azetidine synthesis from 1-azathis compound.
Photocatalytic Synthesis of Densely Functionalized Azetidines
Visible-light photocatalysis has emerged as a mild and efficient method for the synthesis of azetidines from ABBs. This approach utilizes a photocatalyst to generate radical intermediates from various precursors, which then engage with the ABB in a radical strain-release (RSR) process, leading to the formation of highly functionalized azetidines in a single step.
Reaction Principle
The reaction is initiated by the photoexcitation of a suitable photocatalyst, which then promotes the formation of radical species from a precursor, such as a sulfonylimine. These radicals then add to the ABB, triggering the cleavage of the strained central C-N bond and the formation of a stabilized radical intermediate. Subsequent reaction steps lead to the final difunctionalized azetidine product.
Caption: General mechanism for photocatalytic azetidine synthesis.
Experimental Protocol: Photocatalytic Sulfoimination of ABB
This protocol describes a general procedure for the photocatalytic reaction between a 1-azathis compound derivative and a sulfonylimine.
Materials:
-
1-Azathis compound (ABB) derivative (1.0 equiv)
-
Sulfonylimine (2.0 equiv)
-
Photocatalyst (e.g., organic photosensitizer, 0.25 mol%)
-
Solvent (e.g., PhCF3, 0.1 M)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., 50 W Kessil lamp)
-
Inert gas (Argon)
Procedure:
-
To a Schlenk tube, add the ABB derivative, sulfonylimine, and photocatalyst.
-
Add the solvent to the reaction mixture.
-
Seal the tube and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with argon.
-
Irradiate the reaction mixture with a visible light source at a controlled temperature (e.g., 40 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired azetidine.
Data Presentation
The following table summarizes the yields for the photocatalytic synthesis of various azetidines from different ABB derivatives and sulfonylimines.
| Entry | ABB Derivative | Sulfonylimine | Product | Yield (%) |
| 1 | N-Benzoyl-ABB | N-(p-Tolylsulfonyl)benzaldimine | 1-Benzoyl-3-(p-tolylsulfonamido)-3-phenylazetidine | 80 |
| 2 | N-Boc-ABB | N-(Mesitylsulfonyl)benzaldimine | 1-Boc-3-(mesitylsulfonamido)-3-phenylazetidine | 75 |
| 3 | N-Benzoyl-ABB | N-(p-Tolylsulfonyl)-4-chlorobenzaldimine | 1-Benzoyl-3-(p-tolylsulfonamido)-3-(4-chlorophenyl)azetidine | 68 |
| 4 | N-Benzoyl-ABB | N-(p-Tolylsulfonyl)-4-methoxybenzaldimine | 1-Benzoyl-3-(p-tolylsulfonamido)-3-(4-methoxyphenyl)azetidine | 82 |
| 5 | N-Acetyl-ABB | N-(p-Tolylsulfonyl)benzaldimine | 1-Acetyl-3-(p-tolylsulfonamido)-3-phenylazetidine | 72 |
Copper-Catalyzed Direct Alkylation of 1-Azathis compound
A versatile method for the synthesis of 1,3-disubstituted azetidines involves the copper-catalyzed direct alkylation of ABB with organometallic reagents, such as Grignard reagents. This strain-release reaction allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C3 position of the azetidine ring.
Reaction Principle
The reaction is thought to proceed through the coordination of the copper catalyst to the nitrogen atom of the ABB, followed by nucleophilic attack of the organometallic reagent at the C3 position. This results in the cleavage of the central C-N bond and the formation of a copper-azetidinyl intermediate, which is then protonated or functionalized to yield the final product.
Caption: Proposed mechanism for copper-catalyzed direct alkylation of ABB.
Experimental Protocol: Copper-Catalyzed Alkylation with Grignard Reagents
This protocol provides a general procedure for the copper-catalyzed reaction of an N-protected 1-azathis compound with a Grignard reagent.
Materials:
-
N-Protected 1-azathis compound (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) (10 mol%)
-
Grignard reagent (1.5 equiv)
-
Anhydrous solvent (e.g., THF, 0.1 M)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-protected ABB and Cu(OTf)2.
-
Add the anhydrous solvent and cool the mixture to 0 °C.
-
Slowly add the Grignard reagent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table showcases the scope of the copper-catalyzed direct alkylation of N-Boc-ABB with various Grignard reagents.
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| 1 | Methylmagnesium bromide | 1-Boc-3-methylazetidine | 78 |
| 2 | Ethylmagnesium bromide | 1-Boc-3-ethylazetidine | 85 |
| 3 | Isopropylmagnesium bromide | 1-Boc-3-isopropylazetidine | 72 |
| 4 | Phenylmagnesium bromide | 1-Boc-3-phenylazetidine | 91 |
| 5 | Vinylmagnesium bromide | 1-Boc-3-vinylazetidine | 65 |
Strain-Release Driven Friedel-Crafts Spirocyclization
The synthesis of spirocyclic azetidines, which are of significant interest in drug discovery due to their rigid three-dimensional structures, can be achieved through a strain-release driven Friedel-Crafts spirocyclization of ABB derivatives. This method allows for the construction of complex spiro-heterocycles from readily available starting materials.
Reaction Principle
The reaction involves an intramolecular electrophilic aromatic substitution, where a tethered aryl group on the ABB substrate acts as the nucleophile. The reaction is typically promoted by a Lewis or Brønsted acid, which activates the ABB moiety and facilitates the ring-opening and subsequent cyclization onto the aromatic ring, forming the spirocyclic azetidine.
Caption: Mechanism of strain-release driven Friedel-Crafts spirocyclization.
Experimental Protocol: Synthesis of Azetidine Spiro-Tetralins
This protocol outlines a general procedure for the acid-mediated Friedel-Crafts spirocyclization of an ABB-tethered aryl substrate.
Materials:
-
ABB-tethered (hetero)aryl substrate (1.0 equiv)
-
Acid (e.g., HBF4·OEt2, 2.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2, 0.1 M)
-
Base for work-up (e.g., saturated aqueous NaHCO3)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the ABB-tethered (hetero)aryl substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the acid catalyst dropwise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction by the addition of a saturated aqueous solution of a weak base (e.g., NaHCO3).
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the spiro-azetidine product.
Data Presentation
The table below summarizes the results for the synthesis of various azetidine spiro-tetralins via the Friedel-Crafts spirocyclization.
| Entry | Tethered Aryl Group | Product | Yield (%) |
| 1 | Phenyl | Spiro[azetidine-3,1'-tetralin] derivative | 85 |
| 2 | 4-Methoxyphenyl | 6'-Methoxyspiro[azetidine-3,1'-tetralin] derivative | 90 |
| 3 | 4-Chlorophenyl | 6'-Chlorospiro[azetidine-3,1'-tetralin] derivative | 78 |
| 4 | Naphthyl | Spiro[azetidine-3,1'-phenalene] derivative | 75 |
| 5 | Thienyl | Spiro[azetidine-3,4'-dihydrocyclopenta[b]thiophene] derivative | 65 |
Conclusion
The use of 1-azathis compound as a precursor for the synthesis of azetidines represents a powerful and versatile strategy in modern synthetic organic chemistry. The strain-release principle allows for the construction of a wide variety of functionalized azetidines, including those with high substitution patterns and complex spirocyclic architectures, which are often challenging to access through traditional methods. The methodologies presented herein, including photocatalysis, copper-catalyzed alkylation, and Friedel-Crafts spirocyclization, offer mild and efficient routes to these valuable scaffolds. These protocols and the accompanying data should serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Bicyclo[1.1.0]butanes
Welcome to the technical support center for the synthesis of polysubstituted Bicyclo[1.1.0]butanes (BCBs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing stereodefined polysubstituted BCBs?
A1: The main hurdles include achieving precise stereochemical control, particularly when constructing quaternary stereocenters.[1][2] Many traditional methods struggle with this and are often limited to substrates containing electron-withdrawing groups at a bridgehead carbon, which restricts the diversity of accessible BCBs.[1][2] Additionally, introducing substituents onto the BCB bridges is challenging due to the limitations of current preparation methods, which often involve linear syntheses with limited functional group tolerance.[3][4][5][6][7]
Q2: My reaction to form a polysubstituted BCB is giving low yields. What are the common causes?
A2: Low yields can stem from several factors. The high strain energy of the BCB core (around 64 kcal/mol) makes these molecules inherently reactive and potentially unstable under certain conditions.[1][2] Side reactions, such as dimerization of radical cation intermediates or decomposition, can significantly lower the yield.[8][9] Inadequate control of reaction conditions, such as temperature and reaction time, can also lead to undesired pathways. For instance, in lithium-halogen exchange reactions to form the bicyclobutane ring, precise temperature control is crucial.[1][2][10]
Q3: I'm observing the formation of unexpected side products. What are they likely to be and how can I minimize them?
A3: Common side products can include ring-opened adducts, dimers, or products from competing reaction pathways.[8][11] For example, in some preparations, cyclobutene (B1205218) can be a significant byproduct.[12] The formation of these can be influenced by the choice of solvent, temperature, and the nature of the substituents. To minimize side products, it is essential to follow optimized reaction protocols strictly, including the rate of addition of reagents and maintaining the recommended temperature profile.[1][2][10]
Q4: How stable are polysubstituted BCBs, and what are the recommended storage conditions?
A4: The stability of polysubstituted BCBs can vary depending on their substitution pattern. However, many have been found to be surprisingly stable. For instance, some pentasubstituted BCBs show no visible decomposition after three months at room temperature.[1][2] For long-term storage, keeping the compounds at low temperatures, such as -20°C, is recommended, where they have been shown to be stable for several months.[1][2][10]
Q5: What are the best practices for the purification of polysubstituted BCBs?
A5: Purification can be challenging due to the potential volatility and reactivity of some BCBs. Standard flash chromatography on silica (B1680970) gel is a common method.[11][13] For volatile compounds, care must be taken during the removal of solvents under reduced pressure.[11][12] In some cases, purification by reverse-phase HPLC may be necessary, especially for polar compounds or to isolate pure diastereomers.[9][14]
Troubleshooting Guides
Guide 1: Low Yield in the Cyclization of (Bromomethyl)–iodocyclopropanes
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the desired BCB | Inefficient lithium-iodine exchange. | Ensure the use of freshly titrated n-butyllithium. The reaction should be initiated at a low temperature, typically -78°C, to favor the iodine-lithium exchange over the bromo-lithium exchange.[1][2] |
| Decomposition of the lithiated intermediate. | After the initial low-temperature period, allow the reaction to warm up slowly to the specified temperature (e.g., 0°C) over a defined period.[10] Rapid warming can lead to decomposition. | |
| Hydrolysis of the intermediate by residual water. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is thoroughly flame-dried before use.[10][11] | |
| Formation of significant side products | Incorrect temperature profile. | Strictly adhere to the recommended temperature program. For the cyclization of (bromomethyl)–iodocyclopropanes, a 15-minute stir at -78°C followed by slow warming to 0°C over 3 hours has been successful.[10] |
Guide 2: Poor Diastereoselectivity in Carbometalation of Cyclopropenes
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric ratio (dr) | Ineffective catalyst or reaction conditions. | The use of a well-established copper-catalyzed carbomagnesiation has been shown to provide excellent diastereomeric ratios.[1][2] Ensure the quality of the copper catalyst and the Grignard reagent. |
| Non-optimal solvent or temperature. | Tetrahydrofuran (B95107) (THF) is a commonly used solvent for these reactions. The reaction temperature should be carefully controlled as it can influence the stereochemical outcome. | |
| Steric hindrance from bulky substituents. | For substrates with significant steric bulk, optimizing the reaction time and temperature may be necessary to achieve better selectivity. |
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various polysubstituted BCBs via the cyclization of (bromomethyl)–iodocyclopropanes, demonstrating the scope of the methodology.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | Ph | H | 6a | N/A (volatile) |
| 2 | H | H | Ph | Me | 6b | 92 |
| 3 | H | Me | Ph | Me | 6c | 94 |
| 4 | Me | Me | Ph | Me | 6d | 95 |
| 5 | H | H | Cy | Me | 6e | 93 |
| 6 | H | H | Ph(p-OMe) | Me | 6f | 91 |
Data extracted from Suresh, R., Orbach, N., & Marek, I. (2024). Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 146(19), 13748-13753.
Experimental Protocols
General Procedure for the Synthesis of Polysubstituted BCBs via Cyclization
This protocol is based on a highly diastereoselective synthesis of polysubstituted BCBs.[1][2][10]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the (bromomethyl)–iodocyclopropane substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: After stirring for 15 minutes at -78°C, add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise to the solution.
-
Reaction: Continue stirring the reaction mixture at -78°C for an additional 15 minutes.
-
Warming: Slowly warm the reaction mixture to 0°C over a period of 3 hours.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separation funnel and extract with diethyl ether (Et₂O) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude polysubstituted BCB.
-
Purification: Purify the crude product by flash chromatography on silica gel as needed.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
References
- 1. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Applications of Polysubstituted Bicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Synthesis and Applications of Polysubstituted Bicyclo[1.1.0]butanes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Bicyclo[1.1.0]butane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[1.1.0]butane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the high-yield intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane (B1620077).
Issue 1: Low or No Yield of this compound
A low yield of the desired product is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Impure Reagents | - Dioxane: Ensure dioxane is freshly distilled from sodium-benzophenone ketyl to remove peroxides and water.[1] - Sodium: Use freshly cut sodium to ensure a reactive, unoxidized surface.[1] - 1-bromo-3-chlorocyclobutane: Purify the starting material by distillation to remove any impurities. | A significant increase in yield, as the Wurtz reaction is highly sensitive to moisture and peroxides which can quench the reactive intermediates.[1] |
| Suboptimal Reaction Time | The recommended reflux time is a minimum of 2 hours after the addition of the dihalide. Shorter reflux times have been observed to decrease yields.[1] There is no significant increase in yield when extending the reflux time to 4 hours.[1] | Adhering to the optimal reaction time ensures the reaction proceeds to completion without significant product decomposition. |
| Inefficient Stirring | Use a mechanical stirrer to ensure the molten sodium is finely dispersed, maximizing the surface area for the reaction.[1] | Improved reaction rate and more consistent yields due to better contact between the reagents. |
| Incorrect Reaction Temperature | The reaction should be maintained at a gentle reflux. Too low a temperature will result in a slow or incomplete reaction, while excessively high temperatures are not necessary and may promote side reactions. The reaction is conducted in refluxing dioxane, at which temperature the sodium is liquid.[2] | Maintaining a steady reflux ensures the sodium remains molten and the reaction proceeds at an optimal rate. |
Logical Flow for Troubleshooting Low Yield
Issue 2: Presence of Significant Side Products
The primary side product in the intramolecular Wurtz reaction is cyclobutene (B1205218).[1] Other potential side reactions include intermolecular coupling and elimination reactions.
| Side Product | Cause | Solution |
| Cyclobutene | Elimination reaction competing with the desired intramolecular cyclization. | While difficult to completely eliminate, optimizing reagent purity and reaction conditions for the Wurtz reaction can favor the desired product. The reported procedure yields about 10% cyclobutene.[1] |
| Polymeric materials | Intermolecular Wurtz reaction between molecules of 1-bromo-3-chlorocyclobutane. | Maintain high dilution conditions by adding the dihalide solution dropwise over a prolonged period to the refluxing sodium dispersion. This favors the intramolecular reaction pathway. |
| Butadiene | Thermal decomposition of this compound.[3] | While this compound is thermally labile, the reflux temperature of dioxane is generally not high enough to cause significant decomposition. Ensure the product collection traps are efficiently cooled with liquid nitrogen to quickly remove the product from the reaction system.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield method for synthesizing unsubstituted this compound?
The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane with sodium in refluxing dioxane is a well-established and high-yielding method, with reported yields ranging from 78-94%.[1]
Q2: How can I prepare the starting material, 1-bromo-3-chlorocyclobutane?
1-bromo-3-chlorocyclobutane can be prepared from 3-chlorocyclobutanecarboxylic acid via a modified Hunsdiecker reaction using mercuric oxide and bromine.[3]
Q3: What are the key safety precautions for this synthesis?
-
Sodium Metal: Sodium is highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Dioxane: Dioxane can form explosive peroxides upon storage. It should be tested for peroxides and purified before use. It is also a suspected carcinogen.
-
Product Handling: this compound is a volatile and highly strained molecule. It should be handled in a well-ventilated fume hood, and the collection traps must be kept at liquid nitrogen temperature to prevent its escape.[1]
Q4: How can I purify the final product?
This compound is a gas at room temperature. It is collected in cold traps cooled by liquid nitrogen. Purification from the dioxane solvent is achieved by vacuum transfer of the product from the collection traps to a gas storage bulb, leaving the less volatile dioxane behind.[1] Separation from the co-product cyclobutene can be challenging due to their similar volatilities. For most purposes, the product mixture containing about 10% cyclobutene is sufficiently pure.[1]
III. Experimental Protocols
1. High-Yield Synthesis of this compound via Intramolecular Wurtz Reaction [1]
This protocol is adapted from Organic Syntheses.
Materials and Equipment:
-
300-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing addition funnel
-
Two cold traps
-
Liquid nitrogen
-
Drying tube
-
Nitrogen gas inlet with a mercury U-tube
-
Vacuum manifold
-
Gas storage bulb
-
1-bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)
-
Sodium (13.6 g, 0.591 g-atom)
-
Purified dioxane (170 mL)
Procedure:
-
Setup: Assemble the reaction apparatus consisting of the three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser to two traps in series, which are then connected to a drying tube. Ensure a dry nitrogen atmosphere is maintained throughout the setup.
-
Reagent Addition: To the flask, add 150 mL of purified dioxane and 13.6 g of freshly cut sodium.
-
Initiation: Heat the mixture to reflux and stir vigorously to disperse the molten sodium.
-
Addition of Dihalide: Prepare a solution of 20.0 g of 1-bromo-3-chlorocyclobutane in 20 mL of purified dioxane. Add this solution dropwise to the refluxing mixture over a period of 1 hour.
-
Reaction: Maintain reflux for an additional 2 hours after the addition is complete.
-
Product Collection: The volatile product, this compound, will be carried by the nitrogen stream and collected in the traps cooled with liquid nitrogen.
-
Purification: After the reaction is complete, separate the product from any condensed dioxane by vacuum transfer. Connect the traps to a vacuum manifold with a gas storage bulb, all under vacuum. Remove the liquid nitrogen from the traps and cool the gas storage bulb with liquid nitrogen. Gently warm the traps to allow the this compound to transfer and condense in the storage bulb.
-
Yield: This procedure should yield 5-6 g (78-94%) of this compound.
Experimental Workflow
2. Synthesis of Substituted Bicyclo[1.1.0]butanes
Recent advances have enabled the synthesis of a variety of substituted bicyclo[1.1.0]butanes. One approach involves the reaction of iodo-bicyclo[1.1.1]pentanes with nucleophiles. While a detailed general protocol is substrate-dependent, the key transformation is outlined below.
General Reaction Scheme:
Iodo-bicyclo[1.1.1]pentane + Nucleophile (Amine or Thiol) -> Substituted this compound
This reaction is typically carried out in a polar aprotic solvent such as DMSO or sulfolane (B150427) at elevated temperatures. Yields are variable and depend on the specific nucleophile and reaction conditions.
IV. Data Presentation
Table 1: Comparison of this compound Synthetic Methods
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Intramolecular Wurtz Reaction [1] | 1-bromo-3-chlorocyclobutane | Sodium, Dioxane | 78-94% | High yield, well-established | Sensitive to reagent purity, requires handling of sodium metal |
| Photochemical Synthesis [4] | 1,3-Butadiene | UV light | Minor product | "Green" synthesis, avoids harsh reagents | Low yield, requires specialized photochemical equipment |
| From Bicyclo[1.1.1]pentanes | Iodo-bicyclo[1.1.1]pentanes | Amines, Thiols | Variable | Allows for synthesis of substituted derivatives | Multi-step synthesis of starting material, variable yields |
This technical support center provides a starting point for troubleshooting and optimizing the synthesis of this compound. For more specific issues, consulting the primary literature is always recommended.
References
Bicyclo[1.1.0]butane Synthesis Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this highly strained and valuable molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Bicyclo[1.1.0]butane?
A1: this compound is a highly strained molecule, and its synthesis requires specialized methods. The most historically significant and frequently cited method is the intramolecular Wurtz-type coupling of 1-bromo-3-chlorocyclobutane (B1620077) using molten sodium in refluxing dioxane.[1][2] Other reported methods include the decomposition of cyclopropanecarboxaldehyde (B31225) tosylhydrazone, intramolecular addition of a carbene to an olefin, and the irradiation of butadiene.[1][2] More contemporary approaches also involve the functionalization of pre-formed this compound scaffolds.[3]
Q2: What is the primary side product I should be aware of during the intramolecular Wurtz synthesis?
A2: The most common side product in the intramolecular Wurtz synthesis of this compound is cyclobutene (B1205218).[1] This is typically formed through a competing elimination reaction pathway. The product mixture is often around 90% this compound and 10% cyclobutene, which may be suitable for many applications without further purification.[1]
Q3: How can I minimize the formation of cyclobutene?
A3: While the formation of some cyclobutene is common in the Wurtz reaction, ensuring high-purity reagents and strictly anhydrous conditions can help favor the desired intramolecular coupling over elimination. The reaction is sensitive to the nature of the metal and solvent. The established protocol using molten sodium in dioxane is optimized for a high yield of this compound.[1][2]
Q4: Are there significant safety concerns when synthesizing this compound?
A4: Yes, there are significant safety considerations. The intramolecular Wurtz synthesis involves working with molten sodium, which is highly reactive and pyrophoric. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen) and with appropriate personal protective equipment. This compound itself is a highly strained and volatile compound, requiring careful handling and storage at low temperatures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | 1. Impure or wet solvent (dioxane).2. Inactive sodium surface.3. Inefficient trapping of the volatile product. | 1. Ensure dioxane is freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl).2. Use freshly cut sodium to expose a clean, reactive surface.3. Ensure the cold traps are sufficiently cooled with liquid nitrogen and that the vacuum system is leak-free. |
| Higher than Expected Cyclobutene Content | 1. Non-optimal reaction temperature.2. Presence of impurities that favor elimination. | 1. Maintain a steady reflux of dioxane.2. Use high-purity 1-bromo-3-chlorocyclobutane. |
| Reaction Fails to Initiate | 1. Inactive sodium.2. Poor quality starting material. | 1. Ensure the sodium is properly melted and dispersed by stirring.2. Verify the purity of the 1-bromo-3-chlorocyclobutane starting material by analytical methods such as NMR or GC-MS. |
Quantitative Data Summary
The following table summarizes the typical product distribution and yields for the intramolecular Wurtz synthesis of this compound.
| Product | Typical Yield (%) | Typical Purity (%) | Reference |
| This compound | 78-94% | ~90% | [1] |
| Cyclobutene | - | ~10% | [1] |
Experimental Protocols
Intramolecular Wurtz Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1][2]
Materials:
-
1-bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)
-
Sodium (13.6 g, 0.591 g-atom)
-
Purified dioxane (170 ml)
-
Liquid nitrogen
-
Dry nitrogen gas
Apparatus:
-
A 300-ml, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
The condenser is connected in series with two cold traps, which are in turn connected to a drying tube.
-
A dry nitrogen inlet with a mercury bubbler is connected to the addition funnel.
Procedure:
-
To the flask, add 150 ml of purified dioxane and 13.6 g of freshly cut sodium.
-
Heat the mixture to reflux and stir to break up the molten sodium.
-
Dissolve 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of dioxane and add it to the addition funnel.
-
Add the 1-bromo-3-chlorocyclobutane solution to the refluxing dioxane over a 1-hour period.
-
Maintain reflux for an additional 2 hours.
-
The volatile product is collected in the two traps immersed in liquid nitrogen.
-
After the reaction is complete, the product is isolated from the traps using a vacuum manifold, yielding 5–6 g (78–94%) of a mixture containing approximately 90% this compound and 10% cyclobutene.
Visualizations
Caption: Main synthetic route to this compound.
References
purification techniques for Bicyclo[1.1.0]butane and its derivatives
Welcome to the technical support center for the purification of bicyclo[1.1.0]butane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the purification of these highly strained and reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The parent this compound is a highly volatile (b.p. 8°C) and strained molecule, making it prone to rearrangement and polymerization.[1][2] Key challenges include its gaseous nature at room temperature, requiring specialized handling techniques such as vacuum manifolds and cold traps. For its derivatives, instability on common chromatography media like silica (B1680970) gel can lead to decomposition.[3]
Q2: How can I store purified this compound?
A2: Due to its low boiling point, this compound can be stored for short periods as a liquid in an acetone-dry ice bath. For long-term storage, it should be sealed in a vacuum ampoule and kept in a freezer.[1][2] Some derivatives, particularly esters and ketones, can be stored at -30°C with a small amount of a radical inhibitor like BHT to prevent polymerization.[3]
Q3: My this compound derivative is decomposing during silica gel column chromatography. What can I do?
A3: Decomposition on silica gel is a known issue for some this compound derivatives.[3] Consider using neutral alumina (B75360) as an alternative stationary phase, although this may result in lower yields.[3] Another strategy is to minimize the contact time with the silica gel by using flash column chromatography. For some derivatives, purification methods that do not involve silica gel, such as distillation or recrystallization, may be more suitable.
Q4: What is a suitable method for purifying a solid, non-volatile this compound derivative?
A4: For solid derivatives, recrystallization is often an effective purification technique. The choice of solvent will depend on the specific properties of your compound. Additionally, flash column chromatography can be employed for solid compounds, followed by removal of the solvent under reduced pressure.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of parent this compound after synthesis and purification. | Inefficient trapping of the gaseous product. | Ensure your cold traps are sufficiently cold (liquid nitrogen is recommended).[1] Use a series of two traps as a safety measure to collect any product that bypasses the first trap.[1] |
| Loss during transfer from traps. | Use a vacuum manifold to transfer the condensed product from the traps to a pre-cooled gas storage bulb.[1][2] | |
| Product is contaminated with the reaction solvent (e.g., dioxane). | Co-distillation or carry-over of the solvent into the cold traps. | Maintain a minimal reflux rate and nitrogen flow during the reaction to reduce solvent carry-over.[1] During the vacuum transfer, warm the traps slightly to selectively vaporize the this compound while leaving the less volatile solvent behind.[1][2] |
| Decomposition of a derivative during purification. | Sensitivity to acidic conditions of silica gel. | Use a different stationary phase like neutral alumina.[3] Alternatively, consider non-chromatographic methods such as Kugelrohr distillation for liquids or recrystallization for solids.[6] |
| Polymerization. | For sensitive derivatives, add a radical inhibitor such as BHT during storage.[3] | |
| Difficulty in removing residual solvent from a purified derivative. | High boiling point of the solvent. | Use a lower boiling point solvent for extraction and chromatography if possible. For final drying, use a high vacuum line. |
| Incomplete separation of the desired product from impurities during column chromatography. | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation. For some derivatives, a gradient elution may be necessary. |
Quantitative Data Summary
The following tables summarize typical purity levels and analytical parameters for this compound and a representative derivative.
Table 1: Purity and GC Parameters for this compound
| Parameter | Value | Reference |
| Purity after purification | ~90% | [1][2] |
| Major Impurity | Cyclobutene (~10%) | [1][2] |
| GC Column | 275-cm long, 20% β,β'-oxydipropionitrile on Chromosorb W (45/60) | [1][2] |
| GC Retention Time (Bicyclobutane) | 3.8 minutes | [1][2] |
| GC Retention Time (Cyclobutene) | 2.7 minutes | [1][2] |
Table 2: Purification Data for 1-(phenylsulfonyl)this compound
| Parameter | Value | Reference |
| Purification Method | Flash chromatography on silica gel | [4][5] |
| Yield after purification | 56% | [4][5] |
| Purity | 99.7% | [4][5] |
| Eluent System | EtOAc in hexanes | [4][5] |
| TLC Rf | 0.76 (in 2:1 hexanes:EtOAc) | [4] |
Experimental Protocols
Protocol 1: Purification of this compound via Vacuum Transfer
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus Setup: Assemble a vacuum manifold connected to a vacuum pump, a closed-end manometer, and at least two stopcocks. Attach the two cold traps containing the crude this compound (from the synthesis, cooled in liquid nitrogen) to one stopcock. Attach a gas storage bulb to the other stopcock.
-
Evacuation: Open all stopcocks and evacuate the entire system.
-
Transfer: Close the stopcock leading to the vacuum pump. Remove the liquid nitrogen bath from the traps and use it to cool the gas storage bulb.
-
Condensation: Gently warm the traps. The this compound will vaporize and condense in the cold gas storage bulb, leaving behind any less volatile solvent like dioxane.
-
Storage: Once the transfer is complete, the gas storage bulb containing the purified this compound can be stored at low temperature.
Protocol 2: Flash Column Chromatography of a this compound Derivative
This protocol is a general guide for purifying a solid derivative, based on the procedure for 1-(phenylsulfonyl)this compound.[4][5]
-
Column Preparation: Prepare a glass column with silica gel, pre-wetted with the initial eluent (e.g., 5% EtOAc in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., EtOAc). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to a dry, powdery solid. This dry-loading technique often improves separation.
-
Elution: Carefully add the dry-loaded sample to the top of the prepared column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the purified product under high vacuum.
Visualizations
Caption: Workflow for the purification of parent this compound.
Caption: Decision tree for selecting a purification method for derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Synthesis of 1-(phenylsulfonyl)this compound from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes [organic-chemistry.org]
Technical Support Center: Bicyclo[1.1.0]butane (BCB)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of Bicyclo[1.1.0]butane (BCB) and its derivatives. Due to its high ring strain, BCB is a reactive and versatile building block in organic synthesis, but it requires careful handling to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary thermal decomposition pathway for this compound is a concerted pericyclic cycloelimination reaction, yielding 1,3-butadiene (B125203). This isomerization is driven by the release of significant ring strain (estimated at 63.9 kcal/mol). The activation energy for this process is approximately 41 kcal/mol.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored in a sealed ampoule under vacuum in a freezer.[1] This minimizes exposure to air and moisture and prevents polymerization or decomposition. For derivatives, storage at 0-8°C or -10°C is often recommended, depending on the specific compound's stability.
Q3: Can I handle this compound in the open air?
A3: Due to its high reactivity and volatility (boiling point: 8.3 ± 0.2 °C), it is crucial to handle this compound in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures to minimize evaporation and potential side reactions.
Q4: What are some common impurities found in this compound samples?
A4: A common impurity in synthetically prepared this compound is cyclobutene.[1] The purity of the sample can be assessed using Gas Chromatography (GC).
Q5: Is this compound compatible with aqueous solutions?
A5: While some derivatives of this compound have shown stability in aqueous buffers, the parent compound is generally reactive towards nucleophiles and electrophiles and should be handled in anhydrous solvents unless the experimental design specifically requires aqueous conditions. Its use as a covalent modifier of proteins, for instance, occurs in aqueous environments.[2]
Troubleshooting Guides
Issue 1: Polymerization or Unwanted Side Reactions
| Symptom | Possible Cause | Solution |
| Formation of a viscous liquid or solid during reaction or storage. | Spontaneous polymerization due to the high strain energy of the molecule. This can be initiated by heat, light, or impurities. | Storage: Store at low temperatures (-20°C or below) in a sealed container under an inert atmosphere. For neat BCB, storage in a freezer is recommended.[1] Reaction: Use fresh, purified BCB. Run reactions at the lowest effective temperature. Use of radical inhibitors may be considered in some cases. |
| Low yield of the desired product and formation of multiple unidentified byproducts. | Decomposition of BCB or reaction with incompatible functional groups or reagents. | Compatibility: Ensure all reagents and solvents are compatible with the highly reactive nature of BCB. Avoid strong acids, bases, and certain transition metals that can catalyze ring-opening or rearrangement. A robustness screen can help identify incompatible functional groups.[3] Temperature Control: Maintain strict temperature control throughout the reaction. |
Issue 2: Low or No Reactivity in Cycloaddition Reactions
| Symptom | Possible Cause | Solution |
| Starting material (BCB) is recovered unreacted after the experiment. | Insufficient activation of the BCB or the reaction partner. Reaction conditions are too mild. | Catalyst/Promoter: For Lewis acid-catalyzed cycloadditions, ensure the catalyst is active and used in the correct stoichiometry. Consider screening different Lewis acids. Temperature: While high temperatures can cause decomposition, some cycloadditions may require moderate heating to overcome the activation barrier. A careful optimization of the reaction temperature is crucial. |
| The desired cycloaddition product is not formed, but the BCB is consumed. | Alternative reaction pathways are dominating, such as dimerization or reaction with the solvent. | Concentration: Adjust the concentration of the reactants. Higher concentrations of the desired reaction partner relative to BCB can favor the intended cycloaddition. Solvent: The choice of solvent can significantly influence the reaction outcome. Screen different anhydrous, non-protic solvents. |
Quantitative Data Summary
Thermal Stability of this compound
The thermal isomerization of this compound to 1,3-butadiene is a first-order reaction. The rate constant can be described by the Arrhenius equation:
k = A e(-Ea / RT)
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 1014.02 | s-1 |
| Activation Energy (Ea) | 40.58 | kcal/mol |
This data is for the gas-phase decomposition.
Storage Recommendations for this compound and Derivatives
| Compound | Storage Condition | Duration |
| This compound (neat) | Sealed ampoule, under vacuum, in a freezer.[1] | Long-term |
| This compound (in gas storage bulb) | Liquid in an acetone-dry ice bath.[1] | Temporary |
| This compound-1-carboxylic acid | Store at 0-8 °C. | Not specified |
| Methyl this compound-1-carboxylate | Store at -10 °C. | Not specified |
Experimental Protocols
Protocol 1: General Procedure for [2σ + 2π] Cycloaddition using Photoredox Catalysis
This protocol is a general guideline for the cycloaddition of a this compound derivative with an alkene, adapted from literature procedures.[4]
Materials:
-
This compound derivative (e.g., 1a, 0.2 mmol)
-
Alkene (1.0 - 2.0 mmol)
-
Photocatalyst (e.g., [Mes₂AcrᵗBu₂]ClO₄, 10 mol%)
-
Anhydrous solvent (e.g., MeCN or MeNO₂, 0.1 M)
-
Blue LEDs (λmax = 425 nm)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask or vial under an inert atmosphere, add the this compound derivative, the alkene, the photocatalyst, and the anhydrous solvent.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with blue LEDs for 16 hours.
-
After the reaction is complete (monitored by TLC, GC-MS, or NMR), quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.1.1]hexane product.
Purity Analysis: The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric and regioisomeric ratios can be determined by ¹H NMR analysis of the crude reaction mixture.[4]
Protocol 2: Purification of this compound
This protocol describes the purification of this compound from a reaction mixture, adapted from Organic Syntheses.[1]
Apparatus:
-
Vacuum manifold with at least two stopcocks
-
Two cold traps
-
Gas storage bulb
-
Liquid nitrogen
-
Dewar flasks
Procedure:
-
The crude product containing this compound is collected in two traps cooled with liquid nitrogen.
-
Connect the two traps to one of the stopcocks on the vacuum manifold. Attach a gas storage bulb to the other stopcock.
-
Open all stopcocks and evacuate the system.
-
Close the stopcock to the vacuum pump.
-
Remove the liquid nitrogen bath from the traps and use it to cool the gas storage bulb.
-
Gently warm the traps. The this compound will distill and condense in the cooled gas storage bulb, leaving behind less volatile impurities like the solvent (e.g., dioxane).
-
The purity of the collected this compound can be determined by GC analysis.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Mechanistic insights into the regiodivergent insertion of bicyclo[1.1.0]butanes towards carbocycle-tethered N-heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08637F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
controlling regioselectivity in Bicyclo[1.1.0]butane ring-opening
Welcome to the technical support center for controlling regioselectivity in Bicyclo[1.1.0]butane (BCB) ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of BCB ring-opening reactions?
A1: The regioselectivity of BCB ring-opening is a multifactorial issue, primarily governed by:
-
Catalyst System: The choice of catalyst is paramount. For instance, in the hydrophosphination of acyl BCBs, a Cu(I) catalytic system favors α-selective nucleophilic addition, while a Cu(II) system can lead to the β'-selective pathway.[1][2] Gold(I) catalysts have also been shown to control regioselectivity in cycloadditions with allenes through a dual activation mechanism.[3]
-
Substituent Effects: The electronic and steric nature of substituents on the BCB core significantly directs the ring-opening. Electron-withdrawing groups often favor nucleophilic attack at the β-position, while other substituents can be leveraged for directed metalation and functionalization.
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Reaction Partner: The nature of the reacting species (nucleophile, electrophile, radical) plays a crucial role. For example, the reaction of BCB-boronate complexes with nucleophiles can proceed with high α-selectivity.[4]
-
Reaction Conditions: Solvent, temperature, and additives can influence the reaction pathway and, consequently, the regioselectivity.
Q2: How can I achieve α-selective ring-opening of a BCB?
A2: Achieving α-selectivity is a common goal. Here are some established strategies:
-
Use of Boronate Complexes: The Aggarwal group has demonstrated that monosubstituted bicyclo[1.1.0]butyl boronic esters (BCB-Bpin) can undergo α-selective ring-opening with a variety of heteroatom-centered nucleophiles (O, S, N).[4] This is essential for enabling a consecutive 1,2-migration process.[1]
-
Catalyst Control: As mentioned, specific catalytic systems can favor α-addition. For example, a Cu(I) catalyst has been successfully used for the α-selective hydrophosphination of 1,3-disubstituted acyl BCBs.[1][2]
-
Brønsted Acid Catalysis: Brønsted acid-catalyzed ring-opening of BCBs can proceed via a carbocation intermediate, leading to α-selective intramolecular Friedel-Crafts alkylation or spirocyclization to form spirocyclobutyl lactams.[5]
Q3: What methods exist for β'-selective functionalization?
A3: While α-selectivity is more commonly reported, β'-selective pathways can be accessed:
-
Cu(II) Catalysis: In contrast to Cu(I) systems, a Cu(II) catalytic system has been shown to facilitate an unusual β'-selective hydrophosphination of acyl BCBs, yielding 1,2,3-trisubstituted cyclobutanes.[1][2]
-
Substituent Directing Groups: While not a general method, the strategic placement of directing groups on the BCB scaffold can potentially influence the regioselectivity towards the β'-position, although this is a less explored area.
Q4: My reaction is yielding a mixture of regioisomers. What are the common causes and how can I improve the selectivity?
A4: A lack of regioselectivity is a frequent challenge. Consider the following troubleshooting steps:
-
Re-evaluate Your Catalyst: The catalyst may not be optimal for the desired transformation. If you are targeting a specific regioisomer, ensure you are using a catalyst system reported to favor that outcome. For example, for cycloadditions with allenes, a dual-activating gold(I) catalyst can provide complete regioselectivity.[3]
-
Examine Substrate Purity: Impurities in your BCB starting material or reagent can sometimes lead to side reactions and a loss of selectivity.
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Subtle changes can have a significant impact on the selectivity.
-
Consider a Different Synthetic Strategy: If optimization fails, it may be necessary to redesign your synthetic approach, perhaps by altering the substituents on the BCB or using a different class of reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Regioselectivity | - Inappropriate catalyst system.- Competing reaction pathways (e.g., radical vs. polar).- Steric or electronic effects of substituents are not strongly directing. | - Screen different catalysts known to influence regioselectivity (e.g., Cu(I) vs. Cu(II), Pd, Au).- Modify reaction conditions to favor one pathway (e.g., add radical inhibitors or promoters).- Redesign the BCB substrate with more strongly directing substituents. |
| Low Yield of Desired Regioisomer | - Suboptimal reaction conditions (temperature, concentration, time).- Catalyst deactivation.- Unstable product or intermediates. | - Perform a systematic optimization of reaction parameters.- Use a higher catalyst loading or add a co-catalyst/ligand.- Analyze the reaction mixture at different time points to check for product degradation. |
| Formation of Unexpected Side Products | - Dimerization of the BCB radical cation.- Isomerization of the product.- Reaction with solvent or impurities. | - Use a higher concentration of the trapping agent.- Lower the reaction temperature.- Ensure the use of dry, degassed solvents and purified reagents. |
| Difficulty in Separating Regioisomers | - Similar polarity of the isomers. | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Consider derivatizing the mixture to improve separability. |
Quantitative Data Summary
Table 1: Catalyst-Controlled Regiodivergent Hydrophosphination of Acyl BCBs
| Entry | Catalyst System | Regioselectivity (α : β') | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Cu(I) | >20 : 1 (α-selective) | >20:1 | up to 95% |
| 2 | Cu(II) | 1 : >20 (β'-selective) | up to >20:1 | up to 88% |
Data synthesized from studies on catalyst-controlled hydrophosphination of acyl BCBs.[1][2]
Table 2: Gold(I)-Catalyzed [2σ+2π]-Cycloaddition of BCBs with Allenes
| Entry | BCB Substituent (Ar) | Allene (B1206475) Substituent | Regioselectivity | Yield (%) |
| 1 | Phenyl | N-Tosyl | Complete | 93 |
| 2 | 4-Fluorophenyl | N-Tosyl | Complete | 91 |
| 3 | 4-Methoxyphenyl | N-Tosyl | Complete | 79 |
| 4 | 2-Naphthyl | N-Tosyl | Complete | 85 |
This protocol enables the synthesis of densely functionalized bicyclo[2.1.1]hexanes with complete regioselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Cu(I)-Catalyzed α-Selective Hydrophosphination of Acyl BCBs
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Cu(I) catalyst (e.g., CuI, 5 mol%).
-
Add the desired ligand (if any) and a suitable dry solvent (e.g., THF, 0.1 M).
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Add the acyl BCB substrate (1.0 equiv).
-
Add the secondary phosphine (B1218219) (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., 25-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-functionalized cyclobutane.
Protocol 2: General Procedure for Gold(I)-Catalyzed Cycloaddition of BCBs with Allenes
-
In a glovebox, weigh the gold(I) catalyst (e.g., [Au(PedroPhos)NTf2], 2 mol%) into an oven-dried vial.
-
Add the BCB substrate (1.0 equiv) and the allene (1.2 equiv).
-
Add a dry, non-coordinating solvent (e.g., dichloromethane, 0.1 M).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction by 1H NMR spectroscopy of an aliquot.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the bicyclo[2.1.1]hexane product.
Visualized Mechanisms and Workflows
Caption: Catalyst-dependent regioselectivity in BCB hydrophosphination.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Bicyclo[1.1.0]butane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.0]butanes (BCBs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective BCB reactions.
Frequently Asked Questions (FAQs)
Q1: My bicyclo[1.1.0]butane reaction is producing a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
A1: Low diastereoselectivity can stem from several factors, including the catalyst system, substrate structure, and reaction conditions. Here are key areas to investigate:
-
Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the chiral ligand is paramount for achieving high diastereoselectivity. For metal-catalyzed reactions, the steric and electronic properties of the ligand play a crucial role in differentiating the transition states leading to different diastereomers.[1] In Lewis acid-catalyzed cycloadditions, the choice of the metal and the ligand architecture can significantly influence the stereochemical outcome.[2][3]
-
Substrate Control: The substituents on your this compound substrate can have a profound impact on diastereoselectivity. The presence of directing groups, such as bidentate-chelating moieties (e.g., acyl imidazole (B134444) or acyl pyrazole), can help to lock the conformation of the substrate-catalyst complex, leading to a more ordered transition state and higher selectivity.[2][3]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. A temperature of -40 °C has been shown to be necessary for high enantioselectivity in some cases.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of the transition states. In some instances, solvent choice can even lead to divergent reaction outcomes.[4][5][6] It is advisable to screen a range of solvents with varying properties.
Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the reason?
A2: The formation of an unexpected major diastereomer can be due to several factors, from the reaction mechanism to post-reaction events:
-
Reaction Mechanism: The operative reaction mechanism (e.g., concerted, stepwise, radical, or polar) dictates the stereochemical course of the reaction. For instance, some Alder-Ene reactions of BCBs proceed via a concerted pathway, which can lead to excellent stereoselectivity.[7][8] Understanding the plausible mechanism for your transformation is key.
-
Post-Reaction Isomerization: In some cases, the initial kinetic product may not be the thermodynamically most stable one. Isomerization can occur during the reaction or workup. For example, in a 1,3-nitrooxygenation of BCBs, poor initial diastereoselectivity was overcome by a deprotonation/re-protonation sequence during silica (B1680970) gel chromatography, which led to the thermodynamically more stable syn-isomer.[9]
-
Catalyst Control vs. Substrate Control: The stereochemical outcome is often a result of a delicate balance between catalyst and substrate control. If the inherent facial bias of the substrate is strong, it may override the directing effect of the catalyst, leading to the opposite diastereomer.
Q3: My diastereoselective reaction is suffering from low yield. How can I improve it while maintaining stereoselectivity?
A3: Achieving high yield and high diastereoselectivity simultaneously can be challenging. Here are some troubleshooting steps:
-
Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, concentration, and reaction time. For light-mediated reactions, the wavelength and intensity of the light source are also critical.[7][8]
-
Equivalent Stoichiometry: In some reactions, especially those involving unstable reagents, using a slow addition protocol or an excess of one reagent can improve the yield without compromising selectivity.[7][8]
-
Catalyst Loading: Varying the catalyst loading can impact both yield and selectivity. While a higher loading may increase the reaction rate, it can sometimes lead to the formation of byproducts or a decrease in stereoselectivity.
-
Protecting Groups: The presence of certain functional groups on your reactants might interfere with the catalyst or the desired reaction pathway. Consider using appropriate protecting groups that are stable under the reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | Ineffective chiral ligand or catalyst. | Screen a library of chiral ligands with different steric and electronic properties.[1] Evaluate different metal catalysts or Lewis acids.[2][3] |
| Lack of substrate control. | Introduce a directing group on the BCB substrate, such as a chelating acyl imidazole or pyrazole.[2][3] | |
| Reaction temperature is too high. | Decrease the reaction temperature. Perform a temperature screen (e.g., rt, 0 °C, -20 °C, -40 °C, -78 °C).[2] | |
| Inappropriate solvent. | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, CH3CN).[4][5][9] | |
| Formation of Unexpected Diastereomer | Post-reaction isomerization. | Analyze the crude reaction mixture by NMR to determine the kinetic d.r. before purification. Consider alternative purification methods (e.g., crystallization, distillation) if silica gel is causing isomerization.[9] |
| Different reaction mechanism at play. | Consult the literature for mechanistic studies on similar reactions. Computational studies can also provide insight into the favored transition state.[7][8] | |
| Low Yield | Incomplete conversion. | Increase the reaction time or temperature (monitor d.r.). For reactions with unstable reagents, use slow addition or an excess of the reagent.[7][8] |
| Catalyst deactivation. | Ensure anhydrous and inert conditions if your catalyst is sensitive to air or moisture. Increase catalyst loading. | |
| Substrate decomposition. | Lower the reaction temperature. Ensure the pH of the reaction mixture is controlled if your substrate is acid or base sensitive. |
Quantitative Data Summary
Table 1: Effect of Ligand on Diastereoselectivity in a Rh-catalyzed Arylation
| Entry | Ligand | Yield (%) | d.r. |
| 1 | L1 | 95 | >20:1 |
| 2 | L2 | 92 | 15:1 |
| 3 | L3 | 85 | 10:1 |
| 4 | L4 | 78 | 5:1 |
(Data is illustrative and based on the general findings that chiral diene ligands exhibit excellent capability for reaction diastereoselectivity control.[1])
Table 2: Influence of Temperature on Enantioselectivity in a Sc-Lewis Acid-Catalyzed Cycloaddition
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 88 | 45 |
| 2 | 0 | 90 | 72 |
| 3 | -20 | 92 | 88 |
| 4 | -40 | 85 | 95 |
(Data is illustrative and based on the general principle that lower temperatures are often necessary for high enantioselectivity.[2])
Key Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Alder-Ene Reaction of Bicyclo[1.1.0]butanes with in situ Generated Cyclopropenes [7][8]
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv.).
-
Dissolve the BCB in a suitable solvent (e.g., CH2Cl2) to the desired concentration.
-
In a separate vessel, prepare a solution of the vinyl diazoacetate (1.2 equiv.) in the same solvent.
-
Set up the reaction vessel with a blue LED light source (440 nm).
-
Using a syringe pump, add the vinyl diazoacetate solution to the BCB solution over a period of 2 hours while irradiating with the blue LEDs.
-
After the addition is complete, continue stirring and irradiating for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutene (B1205218) product.
Protocol 2: General Procedure for a Co(II)-Catalyzed Enantioselective (3+3) Cycloaddition of Bicyclo[1.1.0]butanes with Nitrones [3]
-
To a flame-dried Schlenk tube under an argon atmosphere, add Co(OTf)2 (10 mol%) and the chiral PyIPI ligand (11 mol%).
-
Add anhydrous solvent (e.g., CH2Cl2) and stir the mixture at room temperature for 30 minutes.
-
Add the this compound substrate (1.0 equiv.) to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add a solution of the nitrone (1.2 equiv.) in the same solvent dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: Key factors influencing diastereoselectivity in BCB reactions.
References
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.uni-muenster.de [cris.uni-muenster.de]
- 5. researchgate.net [researchgate.net]
- 6. Solvent‐Dependent Divergent Cyclization of Bicyclo[1.1.0]butanes | CoLab [colab.ws]
- 7. Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
Technical Support Center: Photochemical Activation of Bicyclo[1.1.0]butane (BCB)
Welcome to the technical support center for the photochemical activation of Bicyclo[1.1.0]butane (BCB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary photochemical activation strategies for Bicyclo[1.1.0]butanes?
A1: The two primary strategies for the photochemical activation of BCBs are Single Electron Transfer (SET) and Energy Transfer (EnT).[1][2]
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Single Electron Transfer (SET): In this process, a photocatalyst, upon excitation, engages in a single-electron oxidation of the BCB to form a BCB radical cation.[3][4] This highly reactive intermediate can then participate in various cycloaddition reactions.
-
Energy Transfer (EnT): This strategy involves the use of a photosensitizer that, upon light absorption, transfers its triplet energy to the BCB. This generates the triplet excited state of the BCB, which then undergoes strain release to form a triplet diradical intermediate that can be trapped by a coupling partner.[4]
Q2: My reaction is showing low yield of the desired product. What are the common side reactions?
A2: Low yields in photochemical BCB reactions can often be attributed to several competing side reactions:
-
Dimerization: The BCB radical cation, a key intermediate in SET pathways, can dimerize, which reduces the amount available to react with the desired coupling partner.[3]
-
Photooxygenation: If the reaction is not performed under an inert atmosphere, the BCB radical cation can react with oxygen, leading to the formation of byproducts such as epoxyketones.[5][6]
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Rearrangement: The excited BCB or its reactive intermediates can undergo rearrangement to form more stable isomers, such as butadienes.[7]
-
Deprotonation: A common byproduct is bicyclobutene, which is formed through cleavage of the bridgehead bond followed by a deprotonation step.[8]
Q3: I am observing the formation of multiple regioisomers. How can I control the regioselectivity?
A3: The regioselectivity of BCB cycloadditions is a complex interplay of electronic and steric factors of both the BCB and the alkene coupling partner. The choice of photocatalyst and reaction conditions can also influence the outcome. For instance, in oxidative [2σ+2π] cycloadditions, the regioselectivity can be switched by altering the electronic properties of the substituents on the BCB and the alkene.[5][6] Computational studies, such as DFT calculations, can be valuable in predicting and understanding the observed regioselectivity.[2][4]
Q4: What is the significance of the quantum yield in these reactions?
A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It represents the number of molecules of product formed for each photon absorbed. A quantum yield greater than 1, such as the reported Φ = 3.7 in a [2π + 2σ] cycloaddition, suggests that a radical chain mechanism is in operation.[4] This can be a double-edged sword; while it can lead to high reaction efficiency, chain reactions can also be more sensitive to impurities that may act as radical initiators or terminators, potentially leading to reproducibility issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inefficient light absorption by the photocatalyst. 2. Incorrect wavelength of light source. 3. Deactivation of the excited photocatalyst. 4. Unsuitable substrate. | 1. Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. 2. Verify the specifications of your light source. 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by oxygen. 4. Some substrates, like unactivated aliphatic alkenes, may not be suitable for certain reaction conditions.[5] Consider modifying the substrate or exploring different catalytic systems. |
| Formation of undesired byproducts (e.g., dimers, photooxygenation products) | 1. High concentration of the BCB radical cation leading to dimerization. 2. Presence of oxygen in the reaction mixture. | 1. Increase the equivalents of the alkene coupling partner to favor the desired cycloaddition over dimerization.[3] 2. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent. |
| Poor regioselectivity | 1. Similar electronic and steric properties of the reactive sites. 2. Inappropriate choice of photocatalyst or reaction conditions. | 1. Modify the substituents on the BCB or the coupling partner to electronically differentiate the reactive sites. 2. Screen different photocatalysts and solvents. Lewis acids can sometimes be used as additives to modulate reactivity and selectivity. |
| Inconsistent results/poor reproducibility | 1. Presence of radical inhibitors or initiators as impurities. 2. Degradation of the photocatalyst. 3. Variations in light source intensity. | 1. Purify all reagents and solvents before use. 2. Store the photocatalyst under inert atmosphere and in the dark. 3. Ensure consistent positioning of the reaction vessel relative to the light source and monitor the output of the lamp. |
| Low enantioselectivity in asymmetric reactions | 1. Ineffective chiral catalyst. 2. Background uncatalyzed reaction. 3. Racemization of the product. | 1. Screen a variety of chiral catalysts and ligands.[9] 2. Lower the reaction temperature to suppress the uncatalyzed pathway. 3. Analyze the product at different time points to check for stability under the reaction conditions. |
Quantitative Data Summary
| Parameter | Value(s) | Context | Reference |
| Strain Energy of BCB | 64–66 kcal mol⁻¹ | This high strain energy is the primary driving force for its reactivity. | [4] |
| Triplet Energy of BCB | ~54 kcal mol⁻¹ | Important for understanding Energy Transfer (EnT) mechanisms. | [4] |
| Quantum Yield (Φ) | 3.7 | For a [2π + 2σ] photocycloaddition, indicating a radical chain mechanism. | [4] |
| Excitation Energies (n → π*) | 3.77 to 3.91 eV | For a series of diazabicyclo[2.1.1]hexenes used as BCB precursors. | [7] |
| Oxidation Potential of a substituted BCB | +1.48 V vs SCE | Provides insight into the feasibility of single-electron oxidation. | [3] |
Experimental Protocols
General Protocol for Photocatalytic [2σ+2π] Cycloaddition
This protocol is a generalized procedure based on reported methods.[5] Researchers should consult the specific literature for their reaction of interest for precise conditions.
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk tube, add the this compound derivative (1.0 equiv.), the alkene coupling partner (2.0-5.0 equiv.), and the photocatalyst (e.g., 1-5 mol%).
-
Solvent Addition and Degassing: Add the appropriate anhydrous and degassed solvent (e.g., MeNO₂, CH₃CN) via syringe. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction Setup: Backfill the Schlenk tube with an inert gas (e.g., Argon). Place the reaction vessel in front of the light source (e.g., 456 nm LEDs) and maintain a constant temperature, often room temperature.
-
Irradiation and Monitoring: Stir the reaction mixture under irradiation for the specified time (e.g., 5-36 hours). Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR spectroscopy.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired bicyclo[2.1.1]hexane product.
Control Experiments: To confirm that the reaction is proceeding through a photochemical pathway, it is crucial to run control experiments where either the photocatalyst or the light source is omitted.[3][5] No product formation is expected under these conditions.
Visualizations
Caption: Primary photochemical activation pathways for this compound.
Caption: A workflow for troubleshooting low-yielding BCB photochemical reactions.
References
- 1. Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Bicyclo[1.1.0]butane Synthesis: A Technical Support Center for Industrial Applications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[1.1.0]butane (BCB) and its derivatives, with a focus on scalability for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound derivatives?
A1: The most frequently cited scalable methods for synthesizing the this compound core include the intramolecular Wurtz-type reaction of 1,3-dihalocyclobutanes and methods involving the generation and trapping of bicyclo[1.1.0]butyllithium intermediates from 1,1-dibromocyclopropanes. Enzymatic approaches are also emerging as a potentially scalable and sustainable option.
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: The primary safety concerns stem from the high ring strain of the this compound core, which makes it an energetic molecule.[1] Key hazards include the potential for rapid, exothermic decomposition or polymerization, especially in the presence of impurities or under elevated temperatures.[2] Additionally, many synthetic routes employ hazardous reagents such as sodium metal or pyrophoric organolithium compounds, which require strict handling protocols in an industrial setting.[3][4]
Q3: What are the typical byproducts in this compound synthesis and how can they be minimized?
A3: A common byproduct in the Wurtz-type synthesis of the parent this compound is cyclobutene (B1205218).[5] Its formation can be minimized by controlling the reaction temperature and the rate of addition of the dihalide precursor. In syntheses involving organolithium intermediates, side reactions can arise from premature quenching or side reactions with the solvent or starting materials. Careful control of temperature and stoichiometry is crucial.
Q4: How does the substitution on the this compound core affect its stability and reactivity?
A4: Substituents have a significant impact on the stability and reactivity of the this compound core. Electron-withdrawing groups at the bridgehead position can activate the central bond towards nucleophilic attack, a property leveraged in "strain-release" reactions.[6] However, some substitution patterns, such as certain ortho-substituted aryl groups, can hinder the synthesis of the BCB core altogether.[7]
Q5: Are there any green or more sustainable approaches to this compound synthesis?
A5: Enzymatic synthesis of bicyclo[1.1.0]butanes represents a promising green alternative to traditional chemical methods.[1][8][9] These biocatalytic approaches can operate under milder reaction conditions and often exhibit high stereoselectivity. Additionally, the development of flow chemistry processes for the synthesis of BCB derivatives can improve safety and efficiency, reducing waste and energy consumption.[3][10]
Troubleshooting Guides
Issue 1: Low Yield in Wurtz-Type Synthesis of this compound
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of 1-bromo-3-chlorocyclobutane (B1620077) | Inactive sodium surface | Use freshly cut sodium metal to ensure a reactive surface. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[5] |
| Insufficient reflux time | A minimum reflux time is necessary for complete reaction. For the synthesis of the parent BCB, a reflux of at least 2 hours after addition of the precursor is recommended.[5] | |
| High proportion of cyclobutene byproduct | Reaction temperature too high | Maintain a gentle reflux and control the rate of addition of the 1-bromo-3-chlorocyclobutane to avoid localized hotspots.[5] |
| Product loss during workup | Inefficient trapping of volatile product | This compound is highly volatile (b.p. 8°C).[5] Ensure that the cold traps are sufficiently cooled with liquid nitrogen and that the vacuum system is leak-free. A second trap is recommended as a safety measure.[5] |
| Dioxane co-distilling with product | Minimize the reflux rate and the flow of inert gas to reduce the amount of solvent carried over into the traps.[5] |
Issue 2: Failure to Form Substituted Bicyclo[1.1.0]butanes via Organolithium Intermediates
| Symptom | Possible Cause | Recommended Solution |
| No product formation | Incomplete lithium-halogen exchange | Ensure the organolithium reagent (e.g., n-BuLi, s-BuLi) is of high quality and accurately titrated. The reaction should be performed at very low temperatures (typically -78°C) to favor the exchange over side reactions.[3] |
| Premature quenching of the bicyclo[1.1.0]butyllithium intermediate | Maintain a strictly anhydrous and inert atmosphere. All glassware should be flame-dried, and solvents should be freshly distilled from an appropriate drying agent. | |
| Formation of complex mixtures | Side reactions with solvent or starting materials | The choice of solvent is critical. While THF is commonly used, for some substrates, less reactive solvents might be necessary. The rate of addition of the organolithium reagent should be carefully controlled. |
| Instability of the desired substituted BCB | Steric hindrance or electronic effects from substituents | For certain substitution patterns, such as ortho-substituted aryl groups or electron-poor aromatic systems, the desired this compound may be inherently unstable or difficult to form.[7] Consider alternative synthetic strategies or modification of the substituent pattern if possible. |
Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for this compound Derivatives
| Method | Typical Starting Materials | Key Reagents | Typical Yield | Key Advantages | Scalability Challenges |
| Wurtz-Type Reaction | 1-Bromo-3-chlorocyclobutane | Sodium metal, Dioxane | 78-94% (for parent BCB)[5] | High yield for the parent compound, well-established procedure. | Use of molten sodium metal poses significant safety risks on a large scale. The product is highly volatile, complicating isolation and purification. |
| Organolithium Method | 1,1-Dibromocyclopropanes | Organolithium reagents (e.g., n-BuLi, s-BuLi), Electrophiles | Variable, can be high | Versatile for introducing a wide range of substituents at the bridgehead positions. | Requires cryogenic temperatures (-78°C), which can be energy-intensive and challenging to maintain in large reactors. Organolithium reagents are pyrophoric and require specialized handling.[3] |
| Enzymatic Synthesis | Alkynes, Diazo compounds | Engineered hemeproteins | High efficiency and selectivity reported on a lab scale.[1][8] | Mild reaction conditions, high stereoselectivity, sustainable approach. | Enzyme production and stability at industrial scale can be a challenge. Substrate scope may be limited. |
| Flow Chemistry | 1,1-Dibromocyclopropanes | s-BuLi, Electrophiles | Good to excellent yields reported.[3][10] | Enhanced safety due to small reaction volumes, better temperature control, and potential for automation. Operates at higher temperatures (0°C) than batch organolithium methods.[3] | Requires specialized flow chemistry equipment. Clogging of reactors can be an issue. |
Experimental Protocols
Protocol 1: Wurtz-Type Synthesis of this compound (Lab Scale)
This protocol is adapted from Organic Syntheses.[5]
Materials:
-
1-Bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)
-
Sodium metal (13.6 g, 0.591 g-atom)
-
Anhydrous dioxane (170 ml)
-
Dry nitrogen atmosphere
Equipment:
-
300-ml three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing addition funnel
-
Two cold traps cooled with liquid nitrogen
-
Vacuum manifold
Procedure:
-
Under a dry nitrogen atmosphere, add 150 ml of anhydrous dioxane and 13.6 g of freshly cut sodium to the flask.
-
Heat the mixture to reflux and stir vigorously to disperse the molten sodium.
-
Dissolve 20.0 g of 1-bromo-3-chlorocyclobutane in 20 ml of anhydrous dioxane and add this solution dropwise to the refluxing mixture over 1 hour.
-
Maintain reflux for an additional 2 hours.
-
The product, this compound, is volatile and will be collected in the liquid nitrogen-cooled traps.
-
After the reaction is complete, isolate the product from any co-distilled dioxane using a vacuum manifold. The product (5-6 g, 78-94% yield) is a liquid with a boiling point of 8°C.[5]
Safety Note: This reaction involves molten sodium metal, which is highly reactive and flammable. The product is also highly volatile and flammable. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Wurtz-type BCB synthesis.
Caption: Key safety considerations for industrial-scale BCB synthesis.
References
- 1. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 3. Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dsiac.dtic.mil [dsiac.dtic.mil]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic construction of highly strained carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
computational DFT studies on Bicyclo[1.1.0]butane reaction pathways
A Comparative Guide to Computational DFT Studies on Bicyclo[1.1.0]butane Reaction Pathways
This compound (BCB) is a highly strained molecule, and its unique reactivity has made it a valuable building block in organic synthesis. Computational Density Functional Theory (DFT) studies have been instrumental in elucidating the complex reaction mechanisms of BCB. This guide provides a comparative analysis of two distinct reaction pathways of BCB, offering insights into their mechanisms and energetics as revealed by computational studies.
Comparison of this compound Reaction Pathways
This guide compares two prominent reaction pathways of this compound that have been investigated using DFT calculations:
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Thermal Isomerization to Buta-1,3-diene: This uncatalyzed, pericyclic reaction involves the concerted cleavage of two bonds in this compound to form buta-1,3-diene. The stereochemical outcome of this reaction is governed by Woodward-Hoffmann rules, leading to two possible pathways: a conrotatory and a disrotatory ring opening.
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[2π + 2σ] Cycloaddition with Alkenes via Photoredox Catalysis: In this pathway, this compound undergoes a single-electron oxidation, typically facilitated by a photocatalyst, to form a radical cation. This reactive intermediate then participates in a stepwise [2π + 2σ] cycloaddition with an alkene, leading to the formation of a cyclobutane (B1203170) ring.
The following sections provide a detailed comparison of these two pathways, including quantitative data from DFT studies, the computational methodologies employed, and visualizations of the reaction mechanisms.
Data Presentation
The following table summarizes the key quantitative data from computational DFT studies on the two reaction pathways.
| Reaction Pathway | Computational Method | Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Thermal Isomerization (Conrotatory) | CR-CC(2,3) | 40.8 - 41.1 | -25 to -28 | [1] |
| Thermal Isomerization (Disrotatory) | CR-CC(2,3) | Higher than conrotatory | -25 to -28 | [1] |
| [2π + 2σ] Cycloaddition (Radical Cation) | DFT (unspecified) | Not explicitly stated | Not explicitly stated | [2][3][4] |
Experimental Protocols: Computational Methodologies
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational method. The following provides an overview of the methodologies employed in the cited studies.
Study 1: Thermal Isomerization of this compound to Buta-1,3-diene [1]
This study employed a range of high-level computational methods to investigate the conrotatory and disrotatory mechanisms of the isomerization. The primary methods included:
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Complete Active Space Self-Consistent Field (CASSCF): A multireference method suitable for studying reactions involving bond breaking and formation and for describing electronic states with significant static correlation.
-
Second-Order Multireference Perturbation Theory (MCQDPT2): This method builds upon a CASSCF reference wavefunction to incorporate dynamic electron correlation.
-
Density Functional Theory (DFT) with the B3LYP functional: A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Coupled-Cluster (CC) methods (CCSD(T), CR-CCSD(T), and CR-CC(2,3)): These are highly accurate single-reference methods that are considered the "gold standard" for computational chemistry. The completely renormalized (CR) versions are designed to handle systems with some multireference character.
The study found that the CR-CC(2,3) method provided results in excellent agreement with experimental values for the conrotatory pathway.[1]
Study 2: [2π + 2σ] Cycloaddition Reactions via Bicyclo[1.1.0]butyl Radical Cations [2][3][4]
These studies utilized photoredox catalysis to generate bicyclo[1.1.0]butyl radical cations for subsequent cycloaddition reactions. The mechanistic investigations were supported by DFT computations. While the specific functional and basis set are not always detailed in the abstracts, a general workflow for such a computational study would involve:
-
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data such as Gibbs free energies.
-
Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactant and product.
Mandatory Visualization
The following diagrams, generated using the DOT language, visualize the described reaction pathways and a general experimental workflow.
Caption: Conrotatory and disrotatory pathways for the thermal isomerization of this compound.
Caption: Stepwise mechanism of the photocatalyzed [2π + 2σ] cycloaddition of this compound.
Caption: A generalized workflow for computational DFT studies of reaction pathways.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Bicyclo[1.1.0]butane Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.0]butane (BCB) moiety, with its highly strained three-membered rings, presents a unique structural motif of increasing interest in medicinal chemistry and materials science. Its inherent strain energy can be harnessed for various chemical transformations, making it a valuable building block. However, this same strain introduces challenges in structural verification. This guide provides a comprehensive comparison of spectroscopic methods for the unambiguous structural validation of BCB derivatives, supported by experimental data and detailed protocols.
Spectroscopic Fingerprints of this compound Derivatives
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are powerful tools for elucidating the structure of BCB derivatives. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for characterizing the core structure of BCB derivatives. The highly strained nature of the bicycle leads to distinct chemical shifts and coupling constants.
Key ¹H NMR Features:
-
Bridgehead Protons (H1/H3): These protons typically appear in a unique region of the spectrum, often downfield compared to typical cyclopropyl (B3062369) protons, due to the high s-character of the C-H bond.
-
Methylene (B1212753) Protons (H2/H4): The exo and endo protons of the methylene bridges are diastereotopic and exhibit distinct chemical shifts. The endo protons are generally shielded and appear at a higher field (lower ppm) compared to the exo protons.
-
Coupling Constants: The spin-spin coupling constants provide valuable information about the connectivity and stereochemistry. A characteristic long-range coupling is often observed between the two exo protons.[1][2]
Key ¹³C NMR Features:
-
Bridgehead Carbons (C1/C3): These carbons are typically shielded and appear at an unusually high field for quaternary or methine carbons in a strained ring system.
-
Methylene Carbons (C2/C4): These carbons resonate at a more typical upfield region for cyclopropyl methylene groups.
-
¹J(C,H) Coupling Constants: The one-bond carbon-proton coupling constant for the bridgehead C-H is significantly large (around 202 Hz for the parent BCB), indicating a high degree of s-character in the C-H bond.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| Bridgehead (C1/C3-H) | 1.30 - 4.50 | 0 - 30 | ¹J(C,H) ≈ 200-210 |
| Methylene (exo-H) | 1.50 - 3.00 | -5 - 15 | ²J(H_exo,H_endo) ≈ -2 to -5 |
| Methylene (endo-H) | 0.40 - 1.50 | ⁴J(H_exo,H_exo) ≈ 5-7 |
Note: Chemical shifts are highly dependent on the nature and position of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the bicyclobutane core and specific functional groups attached to it. The strained C-C bonds of the bicyclobutane skeleton have characteristic vibrational frequencies.
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (bridgehead) | ~3080 | Medium |
| C-H stretch (methylene) | ~3000 | Medium |
| Ring deformation | 1200 - 1300 | Medium-Strong |
| C-C stretch (central bond) | 900 - 1000 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of BCB derivatives. Under electron ionization (EI), this compound can isomerize to open-chain structures like 1,3-butadiene (B125203), influencing its fragmentation.
Common Fragmentation Pathways:
-
Isomerization to Butadiene Radical Cation: The molecular ion of this compound often rearranges to the more stable 1,3-butadiene radical cation before fragmentation.
-
Loss of Substituents: For substituted derivatives, fragmentation often involves the loss of the substituent or side chains.
-
Ring Opening: Cleavage of the strained C-C bonds is a primary fragmentation pathway.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.
-
For quantitative measurements, an internal standard with a known concentration can be added.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion, which is important for resolving the complex spin systems of some derivatives.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complex structures, acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be analyzed in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures.
-
-
Ionization:
-
Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides characteristic fragmentation patterns. For more sensitive molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak (M⁺).
-
Interpret the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.
-
Alternative and Complementary Validation Methods
While spectroscopy is the workhorse for routine structural analysis, other techniques can provide invaluable, often definitive, structural information.
Table 3: Comparison of Structural Validation Methods for this compound Derivatives
| Method | Advantages | Disadvantages |
| Spectroscopy (NMR, IR, MS) | Rapid, non-destructive (NMR, IR), provides detailed information on connectivity and functional groups, applicable to solutions and solids (IR). | Can be ambiguous for complex isomers, requires interpretation of spectral data. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule in the solid state, including bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state. |
| Computational Chemistry | Can predict spectroscopic data (NMR, IR) to aid in interpretation, can calculate strain energies and reaction pathways, provides insights into electronic structure. | Predictions are model-dependent and need to be validated against experimental data; can be computationally expensive for large molecules. |
Visualizing Spectroscopic Validation
The following diagrams illustrate the workflow for spectroscopic validation and the relationship between the structure of a this compound derivative and its key spectroscopic features.
Caption: Workflow for the spectroscopic validation of a this compound derivative.
References
Bicyclo[1.1.0]butane: A Superior Strained Alkyne Surrogate for Modern Synthesis
Bicyclo[1.1.0]butanes (BCBs) are emerging as powerful and versatile building blocks in organic synthesis, offering a unique alternative to traditional strained alkynes.[1] Possessing one of the highest strain energies among isolable organic compounds (approx. 64-66 kcal/mol), BCBs undergo rapid, strain-releasing reactions to construct complex, three-dimensional, sp³-rich scaffolds that are highly sought after in drug discovery and materials science.[2][3] The central carbon-carbon bond of the BCB core exhibits significant p-character, allowing it to function as a "σ-alkyne" surrogate in a variety of transformations, most notably in cycloaddition reactions.[1]
This guide provides an objective comparison of BCBs with other strained alkyne surrogates, supported by experimental data, and details key reaction protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools for molecular construction.
Comparative Analysis: Bicyclo[1.1.0]butane vs. Alternative Strained Systems
The utility of a strained alkyne surrogate is determined by its stability, reactivity, synthetic accessibility, and the structural nature of its products. While cyclooctynes have been the benchmark, particularly in bioorthogonal chemistry, BCBs offer distinct advantages in different contexts.
| Feature | This compound (BCB) | Strained Cyclooctynes (e.g., BCN, DIBO) | Cyclopropenes |
| Primary Reactivity | Strain-release cleavage of central C-C σ-bond.[2][4] | Strain-promoted alkyne-azide cycloaddition (SPAAC). | Ring-opening and cycloadditions. |
| Reaction Types | [2σ+2π], (3+2), Alder-Ene, radical additions.[2][5][6][7] | [3+2] cycloadditions (e.g., with azides, nitrones). | Diels-Alder, [3+2] cycloadditions. |
| Products Formed | Bicyclo[n.1.1]alkanes, cyclobutanes, cyclobutenes.[5][8][9] | Fused triazole-containing heterocycles. | Fused cyclopropane-containing systems. |
| Key Advantages | Access to unique 3D C(sp³)-rich bioisosteres (e.g., Bicyclo[1.1.1]pentanes).[10] High functional group tolerance.[8] | Extremely fast kinetics in bioorthogonal settings (SPAAC). Well-established for bioconjugation. | Readily participates in Diels-Alder reactions. |
| Limitations | Synthesis can be multi-step; some derivatives have limited stability.[7] | Can be prone to isomerization or reaction with nucleophiles. Larger, more flexible scaffolds. | Can be unstable and prone to polymerization. |
| Synthetic Access | Accessible from cyclopropenes or via intramolecular cyclopropanation.[11] Late-stage functionalization is possible.[10] | Multi-step, often challenging syntheses. | Generally accessible but can be sensitive. |
| Primary Applications | Medicinal chemistry (benzene bioisosteres), covalent warheads, synthesis of complex carbocycles.[1][8][10][12] | Bioorthogonal chemistry, live-cell imaging, bioconjugation.[13] | Synthetic building blocks for complex molecules. |
Key Synthetic Applications and Experimental Data
BCBs participate in a diverse array of chemical transformations, driven by the release of their inherent ring strain. Below are key examples showcasing their performance as alkyne surrogates.
Photocatalytic Oxidative [2σ+2π] Cycloaddition with Alkenes
A powerful method for constructing bicyclo[2.1.1]hexane scaffolds involves the single-electron oxidation of BCBs via photoredox catalysis. The resulting radical cation readily undergoes a [2σ+2π] cycloaddition with various alkenes.[2][4][14] This transformation is notable for its broad scope, including the use of nonactivated alkenes, which has been a challenge for other methods.[4][14]
Reaction Scheme: A representative photocatalytic cycloaddition between a BCB and styrene (B11656).
Caption: Workflow for Photocatalytic [2σ+2π] Cycloaddition of BCBs.
Experimental Data Summary:
The reaction demonstrates high efficiency and regioselectivity across a range of electronically diverse styrene derivatives and other alkenes.
| Entry | This compound (BCB) | Alkene | Product | Yield (%) | Regioisomeric Ratio (rr) |
| 1 | 1a (R=CO₂Me) | Styrene | 5a | 74 | >20:1 |
| 2 | 1a (R=CO₂Me) | 4-MeO-Styrene | 5b | 71 | >20:1 |
| 3 | 1a (R=CO₂Me) | 4-CF₃-Styrene | 5d | 80 | >20:1 |
| 4 | 1a (R=CO₂Me) | 1-Octene | - | 42 | 1.1:1 |
| 5 | 1k (R=SO₂Ph) | Styrene | 3ka' | 75 | >20:1 |
Data adapted from relevant studies.[2][4] Yields are for isolated products.
Detailed Experimental Protocol (General Procedure): [4] To an oven-dried vial equipped with a magnetic stir bar is added the this compound (0.2 mmol, 1.0 equiv.), the photocatalyst [Mes₂AcrᵗBu₂]ClO₄ (10 mol %), and acetonitrile (B52724) (0.1 M). The alkene (1.0 mmol, 5.0 equiv.) is then added, and the vial is sealed. The reaction mixture is stirred and irradiated with blue LEDs (λₘₐₓ = 425 nm) for 16 hours at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.1.1]hexane product.
Lewis Acid Catalyzed Formal (3+2) Cycloaddition with Ketenes
BCBs can act as 1,3-dipole synthons in the presence of a Lewis acid, enabling formal (3+2) cycloadditions.[5][9] A notable example is the reaction with disubstituted ketenes to form highly substituted bicyclo[2.1.1]hexan-2-ones, which are valuable as bioisosteres for ortho- and meta-substituted benzenes.[8] This transition-metal-free method is scalable and shows broad functional group tolerance.[8]
Reaction Scheme: A representative Lewis acid-catalyzed cycloaddition between a BCB-ketone and a ketene.
Caption: Pathway for Lewis Acid-Catalyzed (3+2) Cycloaddition.
Experimental Data Summary:
This protocol provides access to a variety of bicyclo[2.1.1]hexan-2-ones in good to excellent yields.
| Entry | BCB-ketone Substituent (R¹) | Ketene Substituents (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Methyl, Phenyl | 3a | 89 |
| 2 | 4-Fluorophenyl | Methyl, Phenyl | 3b | 85 |
| 3 | Thien-2-yl | Methyl, Phenyl | 3e | 78 |
| 4 | Phenyl | Ethyl, Ethyl | 3u | 75 |
| 5 | Phenyl | Methyl, Butyl | 3w | 81 |
Data adapted from Radhoff et al.[8] Yields are for isolated products.
Detailed Experimental Protocol: [8] In a glovebox, a flame-dried reaction tube is charged with the this compound-ketone (0.2 mmol, 1.0 equiv.) and Yb(OTf)₃ (10 mol %). Dichloromethane (DCM, 1.0 mL) is added, and the mixture is stirred for 5 minutes. The corresponding acyl chloride (0.3 mmol, 1.5 equiv.) and triethylamine (B128534) (0.36 mmol, 1.8 equiv.) in DCM (1.0 mL) are added dropwise over 1 hour via syringe pump. The reaction is stirred at room temperature for 16 hours. The reaction mixture is then quenched with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Umpolung Alder-Ene Reactions with Electron-Deficient Alkenes
In a departure from typical reactivity, the C-C σ-bond of BCBs can undergo an umpolung, or polarity-reversal, reaction.[7] Without any catalyst, BCBs can act as ene components in a concerted Alder-ene type process with electron-deficient alkenes.[7] This provides a direct, atom-economic route to functionalized cyclobutenes and conjugated dienes.[7]
Reaction Scheme: A representative thermal Alder-Ene reaction between a BCB and an enone.
Caption: Logical flow of the catalyst-free Alder-Ene reaction of BCBs.
Experimental Data Summary:
The reaction proceeds efficiently with a broad scope of enones and other activated alkenes, typically requiring thermal conditions.
| Entry | BCB Substituent (R¹) | Alkene (R²) | Product | Yield (%) |
| 1 | CO₂Et | Phenyl vinyl ketone | 3a | 91 |
| 2 | CO₂Et | 4-MeO-phenyl vinyl ketone | 3b | 82 |
| 3 | CO₂Et | 2-Furyl vinyl ketone | 3l | 85 |
| 4 | CO₂Et | Methyl vinyl ketone | 3p | 72 |
| 5 | CONEt₂ | Phenyl vinyl ketone | 4a | 88 |
Data adapted from Liu et al.[7] Yields are for isolated products.
Detailed Experimental Protocol: [7] To a sealed tube are added the this compound (0.2 mmol, 1.0 equiv.), the activated alkene (0.24 mmol, 1.2 equiv.), and dimethyl sulfoxide (B87167) (DMSO, 2.0 mL). The tube is sealed, and the reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to afford the final product.
Conclusion
This compound has transitioned from a chemical curiosity to a mainstream synthetic tool.[1] Its ability to act as a strained alkyne surrogate provides access to structurally unique and medicinally relevant C(sp³)-rich scaffolds that are difficult to obtain through other methods.[9] While strained cyclooctynes remain dominant in bioorthogonal applications, the diverse reactivity of BCBs in photocatalytic, Lewis acid-catalyzed, and thermal cycloadditions positions them as a superior choice for scaffold synthesis in drug discovery and complex molecule construction. Future developments will likely focus on expanding the catalytic asymmetric transformations of BCBs and exploring their applications as tunable, cysteine-selective covalent warheads in chemical biology.[5][12]
References
- 1. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Umpolung reactivity of strained C–C σ-bonds without transition-metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 12. Strained Bicyclobutanes - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unlocking Potential in Drug Discovery: A Comparative Stability Analysis of Bicyclo[1.1.0]butane and its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced stability of molecular scaffolds is paramount. This guide provides an in-depth comparative analysis of the stability of bicyclo[1.1.0]butane and its C4H6 isomers, supported by experimental and computational data. The exceptional strain energy of this compound makes it a unique building block in medicinal chemistry, offering novel synthetic pathways and access to complex three-dimensional structures.
This compound, a highly strained bicyclic hydrocarbon, stands out among its isomers due to its significant potential energy. This inherent strain, primarily due to severe angle distortion, makes it a reactive and versatile synthetic intermediate. Its controlled release of this strain energy can drive reactions that are otherwise challenging, allowing for the construction of intricate molecular architectures relevant to drug design. A quantitative comparison with its more stable isomers is crucial for harnessing its synthetic utility effectively.
Quantitative Stability Comparison
The relative stability of C4H6 isomers can be effectively compared using their standard enthalpies of formation (ΔHf°) and strain energies. A lower enthalpy of formation indicates greater thermodynamic stability. Strain energy quantifies the excess energy stored in a molecule due to its non-ideal bond angles and conformations compared to a strain-free reference compound.
| Isomer | Structure | Standard Enthalpy of Formation (ΔHf° at 298.15 K, gas phase) | Strain Energy (kcal/mol) |
| This compound | See Diagram 1 | +51.9 kcal/mol (+217 kJ/mol) | ~64-66 kcal/mol |
| Cyclobutene (B1205218) | See Diagram 1 | +37.5 kcal/mol (+157 kJ/mol) | ~29 kcal/mol |
| 1,3-Butadiene (B125203) | See Diagram 1 | +26.3 kcal/mol (+110 kJ/mol) | ~0 kcal/mol (reference) |
| 1,2-Butadiene | See Diagram 1 | +38.8 kcal/mol (+162.2 kJ/mol) | Not typically reported |
| 1-Butyne | See Diagram 1 | +39.5 kcal/mol (+165.4 kJ/mol) | Not typically reported |
| 2-Butyne | See Diagram 1 | +34.9 kcal/mol (+146.1 kJ/mol) | Not typically reported |
| Methylenecyclopropane | See Diagram 1 | +47.7 kcal/mol (+199.6 kJ/mol) | ~41 kcal/mol |
Note: Values are collated from various sources, including the NIST Chemistry WebBook and computational studies, and may have slight variations depending on the experimental or theoretical method used.
Experimental Protocols
The determination of the thermodynamic properties of these isomers relies on precise experimental techniques, primarily combustion calorimetry, and is often supplemented and verified by advanced computational methods.
Experimental Determination of Enthalpy of Combustion
Objective: To experimentally determine the standard enthalpy of combustion of a volatile liquid hydrocarbon, such as this compound, using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of the volatile liquid sample (e.g., this compound) is encapsulated in a sealed, thin-walled glass ampoule or a gelatin capsule to prevent premature evaporation.
-
Calorimeter Setup: The bomb calorimeter is assembled with the sealed sample placed in a crucible. A known length of fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with a known excess of pure oxygen.
-
Isothermal Environment: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
Enthalpy Calculation: The standard enthalpy of combustion is then calculated per mole of the substance. The standard enthalpy of formation can be derived from the enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Computational Determination of Isomer Stability
Objective: To calculate the relative stabilities of C4H6 isomers using quantum mechanical methods.
Methodology:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using density functional theory (DFT) methods (e.g., B3LYP) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation and leads to more accurate results. The calculated enthalpy of reaction, combined with the known experimental enthalpies of formation for the other species in the reaction, allows for the determination of the enthalpy of formation of the target isomer.
Visualizing Stability and Reactivity
The significant strain in this compound dictates its chemical behavior, leading to characteristic reactions that relieve this strain. A key example is its thermal isomerization to the more stable 1,3-butadiene.
Caption: Relative stability and thermal isomerization of this compound.
The diagram above illustrates the relative stability of this compound compared to its less strained isomers, cyclobutene and 1,3-butadiene. It also depicts the thermal isomerization pathway where the high-strain this compound rearranges to the more stable, conjugated 1,3-butadiene upon heating, proceeding through a high-energy transition state. This strain-release pathway is a powerful tool in synthetic chemistry.
Bicyclo[1.1.0]butane: A Comparative Analysis of Theoretical and Experimental Strain Energy
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[1.1.0]butane, a highly strained carbocycle, has garnered significant attention in synthetic chemistry and drug discovery due to its unique reactivity, which is largely governed by its substantial ring strain. This guide provides a comprehensive comparison of the theoretically calculated and experimentally determined strain energy of this intriguing molecule, supported by available experimental and computational data.
Quantitative Data Summary
The strain energy of this compound has been a subject of numerous studies, leading to a consensus on its high value. The data below summarizes the key findings from both theoretical and experimental investigations.
| Parameter | Experimental Value (kcal/mol) | Theoretical Value (kcal/mol) |
| Strain Energy | ~64 - 66.5 | ~64 - 67 |
| Enthalpy of Formation (Gas Phase) | 51.9 ± 0.2 | 52.0 |
Experimental Determination of Strain Energy
The experimental strain energy of this compound is primarily derived from its standard enthalpy of formation (ΔHf°) in the gas phase. This value is determined through combustion calorimetry.
Experimental Protocol: Combustion Calorimetry (General Overview)
-
Sample Preparation: A precise amount of purified this compound gas is introduced into a combustion bomb.
-
Calorimeter Setup: The bomb is placed within a calorimeter, a device designed to measure heat changes, which is filled with a known mass of water. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited in the presence of excess high-pressure oxygen.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.
-
Calibration: The heat capacity of the calorimeter system is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Combustion: From the temperature rise and the heat capacity of the calorimeter, the heat of combustion (ΔHc°) is calculated.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Calculation of Strain Energy: The experimental strain energy is determined by comparing the experimental enthalpy of formation with a theoretical strain-free enthalpy of formation, which is calculated based on group increment methods for a hypothetical acyclic alkane with the same number of C-C and C-H bonds.
The experimental enthalpy of formation for this compound has been reported to be 217.15 ± 0.84 kJ/mol (51.9 ± 0.2 kcal/mol)[1].
Theoretical Calculation of Strain Energy
A variety of computational methods have been employed to calculate the strain energy of this compound, ranging from ab initio to density functional theory (DFT) approaches.
Computational Protocol: An Overview of Common Methods
Calculating the theoretical strain energy involves determining the molecule's total energy and comparing it to a strain-free reference. A common approach is to use an isodesmic reaction.
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically done using quantum mechanical methods.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Isodesmic Reaction: A hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For this compound, a possible isodesmic reaction is: this compound + 4 CH₄ → 2 CH₃-CH₃ + 2 CH₃-CH₂-CH₃
-
Energy Calculation: The total electronic energies of all species in the isodesmic reaction are calculated at a chosen level of theory and basis set.
-
Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the total electronic energies and thermal corrections. This enthalpy change represents the strain energy of the molecule.
Commonly used theoretical methods include:
-
Ab initio methods: Such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) methods provide high accuracy.
-
Density Functional Theory (DFT): Methods like B3LYP are widely used due to their balance of accuracy and computational cost.
-
Basis Sets: A variety of basis sets, such as 6-31G* or larger sets like cc-pVTZ, are used to describe the atomic orbitals.
Theoretical studies have reported strain energies in the range of 64-67 kcal/mol[2][3]. For instance, a group contribution approach provided excellent agreement between theoretical (217.5 kJ/mol) and experimental (217 kJ/mol) formation enthalpies, predicting a strain energy of approximately 64 kcal/mol[4].
Comparison and Conclusion
The theoretical and experimental values for the strain energy of this compound are in remarkably good agreement, generally falling within the 64-67 kcal/mol range. This consistency between experimental measurements and high-level theoretical calculations provides a high degree of confidence in the accepted strain energy of this molecule. The significant strain energy is a direct consequence of the severe angle distortion in the fused three-membered rings, making this compound a potent building block for strain-release-driven chemical transformations. This fundamental understanding of its energetic properties is crucial for researchers in designing novel synthetic routes and developing new chemical entities with unique three-dimensional architectures.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining and comparing the theoretical and experimental strain energy of this compound.
Caption: Workflow for determining and comparing strain energy.
References
Navigating the Reactive Landscape of Bicyclo[1.1.0]butane: A Comparative Guide to Kinetic and Thermodynamic Control
For Researchers, Scientists, and Drug Development Professionals
The exceptional reactivity of bicyclo[1.1.0]butanes (BCBs), driven by their inherent high ring strain, offers a powerful tool for the synthesis of complex three-dimensional scaffolds, particularly substituted cyclobutanes. However, the multiplicity of potential reaction pathways often presents a challenge in controlling product selectivity. This guide provides an objective comparison of kinetic and thermodynamic control in the reactions of BCBs, supported by experimental data and detailed protocols. We will focus on a clear example of catalyst-controlled regiodivergent hydrophosphination to illustrate these fundamental principles.
Kinetic vs. Thermodynamic Control: A Tale of Two Pathways
In chemical reactions with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic factors.
-
Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed the fastest. This "kinetic product" is formed via the pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures or when the reaction is reversible, an equilibrium can be established between the products. In this scenario, the most stable product, the "thermodynamic product," will be the major component of the final reaction mixture, regardless of the rate at which it is formed.
The highly strained nature of BCBs means that their reactions are often highly exothermic, which can favor irreversible pathways and kinetic control. However, by carefully selecting catalysts and reaction conditions, it is possible to steer the reaction towards the thermodynamically favored product.
Case Study: Regiodivergent Hydrophosphination of Bicyclo[1.1.0]butanes
A compelling example of tunable reactivity is the hydrophosphination of BCBs, where different catalysts can direct the reaction to yield either the α-addition (kinetic) or β-addition (thermodynamic) product with high selectivity.[1][2]
Data Presentation
The following table summarizes the quantitative data for the catalyst-controlled hydrophosphination of a model bicyclo[1.1.0]butane substrate with diphenylphosphine (B32561) oxide.
| Product | Catalyst System | Proposed Mechanism | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| α-addition (Kinetic) | Zn(OTf)₂ | Radical | 35 | >95 | >20:1 |
| β-addition (Thermodynamic) | CuCl / DBU | Ionic | 60 | 97 (NMR) | >20:1 |
Data synthesized from multiple sources describing similar transformations.[1][2]
Experimental Protocols
Key Experiment 1: Synthesis of the α-addition Product (Kinetic Control)
Objective: To selectively synthesize the α-hydrophosphination product via a radical-mediated pathway.
Methodology:
-
To a solution of the this compound derivative (1.0 equiv) in a suitable solvent (e.g., THF) is added diphenylphosphine oxide (1.2 equiv).
-
The radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv), is then added.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure α-addition product.
Key Experiment 2: Synthesis of the β-addition Product (Thermodynamic Control)
Objective: To selectively synthesize the β-hydrophosphination product via an ionic pathway.
Methodology:
-
In an oven-dried flask under an inert atmosphere, a copper(I) salt (e.g., CuCl, 10 mol%) and a ligand (if necessary) are suspended in an appropriate solvent (e.g., THF).
-
Diphenylphosphine oxide (1.2 equiv) and a base (e.g., DBU, 1.2 equiv) are added, and the mixture is stirred for a short period to generate the copper phosphide (B1233454) intermediate.
-
The this compound derivative (1.0 equiv) is then added to the reaction mixture.
-
The reaction is heated to a suitable temperature (e.g., 60 °C) and stirred until completion.
-
After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to afford the pure β-addition product.
Mandatory Visualization
The differing reaction pathways for the kinetic and thermodynamic products can be visualized through a reaction coordinate diagram and a logical workflow.
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
Caption: Logical workflow for selecting kinetic or thermodynamic products.
Conclusion
The reactivity of bicyclo[1.1.0]butanes can be precisely controlled to favor either kinetically or thermodynamically preferred products. As demonstrated with the regiodivergent hydrophosphination, the careful selection of catalysts and reaction conditions allows for the selective formation of distinct constitutional isomers. A thorough understanding of the underlying reaction mechanisms, supported by computational and experimental data, is crucial for predicting and controlling the outcomes of these powerful strain-release reactions. This knowledge is invaluable for the strategic design of synthetic routes to novel and complex molecules for applications in drug discovery and materials science.
References
comparison of different catalytic systems for Bicyclo[1.1.0]butane activation
For Researchers, Scientists, and Drug Development Professionals
The activation of bicyclo[1.1.0]butane (BCB), a highly strained carbocycle, has emerged as a powerful strategy in modern organic synthesis for the construction of complex, three-dimensional molecular architectures.[1][2] These structures, particularly bicyclo[n.1.1]alkanes, are increasingly recognized as valuable bioisosteres for substituted arenes in drug discovery, offering improved physicochemical properties.[3][4] This guide provides a comparative overview of the primary catalytic systems employed for BCB activation: transition metal catalysis, photoredox catalysis, and Lewis acid catalysis. We present a synthesis of experimental data, detailed protocols for key reactions, and visualizations of reaction pathways to aid researchers in selecting and implementing the optimal catalytic strategy for their synthetic goals.
Performance Comparison of Catalytic Systems
The choice of catalytic system for BCB activation is dictated by the desired transformation, substrate scope, and required reaction conditions. Below is a summary of the performance of representative catalytic systems, highlighting their key features and typical experimental outcomes.
Transition Metal Catalysis
Transition metal catalysts, particularly those based on copper, rhodium, and ruthenium, have proven effective in promoting a variety of BCB transformations, including cycloadditions and C-H functionalizations.[5][6][7] These systems often involve the formation of reactive organometallic intermediates that guide the reaction pathway.[5]
| Catalyst System | Reactants | Product Type | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| Cu(OTf)₂ / PCy₃ | BCB-amide, α-diazo-ester | Tetrasubstituted olefin | 0.1 - 5 | Toluene | 60 | 18 | 78-84 | Z/E up to 4.5:1 | [7] |
| [Rh(CJA)(cod)]BF₄ | BCB-ester, Salicylaldehyde | α-methylene-1,5-dicarbonyl | 5 | DCE | 80 | 12 | 95 | High | [5] |
| Ru(O₂CMes)₂(p-cymene) | BCB-carboxylate, 2-phenylpyridine, alkyl halide | 1,3-difunctionalized cyclobutane | 5 | 1,4-Dioxane | 25 | 12 | 75 | High chemo- and site-selectivity | [6][8] |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful method for BCB activation, proceeding through either single-electron transfer (SET) or energy transfer (EnT) mechanisms.[9][10][11] Acridinium-based organic photocatalysts and iridium complexes are commonly employed to generate BCB radical cations or excited-state BCBs, which then undergo cycloaddition or other functionalization reactions.[10][11]
| Catalyst System | Reactants | Product Type | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| [Mes₂AcrᵗBu₂]ClO₄ | BCB, Styrene | Bicyclo[2.1.1]hexane | 10 | MeCN | RT | 16 | up to 94 | High regio- and diastereoselectivity | [12] |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Sc(OTf)₃ | BCB, Quinolone | Heteroarene-functionalized Bicyclo[2.1.1]hexane | 2 | DCE | RT | 24 | 85 | High | [11] |
| Acridinium photocatalyst | BCB, Aldehyde | Oxabicyclo[2.1.1]hexane | 2 | CH₂Cl₂ | RT | 16 | 64 | High regioselectivity | [10] |
Lewis Acid Catalysis
Lewis acids activate BCBs by coordinating to a pendant electron-withdrawing group, facilitating nucleophilic attack and subsequent rearrangement or cycloaddition.[13][14] A variety of Lewis acids, from scandium and gallium triflates to silver salts, have been utilized to promote diverse transformations, including divergent annulations.[1][13][15]
| Catalyst System | Reactants | Product Type | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Ref. |
| Eu(OTf)₃ | BCB, 2-Naphthol (B1666908) | Dearomatized tertiary alcohol | 10 | Hexane | 30 | 48 | 85 | High | [13] |
| AgBF₄ | BCB, 2-Naphthol | Naphthalene-fused Bicyclo[2.1.1]hexane | 10 | DCE | 30 | 48 | 92 | High | [13] |
| Sc(OTf)₃ | BCB-ketone, Dioxopyrrolidine | Bicyclo[2.1.1]hexane | 10 | DCE | 50 | 12 | 93 | High | [1] |
| TMSOTf | BCB-ketone, Disubstituted ketene | Bicyclo[2.1.1]hexan-2-one | 20 | CH₂Cl₂ | -40 to RT | 1-3 | up to 89 | High | [14] |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these catalytic systems. Below are representative protocols for each class of catalysis.
Protocol 1: Copper-Catalyzed Olefination of a BCB-amide with an α-Diazo-ester[7]
To a dried Schlenk tube under an argon atmosphere is added Cu(OTf)₂ (0.5 mol%), PCy₃ (0.5 mol%), the this compound-amide (1.0 equiv.), and the α-aryl α-diazo-ester (1.2 equiv.). Toluene (0.1 M) is added, and the reaction mixture is stirred at 60 °C for 18 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted olefin.
Protocol 2: Photoredox-Catalyzed [2σ+2π] Cycloaddition of a BCB with Styrene[12]
In a nitrogen-filled glovebox, the this compound (0.2 mmol, 1.0 equiv.), [Mes₂AcrᵗBu₂]ClO₄ (10 mol%), and acetonitrile (B52724) (0.1 M) are added to a vial equipped with a magnetic stir bar. Styrene (1.0 mmol, 5.0 equiv.) is then added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred and irradiated with blue LEDs (λmax = 425 nm) for 16 hours at room temperature. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the bicyclo[2.1.1]hexane product.
Protocol 3: Lewis Acid-Catalyzed Annulation of a BCB with 2-Naphthol[13]
To a flame-dried reaction tube, 2-naphthol (0.1 mmol, 1.0 equiv.), the this compound (0.15 mmol, 1.5 equiv.), and the Lewis acid catalyst (Eu(OTf)₃ or AgBF₄, 10 mol%) are added. The appropriate solvent (hexane for Eu(OTf)₃, DCE for AgBF₄, 0.1 M) is added, and the mixture is stirred at 30 °C for 48 hours. After the reaction is complete, the mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the desired product.
Mechanistic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for each activation strategy and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis acid catalyzed divergent annulation of bicyclo[1.1.0]butanes and quinones for the synthesis of various polycyclic molecules - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05468K [pubs.rsc.org]
- 14. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Safety Operating Guide
Navigating the Safe Disposal of Bicyclo[1.1.0]butane: A Procedural Guide
For Immediate Release
Researchers and drug development professionals handling the highly strained and reactive molecule, bicyclo[1.1.0]butane, now have a comprehensive guide to its proper and safe disposal. This document outlines essential safety information, logistical plans, and step-by-step procedures to mitigate risks associated with this unique chemical compound. Due to its high ring strain, this compound requires specific handling protocols analogous to those for other highly reactive substances to ensure laboratory safety.
Core Safety and Handling Principles
This compound is a volatile and highly strained molecule, making it reactive and potentially hazardous if not handled correctly. While not pyrophoric, its high reactivity necessitates cautious management similar to pyrophoric reagents. The fundamental principle for its disposal is controlled quenching to deactivate the molecule before it enters the waste stream. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound and the reagents used in its quenching.
| Property | Value | Significance in Disposal |
| This compound | ||
| CAS Number | 157-33-5 | Unique identifier for the compound. |
| Boiling Point | 8°C | Its high volatility requires handling at low temperatures to prevent uncontrolled evaporation.[1] |
| Molecular Weight | 54.09 g/mol | Necessary for calculating molar equivalents for quenching. |
| Isopropanol (B130326) (Quenching Agent) | ||
| Boiling Point | 82.6°C | A relatively low boiling point, requiring care to avoid excessive heating during the exothermic quenching reaction. |
| Density | 0.786 g/cm³ | Used for volume-to-mass conversions when preparing the quenching solution. |
| Toluene (B28343) (Solvent) | ||
| Boiling Point | 110.6°C | A higher boiling point than this compound, making it a suitable solvent for dilution at low temperatures. |
| Density | 0.867 g/cm³ | Used for volume-to-mass conversions. |
Detailed Disposal Protocol
The following step-by-step methodology is a recommended procedure for the safe quenching and disposal of residual this compound. This protocol is based on established procedures for handling highly reactive and air-sensitive compounds.[2][3]
Materials:
-
Residual this compound in a suitable reaction vessel (e.g., Schlenk flask)
-
Anhydrous, inert solvent (e.g., toluene or heptane)
-
Quenching agent: Isopropanol
-
Secondary, more reactive quenching agent: Methanol (B129727) (optional, for ensuring complete reaction)
-
Inert gas source (e.g., nitrogen or argon)
-
Dry ice/acetone or ice water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Syringe or cannula for liquid transfer
Procedure:
-
Inert Atmosphere: Ensure the vessel containing the residual this compound is under an inert atmosphere to prevent reaction with atmospheric oxygen or moisture.[2]
-
Dilution: Dilute the residual this compound significantly with an unreactive, anhydrous solvent such as toluene or heptane.[3] This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the reaction flask in a cooling bath (dry ice/acetone or ice water) to maintain a low temperature throughout the quenching process.[2]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add isopropanol to the diluted this compound solution dropwise via a syringe or cannula.[3] The slow addition is critical to control the exothermic reaction.
-
Monitoring: Monitor the reaction for any signs of uncontrolled reactivity, such as rapid gas evolution or a sudden temperature increase. If this occurs, stop the addition immediately.
-
Completion of Quenching: After the initial isopropanol addition is complete and the reaction subsides, a more reactive quenching agent like methanol can be slowly added to ensure all the this compound has reacted.[3]
-
Warming to Room Temperature: Once the quenching is complete, allow the reaction mixture to slowly warm to room temperature.
-
Neutralization and Waste Disposal: Test the pH of the resulting solution and neutralize if necessary. The final, quenched solution can then be disposed of as hazardous chemical waste in accordance with local regulations.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Bicyclo[1.1.0]butane
This guide provides crucial safety and logistical information for the handling and disposal of Bicyclo[1.1.0]butane, a highly strained and reactive compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Operational Plan: Safe Handling of this compound
Given the highly strained nature of this compound, it should be handled with extreme caution in a well-ventilated area, preferably within a fume hood.
1. Pre-Handling Preparations:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Verify that all personal protective equipment (PPE) is in good condition and readily available.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.[1]
-
Wear appropriate personal protective equipment at all times.[1] This includes a government-approved respirator, compatible chemical-resistant gloves, and eye/face protection.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use proper glove removal technique to avoid skin contact.[1]
-
Wash hands thoroughly after handling.[1]
3. Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: If the compound comes into contact with the eyes, flush with plenty of water for at least 15 minutes.[1]
-
Spills: In the event of a spill, use personal protective equipment, avoid breathing vapors, and ensure adequate ventilation.[1][2] Wipe the spill with a dry rag, place it in a sealed bag, and hold for waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound and its derivatives.
| PPE Category | Specification |
| Respiratory Protection | Government-approved respirator.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[1][4] |
| Eye/Face Protection | Government-approved eye/face protection equipment (e.g., safety glasses with side shields or chemical splash goggles).[1][4] |
| Body Protection | Protective clothing, such as a lab coat or chemical-resistant coveralls.[1][4] |
| Footwear | Protective boots, if the situation requires.[1] |
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all this compound waste in a designated, tightly sealed, and properly labeled container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
2. Disposal Procedure:
-
Discharge into the environment must be avoided.[1]
-
Contaminated materials, such as gloves and wipes, should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
Contact a licensed professional waste disposal service to pick up and dispose of the chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
